Product packaging for Isobutyryl bromide(Cat. No.:CAS No. 2736-37-0)

Isobutyryl bromide

Cat. No.: B1582170
CAS No.: 2736-37-0
M. Wt: 151 g/mol
InChI Key: ICNCZFQYZKPYMS-UHFFFAOYSA-N
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Description

Isobutyryl bromide is a useful research compound. Its molecular formula is C4H7BrO and its molecular weight is 151 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7BrO B1582170 Isobutyryl bromide CAS No. 2736-37-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpropanoyl bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO/c1-3(2)4(5)6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNCZFQYZKPYMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334314
Record name Isobutyryl bromide
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Molecular Weight

151.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2736-37-0
Record name Isobutyryl bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isobutyryl Bromide
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Isobutyryl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyryl bromide (C₄H₇BrO) is a reactive acyl bromide widely utilized in organic synthesis as a versatile building block for the introduction of the isobutyryl group. Its high electrophilicity at the carbonyl carbon makes it a potent reagent for a variety of nucleophilic acyl substitution reactions, leading to the formation of esters, amides, and other carbonyl derivatives. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and safe handling of this compound, tailored for professionals in research and drug development. Detailed experimental protocols for its synthesis and key transformations are presented, alongside a thorough analysis of its spectroscopic characteristics.

Chemical and Physical Properties

This compound is a flammable and corrosive liquid that is highly sensitive to moisture.[1][2] It is crucial to handle this reagent under anhydrous conditions to prevent its rapid hydrolysis to isobutyric acid and hydrobromic acid. It is miscible with many common organic solvents, including ethers, chloroform, and acetone.[3][4]

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1 for easy reference.

PropertyValueUnitsSource(s)
Molecular Formula C₄H₇BrO[2]
Molecular Weight 151.00 g/mol [2]
CAS Number 2736-37-0[2]
Appearance Colorless to pale yellow liquid[5]
Odor Pungent[5]
Boiling Point 117°C[N/A]
Density 1.41g/cm³ at 20 °C[N/A]
Flash Point 48°C[1]
Refractive Index ~1.435[6]
Solubility Soluble in ether, chloroform, acetone. Reacts with water.[3][4]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of isobutyric acid with a brominating agent. Phosphorus tribromide (PBr₃) is a frequently used reagent for this transformation.

Experimental Protocol: Synthesis from Isobutyric Acid

This protocol is adapted from standard procedures for the synthesis of acyl bromides from carboxylic acids.

Materials:

  • Isobutyric acid

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel, place isobutyric acid (1.0 equivalent) dissolved in anhydrous diethyl ether.

  • Cool the flask in an ice-water bath.

  • Slowly add phosphorus tribromide (0.4 equivalents) dropwise from the dropping funnel with vigorous stirring. The addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Gently heat the mixture to reflux for 2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

  • The this compound can be isolated and purified by fractional distillation. The product will distill at approximately 117 °C.

Safety Precautions: The reaction should be performed in a well-ventilated fume hood. Phosphorus tribromide is corrosive and reacts violently with water. This compound is also corrosive and flammable. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbon, which is highly susceptible to attack by nucleophiles. This reactivity makes it an excellent reagent for introducing the isobutyryl moiety into a wide range of molecules.

Nucleophilic Acyl Substitution

The primary reaction pathway for this compound is nucleophilic acyl substitution. The general mechanism involves the initial attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the bromide ion as a good leaving group, to yield the acylated product.

G cluster_0 Nucleophilic Acyl Substitution reagents This compound + Nucleophile (Nu-H) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products Acylated Product + HBr intermediate->products Elimination of Bromide

General Mechanism of Nucleophilic Acyl Substitution.

3.1.1. Esterification: this compound reacts readily with alcohols to form esters. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrobromic acid byproduct.

3.1.2. Amide Formation: The reaction of this compound with primary or secondary amines yields the corresponding amides. Similar to esterification, a base is often used to scavenge the HBr produced.

Experimental Protocols for Key Reactions

3.2.1. Protocol: Synthesis of N-Piperidinylisobutyramide

This protocol outlines the reaction of this compound with a secondary amine, piperidine (B6355638).

Materials:

  • This compound

  • Piperidine

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution in an ice-water bath.

  • Slowly add this compound (1.1 equivalents) dropwise with stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The product can be purified by column chromatography on silica (B1680970) gel.

3.2.2. Protocol: Synthesis of Isopropyl Isobutyrate

This protocol describes the esterification of this compound with isopropanol (B130326).

Materials:

  • This compound

  • Isopropanol

  • Pyridine

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve isopropanol (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous diethyl ether.

  • Cool the flask in an ice-water bath.

  • Slowly add this compound (1.1 equivalents) dropwise with stirring.

  • After the addition, allow the reaction to stir at room temperature for 2 hours.

  • Filter the reaction mixture to remove the pyridinium (B92312) hydrobromide salt.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude ester.

  • Purify by distillation if necessary.

Friedel-Crafts Acylation

In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound can acylate aromatic compounds in a Friedel-Crafts reaction to form aryl isopropyl ketones.

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two signals:

  • A doublet corresponding to the six equivalent methyl protons (-(CH₃)₂).

  • A septet corresponding to the single methine proton (-CH).

Chemical Shift (δ)MultiplicityIntegrationAssignment
~1.2 ppmDoublet6H(CH₃)₂CH-
~3.0 ppmSeptet1H(CH₃)₂CH-
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display three distinct signals:

Chemical Shift (δ)Assignment
~20 ppm(CH₃)₂CH-
~45 ppm(CH₃)₂CH-
~170 ppm-C(O)Br
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch.

Wavenumber (cm⁻¹)IntensityAssignment
~2970StrongC-H stretch (sp³)
~1790Very StrongC=O stretch (acyl bromide)
~1470, ~1390MediumC-H bend
Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will be observed due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation patterns include the loss of the bromine atom and the cleavage of the isopropyl group.

Handling, Storage, and Disposal

Given its reactivity and hazardous nature, this compound must be handled with care.

Safe Handling Procedures
  • Always work in a well-ventilated fume hood.[2]

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.[2]

  • Keep away from sources of ignition as it is a flammable liquid.[1]

  • Avoid contact with skin and eyes, as it is corrosive and can cause severe burns.[1]

  • Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from water and incompatible materials such as strong bases and oxidizing agents.[7]

  • The use of a corrosion-resistant container is recommended.[1]

Quenching and Disposal

Unused this compound should be quenched before disposal. This can be done by slowly and carefully adding the this compound to a stirred, cooled solution of a weak nucleophile, such as isopropanol, in an inert solvent. The resulting mixture can then be neutralized and disposed of in accordance with local regulations. All waste materials should be treated as hazardous waste.

G cluster_0 This compound Synthesis and Purification Workflow start Start: Isobutyric Acid + PBr₃ reaction Reaction under Anhydrous Conditions start->reaction distillation Fractional Distillation reaction->distillation product Purified this compound distillation->product waste Dispose of Phosphorous Acid Waste distillation->waste

A typical workflow for the synthesis and purification of this compound.

Conclusion

This compound is a valuable reagent in organic synthesis, particularly for the introduction of the isobutyryl group in the development of pharmaceuticals and other fine chemicals. Its high reactivity necessitates careful handling and storage procedures. A thorough understanding of its chemical properties, reaction mechanisms, and safe handling protocols, as detailed in this guide, is essential for its effective and safe utilization in a research and development setting.

References

An In-depth Technical Guide to the Synthesis and Purification of Isobutyryl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of isobutyryl bromide, a valuable reagent in organic synthesis. The document details the primary synthetic methodology, experimental protocols, and purification techniques, supported by quantitative data and procedural diagrams to ensure clarity and reproducibility for researchers and professionals in the field of drug development and chemical synthesis.

Introduction

This compound (2-methylpropanoyl bromide) is a reactive acyl bromide commonly employed as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its utility lies in its ability to introduce the isobutyryl group into various molecules, a key structural motif in numerous biologically active compounds. The most common and efficient laboratory-scale synthesis involves the reaction of isobutyric acid with phosphorus tribromide (PBr₃). This guide will focus on this established method.

Synthesis of this compound

The synthesis of this compound from isobutyric acid is achieved through the use of a brominating agent, with phosphorus tribromide being a preferred reagent. The reaction proceeds via the conversion of the carboxylic acid to the more reactive acyl bromide.

Chemical Reaction Pathway

The overall chemical transformation is as follows:

3 (CH₃)₂CHCOOH + PBr₃ → 3 (CH₃)₂CHCOBr + H₃PO₃

Isobutyric Acid + Phosphorus Tribromide → this compound + Phosphorous Acid

This reaction is typically performed by the slow addition of phosphorus tribromide to isobutyric acid, often with cooling to control the exothermic nature of the reaction.

SynthesisReaction IsobutyricAcid Isobutyric Acid ((CH₃)₂CHCOOH) reagents IsobutyricAcid->reagents PBr3 Phosphorus Tribromide (PBr₃) PBr3->reagents IsobutyrylBromide This compound ((CH₃)₂CHCOBr) H3PO3 Phosphorous Acid (H₃PO₃) reagents->IsobutyrylBromide + H₃PO₃

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the conversion of carboxylic acids to acyl bromides using phosphorus tribromide.

Materials and Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a gas outlet connected to a trap (e.g., a bubbler with sodium hydroxide (B78521) solution to neutralize HBr gas)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Heating mantle

  • Distillation apparatus (simple or fractional, depending on desired purity)

  • Separatory funnel

Reagents:

ReagentMolecular Weight ( g/mol )Moles (approx.)Volume/Mass
Isobutyric Acid88.113.0264.3 g
Phosphorus Tribromide270.691.0270.7 g

Procedure:

  • Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents and product.

  • Reaction:

    • Charge the flask with isobutyric acid.

    • Begin stirring and cool the flask in an ice-water bath.

    • Slowly add phosphorus tribromide from the dropping funnel to the stirred isobutyric acid over a period of 1-2 hours. Maintain the temperature of the reaction mixture below 10°C during the addition to control the exothermic reaction and minimize side products.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Gently heat the reaction mixture to 50-60°C for 1-2 hours to ensure the reaction goes to completion. Hydrogen bromide gas will be evolved during this process and should be trapped.

  • Isolation of Crude Product:

    • Allow the reaction mixture to cool to room temperature. Two layers may be visible: the upper layer of this compound and the lower, dense layer of phosphorous acid.

    • Set up a simple distillation apparatus and carefully distill the crude this compound directly from the reaction flask. The phosphorous acid by-product is non-volatile and will remain in the flask.

Purification of this compound

The crude this compound obtained from the initial distillation can be further purified by fractional distillation to remove any remaining starting material or other impurities.

Procedure:

  • Fractional Distillation:

    • Transfer the crude this compound to a clean, dry distillation flask.

    • Assemble a fractional distillation apparatus with a short fractionating column (e.g., a Vigreux column).

    • Carefully distill the liquid, collecting the fraction that boils at the appropriate temperature.

Purification Workflow Diagram:

PurificationWorkflow Start Reaction Mixture (this compound + H₃PO₃) Distillation1 Simple Distillation Start->Distillation1 CrudeProduct Crude this compound Distillation1->CrudeProduct Distillation2 Fractional Distillation CrudeProduct->Distillation2 PureProduct Pure this compound Distillation2->PureProduct

Caption: Workflow for the purification of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis and purification of this compound.

ParameterValue
Reactants
Isobutyric Acid3.0 mol
Phosphorus Tribromide1.0 mol
Reaction Conditions
PBr₃ Addition Temperature< 10°C
Post-reaction Heating50-60°C for 1-2 hours
Product Information
Theoretical Yield~453 g
Expected Yield75-90%
Boiling Point (atm)114-116°C
Molecular Weight151.00 g/mol
AppearanceColorless to pale yellow fuming liquid

Safety and Handling

  • This compound is corrosive and a lachrymator. It reacts with water to produce hydrogen bromide gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

  • Phosphorus tribromide is also corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.

  • The reaction evolves hydrogen bromide (HBr) gas , which is toxic and corrosive. Ensure the apparatus is properly vented to a scrubbing system.

Conclusion

The synthesis of this compound from isobutyric acid and phosphorus tribromide is a reliable and high-yielding method suitable for laboratory and pilot-scale production. Careful control of the reaction temperature and adherence to anhydrous conditions are critical for achieving high yields and purity. The purification via fractional distillation provides a product of sufficient quality for use in further synthetic applications, including the development of novel pharmaceutical agents.

An In-depth Technical Guide to the Mechanism of Isobutyryl Bromide Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the core mechanisms governing acylation reactions involving isobutyryl bromide. As a highly reactive acyl halide, this compound is a versatile reagent in organic synthesis, crucial for creating carbon-carbon and carbon-heteroatom bonds in the development of complex molecules, including active pharmaceutical ingredients (APIs).[1][2] This document details the primary mechanistic pathways, presents quantitative data, outlines experimental protocols, and illustrates key processes through detailed diagrams to support advanced research and development.

Core Acylation Mechanisms

This compound participates in acylation reactions primarily through electrophilic aromatic substitution and nucleophilic acyl substitution. The specific mechanism is dictated by the substrate being acylated.

The Friedel-Crafts acylation is a fundamental method for attaching an isobutyryl group to an aromatic ring.[3] The reaction proceeds via electrophilic aromatic substitution and requires a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), to generate the reactive electrophile.[4][5]

Mechanism:

  • Formation of the Acylium Ion: The Lewis acid catalyst coordinates with the bromine atom of this compound.

  • Cleavage and Stabilization: This coordination facilitates the cleavage of the carbon-bromine bond, forming a resonance-stabilized acylium ion. This ion is the key electrophile.

  • Electrophilic Attack: The acylium ion attacks the electron-rich aromatic ring, forming a cyclohexadienyl cation intermediate, which temporarily disrupts the ring's aromaticity.[4]

  • Restoration of Aromaticity: A base (typically the Lewis acid complex) removes a proton from the ring, restoring aromaticity and regenerating the catalyst. The final product is an aryl ketone.[4]

Due to the electron-withdrawing nature of the resulting ketone, the product is deactivated, which prevents further acylation reactions.[6]

G cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation IB This compound (CH₃)₂CHCOBr Complex [ (CH₃)₂CHCOBr--AlCl₃ ] Complex IB->Complex + AlCl₃ LA Lewis Acid (e.g., AlCl₃) Acylium Acylium Ion [ (CH₃)₂CH-C=O ]⁺ Complex->Acylium LABr [AlCl₃Br]⁻ Complex->LABr Arene Aromatic Ring (Ar-H) Sigma σ-complex (Wheland Intermediate) Acylium->Sigma + Arene Product Aryl Ketone Ar-CO-CH(CH₃)₂ Sigma->Product + [AlCl₃Br]⁻ HBr HBr RegenLA AlCl₃ G cluster_mech N-Acylation Mechanism Reactants This compound + Amine (R-NH₂) Intermediate Tetrahedral Intermediate [(CH₃)₂CH-C(O⁻)(Br)-NH₂⁺R] Reactants->Intermediate Nucleophilic Attack Product N-Isobutyryl Amide (CH₃)₂CH-CO-NHR Intermediate->Product Collapse, Expel Br⁻ Byproduct HBr Product->Byproduct Deprotonation G cluster_mech O-Acylation Mechanism Reactants This compound + Alcohol (R-OH) + Base (e.g., Pyridine) Intermediate Tetrahedral Intermediate [(CH₃)₂CH-C(O⁻)(Br)-OH⁺R] Reactants->Intermediate Nucleophilic Attack Product Isobutyrate Ester (CH₃)₂CH-CO-OR Intermediate->Product Collapse, Expel Br⁻ Byproduct Base-H⁺ Br⁻ Product->Byproduct Deprotonation G cluster_pathway O-Acylation and O,N-Acyl Migration Pathway Start Methyl 4-hydroxy-3- isopropylaminobenzoate O_Acyl O-Acyl Derivative (Kinetic Product) Start->O_Acyl Sterically controlled attack Reagent 2-Bromoisobutyryl Bromide Reagent->O_Acyl N_Acyl N-Acyl Derivative (Thermodynamic Product) O_Acyl->N_Acyl Acid-catalyzed migration Catalyst Carboxylic Acid (Catalyst) Catalyst->O_Acyl G cluster_workflow General Experimental Workflow Prep 1. Prepare Reactants (Substrate, Solvent, Base) Addition 2. Add this compound (Dropwise, under N₂, at 0°C) Prep->Addition Reaction 3. Stir Reaction Mixture (Allow to warm to RT) Addition->Reaction Quench 4. Quench Reaction (e.g., add water/ice) Reaction->Quench Extract 5. Extraction (e.g., with Ethyl Acetate) Quench->Extract Wash 6. Wash Organic Layer (Water, Brine) Extract->Wash Dry 7. Dry and Concentrate (Dry over MgSO₄, remove solvent) Wash->Dry Purify 8. Purify Product (Column Chromatography or Recrystallization) Dry->Purify

References

Spectroscopic Profile of Isobutyryl Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for isobutyryl bromide (C₄H₇BrO), a key reagent in organic synthesis. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the replication and interpretation of these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen and carbon atoms.

¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the methine proton and the methyl protons.

SignalChemical Shift (ppm)MultiplicityCoupling Constant (J)IntegrationAssignment
1~3.1 - 3.3Septet~7 Hz1HCH
2~1.3 - 1.5Doublet~7 Hz6H(CH₃)₂

Note: Predicted values based on typical chemical shifts for similar structures. Experimental values may vary slightly.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, three distinct carbon signals are expected.

SignalChemical Shift (ppm)Assignment
1~170 - 175C=O (Carbonyl)
2~50 - 55CH
3~20 - 25CH₃

Note: Predicted values based on typical chemical shifts for similar structures. Experimental values may vary slightly.

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
~1800StrongC=O Stretch (Acyl Bromide)
2980 - 2870Medium-StrongC-H Stretch (Alkyl)
1470 - 1450MediumC-H Bend (Alkyl)
~750 - 550Medium-StrongC-Br Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common method. The mass spectrum is characterized by the molecular ion peak and several key fragment ions.

m/zRelative IntensityAssignment
150/152Moderate[M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes)
107/109Moderate[M - C₃H₇]⁺
79/81Moderate[Br]⁺
71High[C₄H₇O]⁺
43Base Peak[C₃H₇]⁺ (Isopropyl cation)

Note: The presence of bromine is indicated by the characteristic M/M+2 isotopic pattern with approximately equal intensities.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a reactive liquid compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Due to the reactive nature of acyl halides, all glassware (NMR tube, pipette) must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator.

  • In a dry nitrogen-filled glove box or using Schlenk line techniques, add approximately 0.5 mL of a dry, deuterated solvent (e.g., CDCl₃, stored over molecular sieves) to a clean, dry NMR tube.

  • Using a dry microliter syringe, add 1-2 drops of this compound to the NMR tube.

  • Cap the NMR tube securely and gently invert to mix.

Data Acquisition (¹H and ¹³C NMR):

  • Record the spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

  • For ¹H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, use proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

  • Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond) is clean and dry. Record a background spectrum of the clean, empty ATR crystal.

  • In a fume hood, carefully place a small drop of this compound directly onto the center of the ATR crystal.

  • Lower the press arm to ensure good contact between the sample and the crystal.

  • Acquire the spectrum over a typical range of 4000-400 cm⁻¹.

  • After analysis, immediately and carefully clean the ATR crystal with a suitable dry solvent (e.g., anhydrous hexane (B92381) or chloroform) followed by isopropanol, ensuring all traces of the reactive bromide are removed.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction:

  • This compound is a volatile liquid and can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • For direct insertion, a small amount of the liquid is placed in a capillary tube, which is then inserted into the ion source.

  • For GC-MS, a dilute solution of this compound in a volatile, inert solvent (e.g., hexane) is injected into the GC. The GC column separates the compound from the solvent before it enters the mass spectrometer.

Data Acquisition:

  • The sample is ionized using a standard electron energy of 70 eV.

  • The mass analyzer is scanned over a suitable mass range (e.g., m/z 30-200) to detect the molecular ion and fragment ions.

  • The resulting mass spectrum is recorded, showing the relative abundance of each ion as a function of its mass-to-charge ratio.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates how different spectroscopic techniques provide complementary information to elucidate the structure of this compound.

Spectroscopic_Analysis cluster_Techniques Spectroscopic Techniques cluster_Information Structural Information cluster_Structure Final Structure NMR NMR (¹H & ¹³C) Connectivity Carbon-Hydrogen Framework (Connectivity) NMR->Connectivity Provides IR IR Functional_Groups Functional Groups (C=O, C-Br) IR->Functional_Groups Identifies MS Mass Spectrometry Molecular_Formula Molecular Weight & Fragmentation Pattern MS->Molecular_Formula Determines Structure This compound Connectivity->Structure Functional_Groups->Structure Molecular_Formula->Structure

Spectroscopic workflow for structure elucidation.

Navigating the Matrix: A Technical Guide to the Solubility of Isobutyryl Bromide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isobutyryl bromide in common organic solvents. Due to the reactive nature of this acyl halide, particularly its vigorous reaction with protic solvents, quantitative solubility data is notably scarce in publicly available literature. Consequently, this document emphasizes a qualitative understanding of solubility, critical reactivity considerations, and a detailed experimental protocol for determining solubility or miscibility under controlled, anhydrous conditions.

Core Concepts: Understanding the Solubility Profile of this compound

This compound is a polar, aprotic molecule. Its solubility in organic solvents is governed by the principle of "like dissolves like," but is critically constrained by its high reactivity. As an acyl halide, the carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is the dominant factor when considering its solubility in protic solvents.

Inert Aprotic Solvents: In non-protic solvents that lack acidic protons, this compound is expected to be miscible or highly soluble. These solvents do not react with the acyl bromide and can effectively solvate it. This category includes:

  • Nonpolar aprotic solvents: such as alkanes (hexane, heptane) and aromatic hydrocarbons (benzene, toluene).

  • Polar aprotic solvents: such as ethers (diethyl ether, tetrahydrofuran), esters (ethyl acetate), ketones (acetone), and halogenated hydrocarbons (dichloromethane, chloroform). For some structurally similar acyl halides, miscibility with ether and benzene (B151609) has been noted.[1][2]

Protic Solvents: this compound reacts exothermically and often vigorously with protic solvents.[3][4] This is not a true dissolution but a chemical transformation. Therefore, these solvents are unsuitable for creating stable solutions of this compound.

  • Water: Reacts rapidly to form isobutyric acid and hydrobromic acid.[3][4]

  • Alcohols (e.g., methanol, ethanol): React to form the corresponding esters (e.g., methyl isobutyrate, ethyl isobutyrate).

  • Primary and Secondary Amines: React to form amides.

Data Presentation: Qualitative Solubility and Reactivity Matrix

The following table summarizes the expected qualitative solubility and reactivity of this compound in a range of common organic solvents, based on established chemical principles for acyl halides.

Solvent ClassRepresentative SolventsExpected Solubility/Reactivity
Nonpolar Aprotic Hexane, Heptane, Benzene, TolueneMiscible/Soluble. These solvents are non-reactive and can solvate this compound through van der Waals interactions.[1][2]
Polar Aprotic Diethyl Ether, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Ethyl Acetate, AcetoneMiscible/Soluble. These solvents are generally non-reactive under anhydrous conditions and are good solvents for acyl halides.[1]
Protic Water, Methanol, EthanolReactive. Reacts, often violently, to form isobutyric acid or the corresponding ester. Not suitable for dissolution.[3][4]

Experimental Protocol: Determination of Solubility/Miscibility of this compound

Given the reactivity of this compound, particularly its moisture sensitivity, the determination of its solubility must be conducted under strictly anhydrous conditions. The following protocol outlines a general method for qualitatively and semi-quantitatively assessing its solubility in aprotic organic solvents.

Objective: To determine the miscibility or approximate solubility of this compound in a given anhydrous aprotic organic solvent at a specified temperature (e.g., room temperature).

Materials:

  • This compound (high purity)

  • Anhydrous organic solvent (e.g., freshly distilled from a suitable drying agent)

  • Oven-dried glassware (e.g., graduated cylinders, vials with septa)

  • Inert gas supply (e.g., nitrogen or argon) with a manifold

  • Syringes and needles (oven-dried)

  • Magnetic stirrer and stir bars

Procedure:

  • Preparation:

    • All glassware should be thoroughly oven-dried (e.g., at 120°C for at least 4 hours) and allowed to cool to room temperature in a desiccator over a drying agent.

    • The experiment should be conducted under an inert atmosphere (nitrogen or argon) to exclude atmospheric moisture.

  • Qualitative Miscibility Test:

    • In a dry vial under an inert atmosphere, add a known volume of the anhydrous solvent (e.g., 1 mL).

    • Using a dry syringe, add an equal volume of this compound to the solvent.

    • Observe if the two liquids form a single, homogeneous phase. If they do, they are considered miscible.

  • Semi-Quantitative Solubility Determination (if not miscible):

    • To a known volume of the anhydrous solvent (e.g., 5 mL) in a vial with a magnetic stir bar, add a small, known volume of this compound (e.g., 0.1 mL) via syringe.

    • Stir the mixture at a constant temperature.

    • Observe for complete dissolution (a clear, single phase).

    • Continue adding small, known increments of this compound until a persistent second phase (undissolved liquid) or turbidity is observed.

    • The approximate solubility can be calculated based on the total volume of this compound that dissolved in the known volume of the solvent.

Safety Precautions:

  • This compound is corrosive and a lachrymator. Handle it in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Ensure all equipment is dry to prevent violent reactions.

  • Have appropriate quenching agents (e.g., sodium bicarbonate solution) readily available for spills.

Visualization of Experimental Workflow

The logical flow for assessing the solubility of a reactive compound like this compound is depicted in the following diagram.

Solubility_Workflow Solubility Assessment Workflow for this compound start Start: Select Solvent is_protic Is the solvent protic (e.g., water, alcohol)? start->is_protic reaction Reaction Occurs (Not a true solubility measurement) is_protic->reaction Yes setup Set up under anhydrous conditions (inert atmosphere) is_protic->setup No (Aprotic) end End reaction->end qual_test Perform qualitative miscibility test setup->qual_test is_miscible Are the liquids miscible? qual_test->is_miscible miscible_result Result: Miscible is_miscible->miscible_result Yes semiquant_test Perform semi-quantitative solubility determination is_miscible->semiquant_test No miscible_result->end solubility_result Result: Approximate Solubility semiquant_test->solubility_result solubility_result->end

Caption: Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide on Thermodynamic and Kinetic Data for Isobutyryl Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermodynamic and kinetic data for reactions involving isobutyryl bromide (2-methylpropanoyl bromide). It is designed to be a valuable resource for professionals in research, science, and drug development, offering structured data, detailed experimental protocols, and visual representations of key chemical processes.

Thermodynamic Properties of this compound

Thermodynamic data is crucial for understanding the energy changes, feasibility, and equilibrium position of chemical reactions. The following table summarizes the key thermodynamic properties of this compound.

PropertyValueUnitsSource
Molecular Formula C₄H₇BrO-[1][2][3]
Molecular Weight 151.002 g/mol [1][2][3]
Normal Boiling Point (Tboil) 388K[1]
Enthalpy of Vaporization (ΔvapH) 45.7kJ/mol[1]
Standard Gibbs Free Energy of Formation (ΔfG°) Data not available in cited sourceskJ/mol[4]
Enthalpy of Formation at Standard Conditions (ΔfH°gas) Data not available in cited sourceskJ/mol[4]

Kinetic Data and Reaction Mechanisms

This compound is expected to react with various nucleophiles. The mechanism of these reactions (SN1 vs. SN2) will be influenced by factors such as the nature of the nucleophile, the solvent, and the temperature.[5][6] For instance, reactions with strong, unhindered nucleophiles in polar aprotic solvents would favor an SN2 pathway. Conversely, solvolysis in polar protic solvents might proceed through an SN1-like mechanism involving a stable acylium ion intermediate.

The following diagram illustrates the factors influencing the competition between SN1 and SN2 pathways for an acyl halide like this compound.

G cluster_factors Influencing Factors cluster_pathways Reaction Pathways Substrate Substrate (this compound) SN1 SN1 Pathway (Carbocation Intermediate) Substrate->SN1 Steric Hindrance Favors SN2 SN2 Pathway (Concerted Mechanism) Substrate->SN2 Less Hindrance Favors Nucleophile Nucleophile Nucleophile->SN1 Weak Nucleophile Favors Nucleophile->SN2 Strong Nucleophile Favors Solvent Solvent Solvent->SN1 Polar Protic Favors Solvent->SN2 Polar Aprotic Favors Leaving Group Leaving Group Leaving Group->SN1 Good Leaving Group Leaving Group->SN2 Good Leaving Group

Factors influencing SN1 vs. SN2 reaction pathways for this compound.

Experimental Protocols

Detailed experimental protocols are fundamental for the accurate determination of thermodynamic and kinetic parameters. The following sections outline generalized methodologies applicable to the study of this compound reactions.

This protocol describes a general method for determining the rate of a reaction, such as the reaction of this compound with a nucleophile, by monitoring changes in absorbance over time.

Objective: To determine the rate law and rate constant of a reaction involving this compound.

Apparatus and Reagents:

  • UV-Vis spectrophotometer (e.g., HP 8452-A or similar)[7]

  • Quartz cuvettes (1.00 cm optical path)[7]

  • Stopped-flow apparatus (for fast reactions)[7]

  • Thermostatic water bath[7]

  • This compound

  • Reactants (e.g., nucleophile, acid/base catalyst)

  • Anhydrous solvent

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Solution Preparation: Prepare stock solutions of this compound and the co-reactant(s) in a suitable anhydrous solvent. The ionic strength can be maintained with a non-reactive salt like NaClO₄ if necessary.[7]

  • Wavelength Selection: Identify a wavelength where one of the reactants or products has a unique absorbance, or where there is a significant change in absorbance as the reaction progresses.[7]

  • Kinetic Run:

    • Equilibrate the reactant solutions to the desired temperature using the water bath.

    • For slow to moderate reactions, quickly mix the reactants in the cuvette, place it in the temperature-controlled spectrophotometer, and begin recording absorbance at the chosen wavelength at regular time intervals.[7]

    • For fast reactions, use a stopped-flow instrument to ensure rapid mixing and data acquisition within seconds of reaction initiation.[7]

  • Data Analysis:

    • Convert absorbance data to concentration using the Beer-Lambert law.

    • Plot concentration versus time. The initial rate can be determined from the slope of this curve at time zero.[7]

    • To determine the reaction order with respect to each reactant, perform a series of experiments varying the initial concentration of one reactant while keeping others constant and in excess (pseudo-first-order conditions).[7]

    • Plot the natural log of the rate versus the natural log of the concentration for each reactant to determine the order. The overall rate law and the rate constant (k) can then be established.[7]

    • Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation by plotting ln(k) versus 1/T.[8]

This protocol outlines the use of isoperibol calorimetry to measure the enthalpy change (ΔH) of a reaction involving this compound.

Objective: To determine the enthalpy of reaction for an this compound transformation.

Apparatus and Reagents:

  • Isoperibol calorimeter[9]

  • High-precision thermometer

  • Stirrer

  • Data acquisition system

  • This compound

  • Co-reactant and solvent

Procedure:

  • Calorimeter Calibration: Calibrate the calorimeter by measuring the heat change associated with a reaction of known enthalpy or by using an electrical heater to determine the heat capacity of the system.

  • Reactant Preparation: Place a known amount of one reactant (e.g., the nucleophile in a suitable solvent) into the calorimeter vessel and allow it to reach thermal equilibrium. Place a known amount of this compound in a sealed ampoule within the calorimeter.

  • Reaction Initiation: Initiate the reaction by breaking the ampoule containing this compound, ensuring rapid mixing with the stirrer.

  • Temperature Monitoring: Record the temperature of the calorimeter contents at regular intervals before, during, and after the reaction until a stable final temperature is reached.

  • Data Analysis:

    • Plot temperature versus time. Extrapolate the pre- and post-reaction temperature curves to the time of mixing to determine the corrected temperature change (ΔT).

    • Calculate the total heat evolved or absorbed (q) using the equation: q = C_cal * ΔT, where C_cal is the heat capacity of the calorimeter and its contents.

    • The enthalpy of reaction (ΔH) is then calculated by dividing q by the number of moles of the limiting reactant.[9]

The following diagram illustrates a generalized workflow for these experimental procedures.

G cluster_kinetic Kinetic Analysis Workflow cluster_thermo Thermodynamic Analysis Workflow k1 Prepare Reactant Solutions k2 Set Spectrophotometer (Wavelength, Temp) k1->k2 k3 Initiate Reaction (Manual or Stopped-Flow) k2->k3 k4 Record Absorbance vs. Time k3->k4 k5 Data Analysis: - Determine Rate Law - Calculate Rate Constant (k) k4->k5 k6 Arrhenius Plot (ln(k) vs 1/T) k5->k6 k7 Determine Activation Energy (Ea) k6->k7 t1 Calibrate Calorimeter t2 Load Reactants & Equilibrate Temp t1->t2 t3 Initiate Reaction (Break Ampoule) t2->t3 t4 Record Temperature vs. Time t3->t4 t5 Data Analysis: - Determine ΔT t4->t5 t6 Calculate Heat (q) and Enthalpy (ΔH) t5->t6 start Start start->k1 start->t1

Generalized experimental workflow for kinetic and thermodynamic analysis.

References

An In-depth Technical Guide to Isobutyryl Bromide: Historical Context, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isobutyryl bromide (2-methylpropanoyl bromide), a reactive acyl halide valuable in organic synthesis. The document details the historical context of its synthesis, provides detailed experimental protocols, and presents key quantitative data.

Historical Context and Discovery

The specific first synthesis of this compound is not prominently documented in historical chemical literature. However, its discovery is intrinsically linked to the broader development of acyl halide chemistry in the 19th century. The synthesis of acetyl bromide as early as 1863, through the reaction of glacial acetic acid with bromine and phosphorus, set a precedent for the preparation of this class of compounds.

The foundational method for synthesizing acyl bromides involves the treatment of a carboxylic acid with a brominating agent, most commonly phosphorus tribromide (PBr₃). This general transformation was well-established by the late 19th century. It is therefore highly probable that this compound was first prepared by applying this standard methodology to isobutyric acid during this period of systematic exploration of organic reactions. The overall reaction is as follows:

3 (CH₃)₂CHCOOH + PBr₃ → 3 (CH₃)₂CHCOBr + H₃PO₃

This method remains a cornerstone of acyl bromide synthesis due to its efficiency and broad applicability.

Physicochemical and Spectroscopic Data

Quantitative data for this compound and its precursor, isobutyric acid, are summarized in the table below for ease of comparison.

PropertyThis compoundIsobutyric Acid
IUPAC Name 2-methylpropanoyl bromide2-methylpropanoic acid
CAS Number 2736-37-079-31-2
Molecular Formula C₄H₇BrOC₄H₈O₂
Molecular Weight 151.00 g/mol 88.11 g/mol
Boiling Point 117 °C155 °C
Density 1.41 g/cm³0.95 g/cm³
Appearance Colorless to yellow liquidColorless liquid
Odor PungentUnpleasant, rancid butter-like

Key Synthetic Pathway and Mechanism

The synthesis of this compound from isobutyric acid using phosphorus tribromide proceeds through a well-understood nucleophilic acyl substitution mechanism. The reaction is initiated by the activation of the carboxylic acid's hydroxyl group by the electrophilic phosphorus atom of PBr₃. This is followed by a nucleophilic attack of the bromide ion.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate Complex cluster_products Products Isobutyric_Acid Isobutyric Acid (CH₃)₂CHCOOH Activated_Complex Activated Intermediate Isobutyric_Acid->Activated_Complex 1. Nucleophilic attack by O on P PBr3 Phosphorus Tribromide PBr₃ PBr3->Activated_Complex Isobutyryl_Bromide This compound (CH₃)₂CHCOBr Activated_Complex->Isobutyryl_Bromide 2. Nucleophilic attack by Br⁻ Phosphorous_Acid Phosphorous Acid H₃PO₃ Activated_Complex->Phosphorous_Acid

Caption: Mechanism of Acyl Bromide Formation using PBr₃.

Experimental Protocols

The following is a detailed, representative protocol for the synthesis of this compound from isobutyric acid using phosphorus tribromide.

4.1. Synthesis of this compound

  • Materials:

    • Isobutyric acid (≥99%)

    • Phosphorus tribromide (≥99%)

    • Anhydrous diethyl ether

    • Anhydrous magnesium sulfate

  • Equipment:

    • Three-necked round-bottom flask

    • Dropping funnel

    • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Distillation apparatus

    • Ice bath

  • Procedure:

    • Set up the three-necked flask with the dropping funnel, reflux condenser, and a stopper. Ensure all glassware is thoroughly dried.

    • Charge the flask with isobutyric acid (1.0 eq).

    • Cool the flask in an ice bath.

    • Slowly add phosphorus tribromide (0.4 eq) to the stirred isobutyric acid via the dropping funnel. The addition should be dropwise to control the exothermic reaction.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Gently heat the reaction mixture to reflux for 2 hours to ensure the reaction goes to completion.

    • Cool the mixture to room temperature.

    • Set up the apparatus for simple distillation and distill the crude this compound from the reaction mixture. The phosphorous acid byproduct will remain in the flask.

    • The collected distillate can be further purified by fractional distillation to obtain pure this compound.

  • Work-up and Purification:

    • The distilled product can be dissolved in anhydrous diethyl ether and washed carefully with ice-cold water to remove any remaining phosphorous acid.

    • The organic layer is then dried over anhydrous magnesium sulfate.

    • The solvent is removed by distillation, and the resulting this compound is purified by fractional distillation.

  • Yield:

4.2. Experimental Workflow Diagram

The logical flow of the synthesis and purification process is outlined below.

experimental_workflow A Combine Isobutyric Acid and PBr₃ in a dry flask B Reflux the reaction mixture for 2 hours A->B C Cool the mixture to room temperature B->C D Simple distillation to separate crude product C->D E Optional: Aqueous work-up and drying of distillate D->E F Fractional distillation for final purification E->F G Characterize the final product F->G

Caption: General experimental workflow for this compound synthesis.

Applications in Drug Development and Research

This compound is a highly reactive acylating agent and a key intermediate in organic synthesis. Its utility in the pharmaceutical and life sciences sectors includes:

  • Synthesis of Esters and Amides: It readily reacts with alcohols and amines to form isobutyrate esters and amides, which are functional groups present in numerous biologically active molecules.

  • Friedel-Crafts Acylation: It can be used to introduce an isobutyryl group onto aromatic rings, a common step in the synthesis of more complex pharmaceutical scaffolds.

  • Intermediate for α-functionalization: The corresponding enolate of an isobutyryl derivative can be used for further functionalization at the α-carbon, allowing for the construction of quaternary carbon centers.

Due to its high reactivity, this compound must be handled with care in a well-ventilated fume hood, as it is corrosive and reacts with moisture to release hydrogen bromide gas.

Isobutyryl bromide CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on isobutyryl bromide, a key reagent in organic synthesis. It covers its chemical properties, synthesis, applications, and detailed experimental protocols, with a focus on data relevant to research and development.

Core Chemical Information

This compound, also known as 2-methylpropanoyl bromide, is a reactive acyl bromide widely used as an acylating agent in the synthesis of various organic compounds, including pharmaceuticals and other fine chemicals.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 2736-37-0[1]
Molecular Formula C₄H₇BrO[1]
Molecular Weight 151.002 g/mol
Appearance Flammable liquid and vapor[1]
Boiling Point 117°C
Density 1.41 g/cm³
Flash Point 48°C
Synonyms 2-methylpropanoyl bromide, Isobutyric acid bromide[1]

Synthesis of this compound

The synthesis of this compound typically involves the bromination of isobutyric acid. A common method is the reaction of isobutyric acid with a brominating agent such as phosphorus tribromide (PBr₃).

G cluster_reagents Reagents cluster_process Process cluster_products Products Isobutyric_Acid Isobutyric Acid Reaction Reaction under controlled temperature Isobutyric_Acid->Reaction PBr3 Phosphorus Tribromide (PBr₃) PBr3->Reaction Distillation Purification by Distillation Reaction->Distillation Phosphorous_Acid Phosphorous Acid (H₃PO₃) (Byproduct) Reaction->Phosphorous_Acid Isobutyryl_Bromide This compound Distillation->Isobutyryl_Bromide

A logical workflow for the synthesis of this compound.

Key Chemical Reactions and Applications

This compound is a versatile reagent primarily used for introducing the isobutyryl group into molecules. Its high reactivity makes it suitable for various transformations, most notably Friedel-Crafts acylation and esterification.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the formation of carbon-carbon bonds.[2][3] this compound reacts with aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form aryl ketones.[2][3]

G cluster_reactants Reactants cluster_process Process cluster_products Products Isobutyryl_Bromide This compound Acylium_Ion_Formation Formation of Acylium Ion Isobutyryl_Bromide->Acylium_Ion_Formation Benzene Benzene Electrophilic_Aromatic_Substitution Electrophilic Aromatic Substitution Benzene->Electrophilic_Aromatic_Substitution AlCl3 AlCl₃ (Lewis Acid Catalyst) AlCl3->Acylium_Ion_Formation Acylium_Ion_Formation->Electrophilic_Aromatic_Substitution Workup Aqueous Workup Electrophilic_Aromatic_Substitution->Workup Product Isobutyrophenone Workup->Product Byproducts HBr + AlCl₃ Workup->Byproducts

Reaction workflow for the Friedel-Crafts acylation of benzene.
Esterification

This compound readily reacts with alcohols to form isobutyrate esters. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen bromide byproduct.

G cluster_reactants Reactants cluster_process Process cluster_products Products Isobutyryl_Bromide This compound Nucleophilic_Acyl_Substitution Nucleophilic Acyl Substitution Isobutyryl_Bromide->Nucleophilic_Acyl_Substitution Alcohol Alcohol (R-OH) Alcohol->Nucleophilic_Acyl_Substitution Base Base (e.g., Pyridine) Neutralization Neutralization of HBr Base->Neutralization Nucleophilic_Acyl_Substitution->Neutralization HBr formed Ester Isobutyrate Ester (R-O-C(O)CH(CH₃)₂) Nucleophilic_Acyl_Substitution->Ester Byproduct Pyridinium Bromide Neutralization->Byproduct

General workflow for the esterification of an alcohol.

Experimental Protocols

The following are representative experimental protocols for reactions involving this compound. Note: These are general procedures and may require optimization for specific substrates and scales. Always conduct a thorough risk assessment before starting any chemical reaction.

Protocol for Friedel-Crafts Acylation of an Aromatic Compound
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl and HBr), add the anhydrous aromatic compound and a suitable inert solvent (e.g., dichloromethane (B109758) or carbon disulfide).

  • Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) in portions with stirring.

  • Acylating Agent Addition: Add a solution of this compound in the same solvent to the dropping funnel and add it dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours, or until the reaction is complete (monitored by TLC or GC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the solvent.

  • Washing: Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.

Protocol for Esterification of an Alcohol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the alcohol in a suitable aprotic solvent (e.g., dichloromethane, diethyl ether) and add a stoichiometric amount of a non-nucleophilic base (e.g., pyridine or triethylamine).

  • Acylating Agent Addition: Cool the mixture in an ice bath and add this compound dropwise via the dropping funnel.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, or until completion as monitored by TLC.

  • Work-up: Quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent.

  • Washing: Wash the organic layer sequentially with dilute HCl (to remove the base), saturated sodium bicarbonate solution, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be further purified by distillation or chromatography.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.[1]

Hazard Summary
Hazard ClassDescription
Flammability Flammable liquid and vapor (Category 3)[1]
Corrosivity May be corrosive to metals (Category 1). Causes severe skin burns and eye damage (Sub-category 1B).[1]
Eye Damage Causes serious eye damage (Category 1)[1]
Reactivity Reacts violently with water.
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated place, preferably in a chemical fume hood.[1] Use explosion-proof equipment and non-sparking tools.[1]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[4]

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and impervious clothing.[4]

    • Respiratory Protection: If exposure limits are exceeded, use a full-face respirator with an appropriate cartridge.[4]

First Aid Measures
Exposure RouteFirst Aid Measures
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with soap and plenty of water. Consult a physician.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately consult a physician.[4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Unsuitable Extinguishing Media: Do not use water, as it reacts violently with this compound.

  • Specific Hazards: Vapors may form explosive mixtures with air. Emits toxic fumes (hydrogen bromide) under fire conditions.

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[1]

Storage

Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[5] Keep the container tightly closed and store in a corrosion-resistant container.[1]

References

A Theoretical Exploration of Isobutyryl Bromide Reaction Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyryl bromide, a branched alkyl halide, serves as a versatile reagent and building block in organic synthesis. Understanding the mechanistic intricacies of its reaction pathways is paramount for controlling product distribution and optimizing synthetic routes. This technical guide provides an in-depth analysis of the primary reaction pathways of this compound—nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2)—with a focus on theoretical calculations. While comprehensive computational data for all pathways of this compound are not extensively available in the public domain, this guide synthesizes existing theoretical data for the gas-phase elimination pathway and elucidates the expected mechanistic features for all pathways based on established principles of physical organic chemistry and computational studies of analogous systems. Detailed methodologies for experimental investigation and computational analysis are provided to empower researchers in their exploration of acyl bromide reactivity.

Introduction

This compound ((CH₃)₂CHCOBr) is a reactive chemical intermediate widely employed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity is primarily dictated by the electrophilic carbonyl carbon and the adjacent carbon atom bearing the bromine atom. The competition between nucleophilic substitution and elimination reactions is a key feature of its chemistry, influenced by factors such as the nature of the nucleophile/base, solvent polarity, and temperature.

Theoretical calculations, particularly using Density Functional Theory (DFT), have become an indispensable tool for elucidating reaction mechanisms, predicting reaction outcomes, and understanding the energetics of transition states and intermediates. This guide delves into the theoretical underpinnings of this compound's reactivity, providing a framework for its rational application in chemical synthesis.

Reaction Pathways: A Theoretical Overview

The principal reaction pathways for this compound are nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2). The preferred pathway is a consequence of a delicate balance of electronic and steric factors.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of the bromide leaving group by a nucleophile.

  • SN2 Pathway (Bimolecular Nucleophilic Substitution): This is a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. For this compound, the SN2 pathway is sterically hindered due to the presence of the two methyl groups on the α-carbon.

  • SN1 Pathway (Unimolecular Nucleophilic Substitution): This is a two-step mechanism involving the formation of a carbocation intermediate in the rate-determining step, followed by a rapid attack by the nucleophile. The reaction rate is dependent only on the concentration of the substrate. This compound can form a relatively stable secondary carbocation, which can also undergo rearrangement to a more stable tertiary carbocation.

Elimination Reactions

Elimination reactions result in the formation of an alkene through the removal of a hydrogen atom and the bromide from adjacent carbon atoms.

  • E2 Pathway (Bimolecular Elimination): This is a concerted, one-step mechanism where a strong base removes a proton from a β-carbon simultaneously with the departure of the bromide leaving group. The reaction requires an anti-periplanar arrangement of the proton and the leaving group.

  • E1 Pathway (Unimolecular Elimination): This is a two-step mechanism that proceeds through the same carbocation intermediate as the SN1 reaction. In a subsequent step, a weak base removes a β-proton to form the alkene. E1 reactions often compete with SN1 reactions.

Theoretical Calculations and Data Presentation

Computational chemistry provides quantitative insights into reaction energetics. The following table summarizes key thermodynamic and kinetic parameters for the gas-phase pyrolysis of this compound, a process that proceeds via an elimination pathway.

Reaction PathwayMethod/Basis SetActivation Energy (Ea) (kJ/mol)Enthalpy of Reaction (ΔH) (kJ/mol)Gibbs Free Energy of Activation (ΔG‡) (kJ/mol)
Gas-Phase Elimination DFT/B3LYP/6-31G*205.475.3195.8

Data obtained from a computational study on the gas-phase pyrolysis of this compound.

Mandatory Visualizations: Reaction Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key reaction pathways of this compound.

SN2_Pathway Reactants This compound + Nu⁻ TS [Nu---C---Br]⁻‡ Transition State Reactants->TS Backside Attack Product Product + Br⁻ TS->Product Inversion of Stereochemistry SN1_Pathway Reactant This compound Carbocation Isobutyryl Carbocation + Br⁻ Reactant->Carbocation Rate-determining step Product Product Carbocation->Product Nucleophilic Attack E2_Pathway Reactants This compound + Base TS [Base---H---C---C---Br]‡ Transition State Reactants->TS Concerted Products Alkene + Base-H⁺ + Br⁻ TS->Products E1_Pathway Reactant This compound Carbocation Isobutyryl Carbocation + Br⁻ Reactant->Carbocation Rate-determining step Product Alkene + H⁺ Carbocation->Product Proton Abstraction Computational_Workflow cluster_0 Computational Setup cluster_1 Geometry Optimization cluster_2 Energy Calculations cluster_3 Analysis A Model Building (Reactants, Products, Intermediates) B Choice of Theoretical Method (e.g., DFT, MP2) A->B C Selection of Basis Set (e.g., 6-31G*, cc-pVTZ) B->C D Optimize Reactant and Product Structures C->D E Locate Transition State (TS) Structures D->E Guess TS structure F Frequency Calculation (Confirm minima and TS) E->F J Reaction Pathway Analysis (IRC) E->J G Calculate Single-Point Energies F->G H Determine Activation Energies (Ea) G->H I Calculate Reaction Enthalpies (ΔH) G->I K Interpretation of Results H->K I->K J->K

Methodological & Application

Application Notes and Protocols: Isobutyryl Bromide in Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental and widely utilized reaction in organic synthesis for the formation of carbon-carbon bonds, specifically for the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is of significant importance in the pharmaceutical and fine chemical industries for the synthesis of aryl ketones. These ketones often serve as key intermediates in the preparation of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs).

Among the various acylating agents, isobutyryl bromide is a reactive acyl halide that can be effectively employed to introduce the isobutyryl group onto aromatic substrates. The resulting isobutyryl-substituted aromatic compounds are valuable precursors in the synthesis of various target molecules. A significant advantage of the Friedel-Crafts acylation is that the ketone product is less reactive than the starting aromatic compound, which prevents over-acylation (polyacylation). Furthermore, the acylium ion intermediate formed during the reaction is resonance-stabilized and does not typically undergo rearrangement, leading to predictable and regioselective products.

These application notes provide a comprehensive overview, experimental protocols, and relevant data for the use of this compound in Friedel-Crafts acylation reactions.

Reaction Mechanism and Workflow

The Friedel-Crafts acylation with this compound proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps involve the generation of a potent electrophile, the isobutyrylium ion, which then attacks the electron-rich aromatic ring.

A typical experimental workflow for this reaction is outlined below:

G cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up and Isolation Setup Assemble dry glassware under inert atmosphere (N2 or Ar) Catalyst Suspend Lewis acid catalyst (e.g., AlCl3) in an anhydrous solvent (e.g., DCM) Setup->Catalyst Cooling Cool the suspension to 0-5 °C in an ice bath Catalyst->Cooling Acyl_Bromide Slowly add this compound to the catalyst suspension to form the acylium ion complex Cooling->Acyl_Bromide Aromatic_Substrate Add the aromatic substrate dropwise, maintaining a low temperature Acyl_Bromide->Aromatic_Substrate Stirring Stir the reaction mixture at a controlled temperature until completion (monitor by TLC) Aromatic_Substrate->Stirring Quench Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl Stirring->Quench Extraction Extract the product with an organic solvent (e.g., ethyl acetate) Quench->Extraction Washing Wash the organic layer with brine and dry over anhydrous Na2SO4 Extraction->Washing Purification Purify the crude product by column chromatography or distillation Washing->Purification

Figure 1: A generalized experimental workflow for the Friedel-Crafts acylation using this compound.

Experimental Protocols

Below are detailed protocols for the Friedel-Crafts acylation of representative aromatic substrates using this compound.

Protocol 1: Synthesis of Isobutyrophenone from Benzene (B151609)

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Benzene

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (B1210297)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add this compound (1.0 equivalent) dropwise to the stirred suspension over 15 minutes.

  • After the addition is complete, add anhydrous benzene (1.2 equivalents) dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain isobutyrophenone.

Protocol 2: Acylation of Anisole (B1667542) with this compound

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Anisole

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hexane/Ethyl Acetate for chromatography

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous DCM and cool to 0 °C.

  • Slowly add this compound (1.1 equivalents) to the suspension.

  • Add a solution of anhydrous anisole (1.0 equivalent) in anhydrous DCM dropwise over 30-45 minutes, keeping the internal temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor by TLC.

  • Quench the reaction by slowly adding it to a mixture of ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine.

  • Dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield the desired p-isobutyrylanisole.

Quantitative Data

The yield and regioselectivity of the Friedel-Crafts acylation with this compound are influenced by the nature of the aromatic substrate, the Lewis acid catalyst, and the reaction conditions.

Aromatic SubstrateCatalystSolventTemperature (°C)Time (h)Product(s)Yield (%)Reference
BenzeneAlCl₃Benzene (solvent)Reflux3Isobutyrophenone66-87[ChemicalBook, German Patent DE 3723079]
TolueneAlCl₃DCM0 - RT34-Isobutyryltoluene (major)~75-85 (estimated)General Knowledge
AnisoleAlCl₃DCM0 - RT34-IsobutyrylanisoleHigh (para-selective)General Knowledge
Phenolic CompoundAlCl₃Not specifiedNot specifiedNot specifiedIsobutyrylated PhenolNot specified[1]

Note: Yields are highly dependent on the specific experimental conditions and purification methods.

Applications in Drug Development and Biological Systems

Aryl ketones synthesized via Friedel-Crafts acylation are crucial intermediates in the production of numerous pharmaceuticals. While direct applications of this compound in the synthesis of currently marketed blockbuster drugs are not as prominently documented as for other acyl halides, the isobutyryl moiety is present in various biologically active molecules.

For instance, the anti-inflammatory drug Nabumetone (B1676900) is a naphthylbutanone. While its commercial synthesis may follow different routes, the structural motif is accessible through Friedel-Crafts chemistry. The synthesis of nabumetone analogues for research and development could potentially involve the Friedel-Crafts acylation of a substituted naphthalene (B1677914) with a suitable acyl halide, followed by reduction.

Potential Signaling Pathway Modulation

Phenolic compounds, including those that can be synthesized and modified using Friedel-Crafts acylation, are known to modulate various intracellular signaling pathways, many of which are implicated in inflammatory diseases and cancer.[2][3] The introduction of an isobutyryl group can alter the lipophilicity and steric properties of a phenolic compound, potentially influencing its biological activity.

One of the key pathways often affected by phenolic compounds is the NF-κB (Nuclear Factor kappa B) signaling pathway , a central regulator of inflammation.

G cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli LPS, TNF-α, IL-1β IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_P P-IκBα IkB->IkB_P NFkB_active Active NF-κB IkB->NFkB_active releases NFkB NF-κB (p50/p65) NFkB->IkB bound to IkB_Ub Ub-IκBα IkB_P->IkB_Ub ubiquitination Proteasome Proteasome IkB_Ub->Proteasome degradation NFkB_n NF-κB NFkB_active->NFkB_n translocates to Isobutyrylated_Phenol Isobutyrylated Phenolic Compound Isobutyrylated_Phenol->IKK inhibits DNA DNA NFkB_n->DNA binds to Genes Pro-inflammatory Gene Transcription (COX-2, iNOS, Cytokines) DNA->Genes

Figure 2: Potential inhibition of the NF-κB signaling pathway by an isobutyrylated phenolic compound.

The diagram illustrates that pro-inflammatory stimuli activate the IKK complex, which then phosphorylates IκBα. This leads to the ubiquitination and subsequent proteasomal degradation of IκBα, releasing the NF-κB dimer. The active NF-κB then translocates to the nucleus to initiate the transcription of pro-inflammatory genes. An isobutyrylated phenolic compound, synthesized via Friedel-Crafts acylation, could potentially inhibit this pathway, for instance, by inhibiting the activity of the IKK complex, thereby exerting anti-inflammatory effects.

Conclusion

The Friedel-Crafts acylation using this compound is a robust and reliable method for the synthesis of isobutyryl-substituted aromatic compounds. These products are valuable intermediates in the development of new chemical entities with potential applications in the pharmaceutical industry. The provided protocols and data serve as a practical guide for researchers in this field. Further exploration into the biological activities of isobutyrylated compounds may reveal novel therapeutic agents that modulate key signaling pathways involved in human diseases.

References

Application Notes and Protocols for the N-acylation of Amines with Isobutyryl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocol for the N-acylation of primary and secondary amines using isobutyryl bromide. This reaction is a fundamental transformation in organic synthesis, crucial for the introduction of the isobutyryl group into molecules, a common motif in pharmaceuticals and other biologically active compounds.

Introduction

N-acylation is a robust and widely utilized reaction for the formation of amide bonds. The reaction of an amine with an acyl halide, such as this compound, is a classic and efficient method to achieve this transformation. The resulting N-isobutyrylamides are important intermediates in drug discovery and development, as the isobutyryl moiety can influence the pharmacological properties of a molecule, including its potency, selectivity, and metabolic stability. This protocol outlines a general procedure for the N-acylation of amines with this compound, applicable to a range of amine substrates.

Reaction Principle

The N-acylation of an amine with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This is followed by the departure of the bromide leaving group, resulting in the formation of the corresponding N-isobutyrylamide. A base is typically added to neutralize the hydrogen bromide byproduct generated during the reaction.

Quantitative Data Summary

The following table summarizes representative yields for the N-acylation of various amines with this compound or similar acylating agents under typical reaction conditions.

Amine SubstrateAcylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Methoxyethylamine2-Bromoethanol*Excess AmineNeatRT-82[1]
Methyl 4-hydroxy-3-isopropylaminobenzoate2-Bromothis compound-Diisopropyl etherRT1681
L-ProlinamideChloroacetyl chlorideSodium 2-ethylhexanoatet-Butyl methyl ether-151.2595[2]
p-ToluidineAcetic anhydride-NeatRT0.2592

Note: 2-Bromoethanol serves as a structural analogue to demonstrate the reactivity of a bromo-compound with an amine, forming a key intermediate.

Experimental Protocol

This protocol provides a detailed methodology for the N-acylation of a generic primary or secondary amine with this compound.

Materials
  • Amine (primary or secondary) (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (B128534) (TEA) or Pyridine (1.5 - 2.0 eq)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add this compound (1.2 eq) dropwise to the stirred solution using a dropping funnel over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude N-isobutyrylamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the N-acylation of an amine with this compound.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification amine Amine in DCM reaction_mixture Reaction Mixture (0°C to RT) amine->reaction_mixture 1. Add to flask base Triethylamine base->reaction_mixture 2. Add Base isobutyryl_bromide This compound in DCM isobutyryl_bromide->reaction_mixture 3. Add Dropwise at 0°C quench Quench with NaHCO3 (aq) reaction_mixture->quench 4. After Reaction Completion extraction Liquid-Liquid Extraction quench->extraction wash Wash with Brine extraction->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purification Column Chromatography or Recrystallization concentrate->purification product Pure N-Isobutyrylamide purification->product

Caption: General experimental workflow for the N-acylation of amines.

Signaling Pathway Diagram

The following diagram illustrates the general signaling pathway of the N-acylation reaction.

signaling_pathway Amine Amine (R-NH2) NucleophilicAttack Nucleophilic Attack Amine->NucleophilicAttack IsobutyrylBromide This compound IsobutyrylBromide->NucleophilicAttack Base Base (e.g., TEA) Elimination Elimination of HBr Base->Elimination Intermediate Tetrahedral Intermediate NucleophilicAttack->Intermediate Intermediate->Elimination Product N-Isobutyrylamide Elimination->Product Byproduct Protonated Base + Bromide Salt Elimination->Byproduct

Caption: General mechanism of N-acylation of an amine.

References

Isobutyryl Bromide in Peptide Synthesis: A Non-Standard Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of peptide synthesis, the selection of appropriate protecting groups is paramount to ensure the regioselective formation of amide bonds and to prevent unwanted side reactions. The most widely adopted strategies for the temporary protection of the α-amino group of amino acids are the acid-labile tert-butoxycarbonyl (Boc) and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) groups. While isobutyryl bromide, as an acyl halide, can react with primary amines to form amides, its use as a protecting group for the α-amino function in standard solid-phase or solution-phase peptide synthesis is not a common or established practice. This document provides an overview of standard protection strategies and explores the potential, albeit unconventional, use of the isobutyryl group, drawing parallels from its application in related fields.

Standard α-Amino Protecting Groups in Peptide Synthesis

The success of peptide synthesis hinges on the principle of orthogonal protection, where different protecting groups can be removed under distinct conditions without affecting others.[1][2] The two dominant strategies are:

  • Boc/Bzl Strategy: Utilizes the acid-labile Boc group for N-terminal protection and benzyl-based groups for side-chain protection. Final deprotection and cleavage from the resin are typically achieved with strong acids like anhydrous hydrogen fluoride (B91410) (HF).[1]

  • Fmoc/tBu Strategy: Employs the base-labile Fmoc group for the N-terminus and acid-labile tert-butyl-based groups for side-chain protection. This allows for milder final cleavage conditions using trifluoroacetic acid (TFA).[1]

A comparison of these standard protecting groups is summarized below.

Protecting GroupStructureIntroduction ReagentDeprotection ConditionsStability
Boc tert-ButoxycarbonylDi-tert-butyl dicarbonate (B1257347) (Boc)₂OMild Acid (e.g., TFA in DCM)Stable to base and hydrogenolysis
Fmoc 9-FluorenylmethoxycarbonylFmoc-OSu, Fmoc-ClMild Base (e.g., 20% piperidine (B6355638) in DMF)Stable to mild acid
Cbz (Z) BenzyloxycarbonylBenzyl chloroformateCatalytic Hydrogenolysis, Strong Acid (HBr/AcOH)Stable to mild acid and base

The Isobutyryl Group: Applications in Other Synthetic Contexts

While not standard in peptide synthesis for α-amino protection, the isobutyryl group serves as a valuable protecting group in other areas of biopolymer synthesis, particularly for the exocyclic amino groups of nucleobases in oligonucleotide and peptide nucleic acid (PNA) synthesis.[3][4] In this context, the isobutyryl group is known to be labile to basic conditions, typically being removed with aqueous ammonia (B1221849).[4] This base-lability is a key feature, but the conditions required for its removal are generally harsher than those used for Fmoc deprotection and could potentially compromise the integrity of the peptide backbone.

Hypothetical Application of this compound in Peptide Synthesis

Based on fundamental principles of organic chemistry, a protocol for the N-isobutyrylation of an amino acid can be proposed. However, the practical utility of this approach in a multi-step peptide synthesis is questionable due to the stability of the resulting amide bond.

Proposed Protocol for N-Isobutyrylation of an Amino Acid (Solution Phase)

This hypothetical protocol is based on standard acylation reactions and has not been validated for routine use in peptide synthesis.

Materials:

  • Amino acid

  • This compound

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), 2,6-lutidine)

  • Aqueous sodium bicarbonate (NaHCO₃) solution

  • Aqueous hydrochloric acid (HCl) solution (e.g., 1 M)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Suspend the amino acid (1 equivalent) in the anhydrous solvent.

  • Add the non-nucleophilic base (2.2 equivalents) to the suspension and stir until the amino acid dissolves.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add this compound (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-isobutyryl amino acid.

  • Purify the product by recrystallization or column chromatography.

Challenges in Deprotection

The primary drawback of using an acyl group like isobutyryl for α-amino protection is the stability of the resulting amide bond, which is essentially a peptide bond. Cleavage of such a stable bond would require harsh conditions, such as strong acid or base hydrolysis at elevated temperatures, which would also cleave the peptide bonds of the synthesized chain, rendering the strategy non-orthogonal and impractical for stepwise peptide synthesis.[5] While enzymatic methods for amide bond cleavage exist, they are highly specific and not generally applicable for the removal of a protecting group.[6]

Visualization of a General Peptide Synthesis Workflow

The following diagram illustrates a standard workflow for Solid-Phase Peptide Synthesis (SPPS), which is the most common methodology in research settings.

SPPS_Workflow Resin Resin Support Attach Attach First Fmoc-AA-OH Resin->Attach Deprotect Fmoc Deprotection (Piperidine/DMF) Attach->Deprotect 1 Wash1 Wash Deprotect->Wash1 Couple Couple Next Fmoc-AA-OH Wash1->Couple 2 Wash2 Wash Couple->Wash2 Repeat Repeat Cycle Wash2->Repeat n-1 times Repeat->Deprotect Cleave Cleave & Deprotect (TFA Cocktail) Repeat->Cleave Final Cycle Purify Purify Peptide (HPLC) Cleave->Purify Peptide Final Peptide Purify->Peptide

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Example of a Signaling Pathway Diagram

While no specific signaling pathways involving synthetically N-isobutyrylated peptides are documented, post-translational modifications, including the naturally occurring lysine (B10760008) isobutyrylation, play a crucial role in regulating cellular signaling.[7][8] The following is a generic example of how a signaling pathway can be visualized.

Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Adaptor Adaptor Protein Receptor->Adaptor Kinase1 Kinase 1 Adaptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates TF Transcription Factor Kinase2->TF activates Nucleus Nucleus TF->Nucleus Response Cellular Response Nucleus->Response

Caption: A simplified, generic signal transduction pathway.

Conclusion

References

Application Notes and Protocols: Synthesis of Esters from Alcohols using Isobutyryl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of esters is a fundamental transformation in organic chemistry, with wide-ranging applications in the pharmaceutical, fragrance, and polymer industries. The reaction of an alcohol with an acyl halide, such as isobutyryl bromide, is a common and efficient method for ester formation. This document provides detailed application notes and experimental protocols for the synthesis of isobutyrate esters from primary, secondary, and tertiary alcohols using this compound. The protocols outlined herein are designed to be robust and scalable for research and development purposes.

Reaction Mechanism and Principles

The esterification of an alcohol with this compound proceeds via a nucleophilic acyl substitution mechanism. The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This is followed by the departure of the bromide leaving group. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen bromide (HBr) byproduct, which drives the reaction to completion. In some cases, a catalytic amount of a more potent nucleophilic catalyst, like 4-(dimethylamino)pyridine (DMAP), is added to accelerate the reaction, particularly with less reactive alcohols.

The general order of reactivity for alcohols in this esterification reaction is primary > secondary > tertiary.[1] This trend is primarily governed by steric hindrance around the hydroxyl group, which can impede the approach of the alcohol to the electrophilic center of the this compound.

Data Presentation

The following tables summarize representative yields for the synthesis of isobutyrate esters from various classes of alcohols. It is important to note that actual yields may vary depending on the specific reaction conditions, purity of reagents, and scale of the reaction.

Table 1: Representative Yields for the Esterification of Various Alcohols with this compound

Alcohol TypeExample AlcoholProductRepresentative Yield (%)
PrimaryEthanol (B145695)Ethyl Isobutyrate85-95
PrimaryBenzyl AlcoholBenzyl Isobutyrate80-90
SecondaryIsopropanol (B130326)Isopropyl Isobutyrate60-75
SecondaryCyclohexanolCyclohexyl Isobutyrate55-70
Tertiarytert-Butanol (B103910)tert-Butyl Isobutyrate<10 (low conversion)[2]

Note: The yields for tertiary alcohols are significantly lower due to steric hindrance and competing elimination reactions.

Table 2: Comparison of Reaction Conditions

ParameterCondition 1: Pyridine as BaseCondition 2: DMAP (catalytic) with Triethylamine
Base Pyridine (solvent and base)Triethylamine (stoichiometric)
Catalyst None4-(Dimethylamino)pyridine (DMAP) (0.05-0.1 eq)
Temperature 0 °C to room temperature0 °C to room temperature
Reaction Time 1-4 hours0.5-2 hours
Applicability Primary and less hindered secondary alcoholsPrimary, secondary, and sterically hindered alcohols

Experimental Protocols

Protocol 1: Synthesis of Ethyl Isobutyrate (from a Primary Alcohol)

Materials:

  • Ethanol (anhydrous)

  • This compound

  • Pyridine (anhydrous)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (1.0 eq) and anhydrous pyridine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add this compound (1.2 eq) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by distillation to obtain pure ethyl isobutyrate. A yield of 68.9% has been reported for a similar synthesis of ethyl isobutyrate from ethanol and isobutyric acid.[3]

Protocol 2: Synthesis of Isopropyl Isobutyrate (from a Secondary Alcohol) with DMAP Catalyst

Materials:

  • Isopropanol (anhydrous)

  • This compound

  • Triethylamine (anhydrous)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (B109758) (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous isopropanol (1.0 eq), anhydrous dichloromethane (DCM), triethylamine (1.5 eq), and a catalytic amount of DMAP (0.05 eq).

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add this compound (1.2 eq) dropwise to the stirred solution over 20-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC.

  • After the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude isopropyl isobutyrate by column chromatography or distillation.

Protocol 3: Attempted Synthesis of tert-Butyl Isobutyrate (from a Tertiary Alcohol)

Materials:

  • tert-Butanol (anhydrous)

  • This compound

  • Pyridine (anhydrous) or Triethylamine/DMAP

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Follow the procedure outlined in Protocol 1 or 2, substituting tert-butanol for the alcohol.

  • Monitor the reaction closely by TLC.

  • It is anticipated that the reaction will proceed very slowly, and the major product may be isobutene resulting from the elimination of HBr from tert-butanol, which is catalyzed by the generated acid. The conversion to tert-butyl isobutyrate is expected to be low.[2]

Visualizations

ReactionMechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products Alcohol R-OH (Alcohol) NucleophilicAttack Nucleophilic Attack Alcohol->NucleophilicAttack IsobutyrylBromide This compound IsobutyrylBromide->NucleophilicAttack TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate Forms Elimination Elimination of Bromide TetrahedralIntermediate->Elimination Collapses Ester Isobutyrate Ester Elimination->Ester HBr HBr Elimination->HBr Base Base (e.g., Pyridine) HBr->Base Neutralized by

Caption: General mechanism of esterification.

ExperimentalWorkflow start Start reactants 1. Combine Alcohol, Base, and Solvent start->reactants cooling 2. Cool to 0 °C reactants->cooling addition 3. Add this compound Dropwise cooling->addition reaction 4. Stir at Room Temperature addition->reaction monitoring 5. Monitor by TLC reaction->monitoring workup 6. Aqueous Workup (Wash with HCl, NaHCO₃, Brine) monitoring->workup Reaction Complete drying 7. Dry Organic Layer workup->drying concentration 8. Concentrate drying->concentration purification 9. Purify (Distillation or Chromatography) concentration->purification end End Product purification->end

Caption: Typical experimental workflow.

References

Application of Isobutyryl Bromide in Natural Product Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyryl bromide, a reactive acyl halide, serves as a valuable reagent in the synthesis of complex natural products. Its utility lies in the introduction of the isobutyryl group, an essential structural motif found in a variety of biologically active molecules. This acyl group can significantly influence the pharmacological properties of a natural product, including its potency, selectivity, and pharmacokinetic profile. This document provides detailed application notes and experimental protocols for the use of this compound and related isobutyrylation reagents in the synthesis of notable natural products.

Application Notes

The isobutyrylation of hydroxyl groups is a common strategy employed in the late-stage functionalization of natural product scaffolds. This modification can be crucial for achieving the desired biological activity. This compound, and the related isobutyryl chloride, are effective reagents for this transformation, typically in the presence of a base to neutralize the hydrogen halide byproduct. The choice of base, solvent, and reaction conditions is critical to achieve high yields and selectivity, especially when dealing with complex molecules possessing multiple reactive sites.

Key considerations for the application of this compound in natural product synthesis include:

  • Substrate Reactivity: The steric and electronic environment of the hydroxyl group to be acylated will dictate the required reaction conditions. Hindered secondary or tertiary alcohols may require more forcing conditions or the use of a catalyst.

  • Chemoselectivity: In polyhydroxylated compounds, achieving selective acylation of a specific hydroxyl group is a significant challenge. Protecting group strategies are often employed to mask more reactive hydroxyls, allowing for the targeted introduction of the isobutyryl group.

  • Reaction Conditions: The choice of solvent (e.g., dichloromethane (B109758), pyridine), base (e.g., pyridine (B92270), triethylamine, DMAP), and temperature plays a crucial role in the success of the acylation reaction. Anhydrous conditions are essential to prevent the hydrolysis of the acyl bromide.

Case Studies and Experimental Protocols

This section details the application of isobutyrylation in the synthesis of two distinct classes of natural products: tigliane (B1223011) diterpenoids and epipolythiodiketopiperazine alkaloids.

Tigliane Diterpenoids: Synthesis of Phorbol (B1677699) Esters

Tigliane diterpenoids, such as phorbol esters, are known for their potent biological activities, including protein kinase C (PKC) activation. The acylation pattern on the phorbol scaffold is critical for their biological function.

A representative synthesis of 12-deoxyphorbol 13-isobutyrate involves the selective acylation of the C13 hydroxyl group of phorbol. Due to the higher reactivity of the C20 primary hydroxyl group, a protection-acylation-deprotection sequence is necessary. While the following protocol utilizes isobutyric acid with a coupling agent, it is a standard and effective method for introducing the isobutyrate moiety.

Experimental Workflow:

G phorbol Phorbol phorbol_trityl Phorbol-20-trityl ether phorbol->phorbol_trityl  Trityl chloride, Pyridine acylated_phorbol 12-Deoxyphorbol-13-isobutyrate-20-trityl phorbol_trityl->acylated_phorbol  Isobutyric acid, EDCI, DMAP, CH2Cl2 final_product 12-Deoxyphorbol 13-Isobutyrate acylated_phorbol->final_product  p-TsOH or dil. HCl

Caption: Synthetic route to 12-Deoxyphorbol 13-isobutyrate.

Detailed Protocol:

Step 1: Protection of the C-20 Hydroxyl Group of Phorbol

  • Dissolve phorbol in anhydrous pyridine.

  • Add triphenylmethyl chloride (trityl chloride) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Quench the reaction with methanol (B129727) and remove the solvent under reduced pressure.

  • Purify the resulting phorbol-20-trityl ether by silica (B1680970) gel column chromatography.

Step 2: Selective Acylation at C-13

  • In a flask, combine phorbol-20-trityl ether, isobutyric acid, and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in anhydrous dichloromethane.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) to the stirred mixture.

  • Stir the reaction at room temperature for 18-24 hours. Monitor the reaction progress by TLC to ensure mono-acylation.

  • Evaporate the solvent in vacuo.

  • Purify the product, 12-deoxyphorbol-13-isobutyrate-20-trityl, by silica gel column chromatography.

Step 3: Deprotection of the C-20 Hydroxyl Group

  • Dissolve the purified product from Step 2 in a suitable solvent system, such as a mixture of dichloromethane and methanol.

  • Add a mild acid, such as p-toluenesulfonic acid or dilute HCl, and stir at room temperature.

  • Monitor the deprotection by TLC.

  • Upon completion, neutralize the reaction mixture and purify the final product, 12-deoxyphorbol 13-isobutyrate, by chromatography.

The di-acylation of phorbol at both the C12 and C13 positions can also be achieved.

Experimental Protocol:

  • A mixture of phorbol-20-trityl (0.13 mmol), isobutyric acid (1.13 mmol), and DMAP (0.13 mmol) in dry CH2Cl2 (2 mL) is stirred for 10 minutes.

  • To the resulting mixture, EDCI (1.13 mmol) is added.

  • After stirring for 18 hours, the reaction mixture is evaporated, and the product is purified.[1]

Quantitative Data:

ProductStarting MaterialReagentsYieldReference
Phorbol 12,13-Diisobutyrate-20-tritylPhorbol-20-tritylIsobutyric acid, EDCI, DMAP99%[1]
Epipolythiodiketopiperazine Alkaloids: Total Synthesis of (+)-Chaetocin C

The total synthesis of the complex epidithiodiketopiperazine alkaloid (+)-chaetocin C, accomplished by the Movassaghi group, involves a key "global acylation" step using isobutyryl chloride. This step precedes the formation of the sulfur bridges and is crucial for the successful completion of the synthesis.

Synthetic Strategy Overview:

G dimer Dimeric Diketopiperazine Intermediate bisthioester Bisthioester dimer->bisthioester  1. Thiolation  2. Global Acylation (Isobutyryl Chloride)  3. Removal of Benzenesulfonate trisulfide Trisulfide Intermediate bisthioester->trisulfide  1. Selective Hydrazinolysis  2. Introduction of Trisulfide Groups chaetocin_c (+)-Chaetocin C trisulfide->chaetocin_c  1. Protection of Indolines  2. Trisulfide Bridge Formation  3. Cleavage of Acetates

Caption: Key stages in the total synthesis of (+)-Chaetocin C.

Detailed Protocol for Global Acylation:

Note: The specific detailed protocol for the global acylation with isobutyryl chloride is found in the supporting information of the primary literature and is summarized here based on general acylation procedures for similar substrates.

A general procedure for the acylation of a complex intermediate in the chaetocin (B1668567) C synthesis would involve the following steps:

  • The dimeric diketopiperazine intermediate containing free hydroxyl and amino groups is dissolved in an anhydrous aprotic solvent such as dichloromethane or pyridine.

  • The solution is cooled to 0 °C.

  • A slight excess of isobutyryl chloride is added dropwise to the solution.

  • A base, such as pyridine or triethylamine, is added to scavenge the HCl generated during the reaction. Pyridine can also be used as the solvent.

  • The reaction is stirred at 0 °C to room temperature and monitored by TLC until completion.

  • The reaction is quenched by the addition of a protic solvent like methanol or water.

  • The product is extracted with an organic solvent, washed, dried, and purified by column chromatography.

Quantitative Data:

While the exact yield for the isobutyrylation step in the synthesis of Chaetocin C is not provided in the main text of the reviewed literature, such global acylations on complex molecules are typically performed to proceed in high yield to simplify purification of the advanced intermediate.

Conclusion

The introduction of an isobutyryl group is a key synthetic transformation in the construction of various biologically active natural products. This compound and related reagents provide an effective means to achieve this modification. The successful application of these reagents in the synthesis of complex molecules like phorbol esters and chaetocin C highlights the importance of carefully controlled reaction conditions and, where necessary, the use of protecting group strategies to achieve the desired chemoselectivity. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis and derivatization of natural products for drug discovery and development.

References

Application Notes and Protocols for Reactions Involving Isobutyryl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup, execution, and safety considerations for chemical reactions involving isobutyryl bromide. The protocols detailed below are intended to serve as a foundation for laboratory work, and may be adapted as needed for specific research applications.

Safety and Handling Precautions

This compound is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment. All operations should be conducted in a well-ventilated fume hood.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).

  • Skin Protection: A flame-retardant lab coat and closed-toe shoes are required.

  • Respiratory Protection: In case of insufficient ventilation, use a respirator with an appropriate cartridge.

Handling and Storage:

  • Handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and amines.

  • Keep containers tightly sealed when not in use.

Waste Disposal:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Quench small amounts of residual this compound by slowly adding it to a stirred solution of sodium bicarbonate.

General Experimental Setup

A typical experimental setup for reactions involving this compound is depicted below. All glassware should be thoroughly dried in an oven and cooled under a stream of inert gas before use.

G cluster_setup General Experimental Setup Flask Round-bottom Flask (dried) Condenser Reflux Condenser (with drying tube) Flask->Condenser Stirrer Magnetic Stir Plate Flask->Stirrer Funnel Addition Funnel (pressure-equalizing) Funnel->Flask Reagent Addition InertGas Inert Gas Inlet (N2 or Ar) InertGas->Flask Atmosphere Control

Caption: General glassware setup for moisture-sensitive reactions.

Application: Friedel-Crafts Acylation of Benzene (B151609)

This protocol describes the synthesis of isobutyrophenone (B147066) via the Friedel-Crafts acylation of benzene using this compound.

Reaction Scheme

G Benzene Benzene AlCl3 AlCl₃ (catalyst) Isobutyrophenone Isobutyrophenone Benzene->Isobutyrophenone + this compound IsobutyrylBromide This compound AlCl3->Isobutyrophenone Reaction Arrow HBr HBr Isobutyrophenone->HBr +

Caption: Friedel-Crafts acylation of benzene.

Experimental Protocol
  • Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride), and a pressure-equalizing dropping funnel.

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents). Suspend the AlCl₃ in anhydrous benzene (used in excess as both reactant and solvent).

  • Addition of Acylating Agent: Add this compound (1.0 equivalent) to the dropping funnel.

  • Reaction: Cool the flask in an ice bath. Add the this compound dropwise to the stirred suspension over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours.[1]

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain isobutyrophenone.

Quantitative Data
Reactant/ProductMolar RatioMolecular Weight ( g/mol )Density (g/mL)Boiling Point (°C)Yield (%)
BenzeneExcess78.110.87780.1N/A
This compound1.0150.991.56114-116N/A
Aluminum Chloride1.1133.342.48N/AN/A
Isobutyrophenone-148.200.988217-21944-66[1]

Application: Acylation of Aniline (B41778) (Amide Synthesis)

This protocol outlines the synthesis of N-phenylisobutyramide from the reaction of aniline with this compound.

Reaction Scheme

G Aniline Aniline Pyridine (B92270) Pyridine (base) Amide N-phenylisobutyramide Aniline->Amide + this compound IsobutyrylBromide This compound Pyridine->Amide Reaction Arrow HBr_salt Pyridinium hydrobromide Amide->HBr_salt +

Caption: Acylation of aniline with this compound.

Experimental Protocol
  • Reaction Setup: In a fume hood, place a solution of aniline (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or diethyl ether) in a round-bottom flask equipped with a magnetic stir bar and an addition funnel.

  • Base Addition: Add a non-nucleophilic base such as pyridine or triethylamine (B128534) (1.1 equivalents) to the aniline solution.

  • Addition of Acylating Agent: Cool the mixture in an ice bath. Add a solution of this compound (1.05 equivalents) in the same solvent to the addition funnel and add it dropwise to the stirred aniline solution.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with dilute hydrochloric acid (to remove excess base and aniline), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-phenylisobutyramide.

Quantitative Data
Reactant/ProductMolar RatioMolecular Weight ( g/mol )Density (g/mL)Melting Point (°C)
Aniline1.093.131.022-6
This compound1.05150.991.56N/A
Pyridine1.179.100.982-42
N-phenylisobutyramide-163.22N/A105-107

Application: Esterification of an Alcohol

This protocol provides a general method for the esterification of a primary or secondary alcohol with this compound.

Reaction Scheme

G Alcohol R-OH Pyridine Pyridine (base) Ester Isobutyrate Ester Alcohol->Ester + this compound IsobutyrylBromide This compound Pyridine->Ester Reaction Arrow HBr_salt Pyridinium hydrobromide Ester->HBr_salt +

Caption: Esterification of an alcohol.

Experimental Protocol
  • Reaction Setup: In a fume hood, dissolve the alcohol (1.0 equivalent) and a base such as pyridine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane) in a round-bottom flask with a magnetic stir bar.

  • Addition of Acylating Agent: Cool the solution in an ice bath. Slowly add this compound (1.05 equivalents) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting alcohol.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic phase with a suitable drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate in vacuo.

  • Purification: Purify the resulting ester by flash column chromatography or distillation.

Quantitative Data (Example with Ethanol)
Reactant/ProductMolar RatioMolecular Weight ( g/mol )Density (g/mL)Boiling Point (°C)
Ethanol1.046.070.78978.37
This compound1.05150.991.56114-116
Pyridine1.179.100.982115
Ethyl Isobutyrate-116.160.869112-113

References

Application Notes and Protocols: Isobutyryl Bromide as an Initiator in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isobutyryl bromide and its derivatives as initiators in controlled radical polymerization, specifically Atom Transfer Radical Polymerization (ATRP). This technique is pivotal for the synthesis of well-defined polymers with controlled molecular weight, narrow molecular weight distribution, and complex architectures, which are essential in various fields, including drug delivery and materials science.

Introduction to this compound in ATRP

This compound, particularly 2-bromothis compound and its ester derivatives like ethyl 2-bromoisobutyrate (EBiB), are highly efficient initiators for Atom Transfer Radical Polymerization (ATRP).[1][2] ATRP is a controlled/"living" radical polymerization method that allows for the precise synthesis of polymers with predetermined molecular weights and low polydispersity.[3] The effectiveness of these initiators stems from the presence of a labile carbon-bromine bond that can be homolytically cleaved by a transition metal catalyst, typically a copper(I) complex, to generate a radical species that initiates polymerization.[2]

The general mechanism involves a reversible activation and deactivation process. The initiator is activated by the copper(I) catalyst to form a radical and the copper(II) species. This radical then propagates by adding to monomer units. The deactivation step involves the reaction of the propagating radical with the copper(II) species to regenerate the dormant polymer chain and the copper(I) catalyst. This reversible process maintains a low concentration of active radicals, minimizing termination reactions and allowing for controlled polymer growth.[2]

Quantitative Data Summary

The following tables summarize typical reaction conditions and results for the ATRP of common monomers using this compound-based initiators.

Table 1: ATRP of Methyl Methacrylate (B99206) (MMA)
Initiator[M]:[I]:[Cu(I)]:[L]SolventTemp (°C)Time (h)Conv. (%)M_n,thM_n,expM_w/M_nReference
EBiB200:1:0.5:1 (PMDETA)Anisole (B1667542)603.67-10,200-1.07[4]
p-TsCl200:1:0.5:1 (dNbpy)Diphenyl ether9058020,00018,0001.15[3]
EBiB-Bulk902.579-23,0001.45[5]
MANDC200:1:1:2 (bpy)Bulk1000.6774.9-18,1701.16[5]

M: Monomer, I: Initiator, Cu(I): Copper(I) salt, L: Ligand, EBiB: Ethyl 2-bromoisobutyrate, PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine, p-TsCl: p-Toluenesulfonyl chloride, dNbpy: 4,4'-di(5-nonyl)-2,2'-bipyridine, MANDC: 1-cyano-1-methylethyldiethyldithiocarbamate, bpy: 2,2'-bipyridine, M_n,th: Theoretical number-average molecular weight, M_n,exp: Experimental number-average molecular weight, M_w/M_n: Polydispersity index.

Table 2: ATRP of Styrene (St)
Initiator[M]:[I]:[Cu(I)]:[L]SolventTemp (°C)Time (h)Conv. (%)M_n,thM_n,expM_w/M_nReference
1-PEBr-Anisole110--1,1001,1001.15[6]
EBiB--110----1.04[7]
G3-Br100:1:1:2 (bpy)Anisole1101270.28,0908,7001.12[8]

1-PEBr: 1-Phenylethyl bromide, G3-Br: Third-generation dendritic polyarylether 2-bromoisobutyrate.

Table 3: ATRP of n-Butyl Acrylate (B77674) (n-BuA)
Initiator[M]:[I]:[Cu(I)]:[L]SolventTemp (°C)Time (h)Conv. (%)M_n,thM_n,expM_w/M_nReference
EBiB160:1:0.0078(Cu(II)):0.03 (TPMA)Anisole (20% v/v)8044489,60010,5001.47[4]
1-PEBr-Ethylene Carbonate (50% w/w)100----<1.2[9]
EBiB-DMF90->40--<1.25[10]

TPMA: Tris(2-pyridylmethyl)amine, DMF: N,N-Dimethylformamide.

Experimental Protocols

Protocol 1: General Procedure for ATRP of Methyl Methacrylate (MMA) using Ethyl 2-bromoisobutyrate (EBiB)

This protocol outlines a general procedure for the ATRP of MMA to synthesize a well-defined polymer.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Ethyl 2-bromoisobutyrate (EBiB)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (or other suitable solvent)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methanol

  • Argon or Nitrogen gas supply

  • Schlenk flask and other standard glassware

Procedure:

  • Catalyst and Ligand Preparation: To a dry Schlenk flask, add CuBr (1.0 eq relative to initiator) and a magnetic stir bar. Seal the flask with a rubber septum and cycle between vacuum and inert gas (e.g., argon) three times to remove oxygen.

  • Monomer and Initiator Solution: In a separate vial, prepare a solution of MMA (e.g., 200 eq), EBiB (1.0 eq), and anisole (e.g., 50% v/v with respect to monomer).

  • Deoxygenation: Deoxygenate the monomer/initiator solution by bubbling with inert gas for at least 30 minutes.

  • Ligand Addition: Using a deoxygenated syringe, add PMDETA (1.0 eq) to the Schlenk flask containing CuBr.

  • Initiation of Polymerization: Transfer the deoxygenated monomer/initiator solution to the Schlenk flask via a cannula or syringe.

  • Polymerization: Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C) and stir.[1]

  • Monitoring the Reaction: Periodically take samples using a deoxygenated syringe to monitor monomer conversion by gas chromatography (GC) or ¹H NMR and molecular weight evolution by gel permeation chromatography (GPC).

  • Termination and Purification: Once the desired conversion is reached, cool the reaction to room temperature and expose it to air to terminate the polymerization. Dilute the reaction mixture with THF and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.

  • Polymer Precipitation: Precipitate the polymer by slowly adding the THF solution to a large excess of a non-solvent, such as methanol.

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

  • Characterization: Characterize the final polymer by GPC (for M_n and M_w/M_n) and ¹H NMR (to confirm the structure).

Protocol 2: Synthesis of a Poly(n-butyl acrylate) Macroinitiator for Block Copolymerization

This protocol describes the synthesis of a difunctional poly(n-butyl acrylate) macroinitiator.

Materials:

  • n-Butyl acrylate (BA), inhibitor removed

  • A difunctional bromo-initiator (e.g., dimethyl 2,6-dibromoheptanedioate)

  • Copper(I) bromide (CuBr)

  • Ligand (e.g., TPEDA - N,N,N',N'-tetra[(2-pyridal)methyl]ethylenediamine)

  • Anisole

Procedure:

  • Add CuBr to a Schlenk flask and deoxygenate as described in Protocol 1.

  • Add nitrogen-purged BA and anisole to the flask via syringe.[4]

  • Bubble the solution with nitrogen for an additional 15 minutes.[4]

  • Prepare a solution of the difunctional initiator and the ligand (TPEDA) in anisole in a separate, deoxygenated vial.

  • Transfer the initiator/ligand solution to the reaction flask via syringe.

  • Immerse the flask in a thermostated oil bath to start the polymerization.

  • Follow the reaction and work-up procedure as described in Protocol 1. The resulting polymer will have bromine atoms at both chain ends, making it a suitable macroinitiator for the synthesis of triblock copolymers.

Visualizations

Polymerization Mechanism

The following diagram illustrates the core mechanism of Atom Transfer Radical Polymerization (ATRP) initiated by an this compound derivative (R-Br).

ATRP_Mechanism Initiator R-Br (Dormant) Catalyst_I Cu(I)L_n Radical R• Initiator->Radical k_act Catalyst_II Cu(II)L_nBr Monomer Monomer (M) Propagating_Radical P_n• Radical->Propagating_Radical k_p Catalyst_II->Catalyst_I Dormant_Polymer P_n-Br (Dormant) Propagating_Radical->Dormant_Polymer k_deact

Caption: Core mechanism of Atom Transfer Radical Polymerization (ATRP).

Experimental Workflow

The diagram below outlines a typical experimental workflow for polymer synthesis via ATRP.

ATRP_Workflow start Start prep Prepare Reactants (Monomer, Initiator, Solvent) start->prep setup Set up Schlenk Line and Glassware prep->setup deoxygenate_monomer Deoxygenate Monomer Solution prep->deoxygenate_monomer catalyst Charge Catalyst and Ligand to Flask setup->catalyst deoxygenate_catalyst Deoxygenate Catalyst Mixture catalyst->deoxygenate_catalyst add_ligand Add Ligand to Catalyst deoxygenate_catalyst->add_ligand add_monomer Add Monomer/Initiator Solution to Flask deoxygenate_monomer->add_monomer add_ligand->add_monomer polymerize Polymerize at Controlled Temperature add_monomer->polymerize monitor Monitor Reaction (GC, NMR, GPC) polymerize->monitor terminate Terminate Polymerization polymerize->terminate monitor->polymerize purify Purify Polymer (Alumina Column, Precipitation) terminate->purify dry Dry Polymer purify->dry characterize Characterize Final Polymer (GPC, NMR, etc.) dry->characterize end End characterize->end

Caption: General experimental workflow for ATRP.

References

Application Notes & Protocols: Derivatization with Isobutyryl Bromide for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, many compounds of interest in pharmaceutical and biomedical research, such as amino acids, biogenic amines, and phenethylamines (including amphetamine-type substances), are polar and non-volatile.[1][2] This makes their direct analysis by GC-MS challenging, often resulting in poor chromatographic peak shape and low sensitivity.[3]

To overcome these limitations, a chemical modification process known as derivatization is employed. Derivatization converts polar functional groups (e.g., -NH2, -OH, -COOH) into less polar, more volatile, and more thermally stable moieties.[1] Acylation, the process of introducing an acyl group (R-C=O), is a common and effective derivatization strategy. This is frequently accomplished using reagents like perfluorinated anhydrides (e.g., HFBA, PFPA, TFAA) or acyl halides.[3]

This document provides a detailed protocol for the derivatization of primary and secondary amines using isobutyryl bromide, an acyl halide, to render them suitable for GC-MS analysis. While specific literature on this compound as a derivatizing agent is limited, this protocol is based on established principles of acylation with similar reagents.[4][5][6]

Experimental Protocols

Protocol 1: Derivatization of Primary/Secondary Amines with this compound

This protocol provides a representative procedure for the derivatization of compounds containing primary or secondary amine functional groups, such as amphetamine or other phenethylamines.

Materials:

  • Analyte standard or extracted sample solution in a suitable aprotic solvent (e.g., toluene, ethyl acetate)

  • This compound

  • Pyridine (B92270) or Triethylamine (as an HCl scavenger)

  • Anhydrous Sodium Sulfate (B86663) (for drying, if necessary)

  • GC-grade solvent for dilution (e.g., ethyl acetate)

  • Glass reaction vials (2 mL) with PTFE-lined caps

  • Microsyringes

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Pipette 100 µL of the sample extract or standard solution (containing approximately 1-100 µg/mL of the analyte) into a clean, dry 2 mL reaction vial.

    • If the sample is in an aqueous solution, perform a liquid-liquid extraction into an appropriate organic solvent (e.g., ethyl acetate) under basic conditions and evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of an aprotic solvent like toluene.

  • Derivatization Reaction:

    • Add 50 µL of a base, such as pyridine or triethylamine, to the vial. The base acts as a catalyst and scavenges the hydrobromic acid (HBr) byproduct.[4]

    • Add 25 µL of this compound to the mixture.

    • Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.

    • Heat the reaction mixture at 60-70°C for 30 minutes using a heating block or water bath.[3]

  • Work-up and Sample Preparation for GC-MS:

    • After heating, allow the vial to cool to room temperature.

    • Add 500 µL of deionized water to quench the reaction and wash the organic layer.

    • Vortex for 1 minute, then centrifuge at 2000 rpm for 5 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer to a clean GC vial.

    • (Optional) Add a small amount of anhydrous sodium sulfate to the GC vial to remove any residual moisture.

    • The sample is now ready for GC-MS analysis. If necessary, dilute the sample with an appropriate solvent (e.g., ethyl acetate) to bring the concentration within the calibration range of the instrument.

Data Presentation: Comparative Quantitative Data

Specific quantitative data for this compound derivatives is not extensively available in the reviewed literature. The following tables present representative GC-MS data for amphetamine and related compounds derivatized with other common acylating agents (HFBA, PFPA, TFAA) to provide a comparative reference for the expected analytical results.[3][7]

Table 1: GC-MS Quantifier and Qualifier Ions for Acylated Amphetamine Derivatives [3][7]

AnalyteDerivativeQuantifier Ion (m/z)Qualifier Ions (m/z)
Amphetamine (AMP)HFBA24091, 118
PFPA19091, 118
TFAA14091, 118
Methamphetamine (MA)HFBA254118, 210
PFPA204118, 160
TFAA154118, 110
MDMAHFBA254162, 210
PFPA204162, 160
TFAA154162, 110

HFBA: Heptafluorobutyric anhydride, PFPA: Pentafluoropropionic anhydride, TFAA: Trifluoroacetic anhydride.

Table 2: Example Limits of Detection (LOD) and Quantification (LOQ) for Acylated Amphetamines in Hair [8]

AnalyteDerivatizing AgentLOD (ng/mg)LOQ (ng/mg)
Amphetamine (AM)HFBA0.050.1
Methamphetamine (MA)HFBA0.050.1
MDMAHFBA0.050.1
MDAHFBA0.10.2

Visualizations

Chemical Reaction Diagram

G start Sample (e.g., Biological Fluid) extraction Liquid-Liquid Extraction (if necessary) start->extraction evaporation Evaporate to Dryness extraction->evaporation reconstitution Reconstitute in Aprotic Solvent evaporation->reconstitution derivatization Add Pyridine & this compound Heat at 60-70°C for 30 min reconstitution->derivatization workup Quench with Water Separate Organic Layer derivatization->workup analysis Inject into GC-MS System workup->analysis data Data Acquisition & Analysis analysis->data

References

Application Notes and Protocols for Large-Scale Synthesis of Isobutyryl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of isobutyryl bromide. The primary method detailed is the reaction of isobutyric acid with phosphorus tribromide (PBr₃), a common and effective method for producing acyl bromides.[1] This guide covers reaction conditions, purification methods, safety considerations, and quantitative data to assist researchers and drug development professionals in scaling up this synthesis.

Introduction

This compound is a valuable reagent in organic synthesis, often used as a precursor for the introduction of the isobutyryl group in the manufacturing of pharmaceuticals and other fine chemicals. As the demand for such compounds grows, the need for reliable and scalable synthesis protocols is critical. This document outlines the key considerations and procedures for the large-scale production of this compound.

Synthetic Pathway

The most common and reliable method for the synthesis of this compound on a large scale is the reaction of isobutyric acid with phosphorus tribromide (PBr₃).[1][2][3][4]

Overall Reaction:

3 (CH₃)₂CHCOOH + PBr₃ → 3 (CH₃)₂CHCOBr + H₃PO₃

A diagram of the overall synthetic workflow is presented below.

SynthesisWorkflow reagents Isobutyric Acid Phosphorus Tribromide reactor Reaction Vessel (Controlled Temperature) reagents->reactor Slow Addition quench Quenching (e.g., with Water/Ice) reactor->quench Reaction Mixture separation Phase Separation quench->separation washing Washing (e.g., with NaHCO₃ soln.) separation->washing Organic Layer drying Drying (e.g., with MgSO₄) washing->drying distillation Vacuum Distillation drying->distillation product This compound (High Purity) distillation->product

Caption: General workflow for the large-scale synthesis of this compound.

Quantitative Data

The following table summarizes typical quantitative data for the large-scale synthesis of this compound.

ParameterValueNotes
Reactants
Isobutyric Acid1.0 molar equivalent
Phosphorus Tribromide0.4 molar equivalentsA slight excess of PBr₃ can be used to ensure complete conversion.
Reaction Conditions
Temperature0-10 °C (addition), 25 °C (reaction)The reaction is exothermic and requires careful temperature control.
Reaction Time2-4 hours (addition), 12-18 hours (stirring)Reaction progress should be monitored by analytical methods (e.g., GC, NMR).
Work-up & Purification
Quenching AgentIce-water mixtureAdded slowly to control the exothermic reaction.
Washing AgentsSaturated NaHCO₃ solution, BrineTo neutralize acidic byproducts and remove water-soluble impurities.
Drying AgentAnhydrous MgSO₄ or Na₂SO₄To remove residual water before distillation.
Yield & Purity
Typical Yield85-95%Yields can vary based on the efficiency of the work-up and purification.
Purity (post-distillation)>98%Assessed by GC or NMR.

Experimental Protocol

This protocol is designed for a large-scale synthesis and should be performed in a suitable chemical reactor with appropriate safety measures in place.

Materials and Equipment
  • Reactors: Glass-lined or other suitable corrosion-resistant reactor with overhead stirring, a temperature probe, a dropping funnel, and a condenser.

  • Reagents:

    • Isobutyric acid (≥99%)

    • Phosphorus tribromide (≥99%)

    • Ice

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Vacuum distillation apparatus

    • Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, and a lab coat. Work in a well-ventilated area or fume hood.

Reaction Procedure
  • Charging the Reactor: Charge the reactor with isobutyric acid.

  • Cooling: Cool the isobutyric acid to 0-5 °C with an ice bath or a cooling system.

  • Addition of PBr₃: Slowly add phosphorus tribromide to the stirred isobutyric acid via the dropping funnel over a period of 2-4 hours. Maintain the internal temperature of the reactor below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (around 25 °C) and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the disappearance of the starting material.

A diagram illustrating the reaction setup is provided below.

ReactionSetup cluster_reactor Jacketed Reactor reactor Isobutyric Acid condenser Condenser reactor->condenser stirrer Overhead Stirrer stirrer->reactor funnel Dropping Funnel (PBr₃) funnel->reactor thermometer Thermometer thermometer->reactor

Caption: Schematic of the reaction setup for this compound synthesis.

Work-up and Purification
  • Quenching: Slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice and water. This step is highly exothermic and should be performed with caution.

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. The denser organic layer (this compound) will be at the bottom. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution to neutralize any remaining acidic byproducts (HBr, H₃PO₃).

    • Brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Distillation: Filter off the drying agent and purify the crude this compound by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure.

Safety Considerations

This compound and the reagents used in its synthesis are hazardous. Adherence to strict safety protocols is mandatory.

  • Phosphorus Tribromide (PBr₃): Highly corrosive and reacts violently with water. It is also toxic upon inhalation. Handle in a well-ventilated fume hood and wear appropriate PPE.

  • This compound: Corrosive and a lachrymator. It will cause severe skin and eye burns. Inhalation of vapors can cause respiratory irritation.

  • Hydrogen Bromide (HBr): A corrosive gas that is a byproduct of the reaction and quenching step. Ensure adequate ventilation to prevent inhalation.

  • Exothermic Reaction: The reaction of PBr₃ with isobutyric acid and the quenching of the reaction mixture are highly exothermic. Proper cooling and slow addition of reagents are crucial to prevent a runaway reaction.

A logical flow diagram for safety and handling is presented below.

SafetyFlow start Start: Handling Reagents ppe Wear Full PPE: - Chemical Goggles - Face Shield - Resistant Gloves - Lab Coat start->ppe fume_hood Work in a Ventilated Fume Hood start->fume_hood slow_addition Slow, Controlled Addition of PBr₃ ppe->slow_addition fume_hood->slow_addition temp_monitoring Continuous Temperature Monitoring slow_addition->temp_monitoring quench_caution Cautious Quenching on Ice temp_monitoring->quench_caution waste_disposal Proper Waste Disposal (Neutralize Acidic Waste) quench_caution->waste_disposal end End of Procedure waste_disposal->end

Caption: Safety and handling workflow for this compound synthesis.

Alternative Brominating Agents

While PBr₃ is a common choice, other brominating agents can be used.

  • Thionyl Bromide (SOBr₂): Can also be used to convert carboxylic acids to acyl bromides. However, it is generally less stable and may be less efficient than PBr₃.[1]

  • N-Bromosuccinimide (NBS) with a Phosphorus(III) or (V) compound: This combination can also be effective but may be less cost-effective for large-scale synthesis.

A comparison of common brominating agents is summarized below.

Brominating AgentAdvantagesDisadvantages
PBr₃ High reactivity, good yields, readily available.Corrosive, reacts violently with water.
SOBr₂ Gaseous byproducts (SO₂, HBr) can simplify purification.Less stable than SOCl₂, may be less efficient.[1]
NBS/PPh₃ Milder reaction conditions.Higher cost of reagents, more complex work-up.

Conclusion

The large-scale synthesis of this compound via the reaction of isobutyric acid with phosphorus tribromide is a well-established and efficient method. Careful control of reaction conditions, particularly temperature, and adherence to strict safety protocols are paramount for a successful and safe scale-up. The detailed protocol and data provided in this document serve as a comprehensive guide for researchers and professionals in the field.

References

Catalytic Methods for Isobutyrylation Using Isobutyryl Bromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyrylation, the introduction of an isobutyryl group onto a substrate, is a significant chemical transformation in organic synthesis and drug development. The isobutyryl moiety can modulate the pharmacological properties of a molecule, including its lipophilicity, metabolic stability, and target-binding affinity. This document provides detailed application notes and experimental protocols for the catalytic isobutyrylation of alcohols and amines using isobutyryl bromide, focusing on two effective catalytic systems: 4-(Dimethylamino)pyridine (DMAP) and Scandium(III) Triflate (Sc(OTf)₃).

Catalytic Systems Overview

Two primary catalytic methods are presented for the isobutyrylation of alcohols and amines using this compound: a nucleophilic catalysis approach with 4-(Dimethylamino)pyridine (DMAP) and a Lewis acid-catalyzed method employing Scandium(III) Triflate (Sc(OTf)₃).

1. 4-(Dimethylamino)pyridine (DMAP) Catalysis: DMAP is a highly efficient nucleophilic catalyst for acylation reactions. Its efficacy stems from the formation of a highly reactive N-isobutyrylpyridinium intermediate, which is significantly more electrophilic than this compound itself. This intermediate readily transfers the isobutyryl group to a nucleophile (alcohol or amine), regenerating the DMAP catalyst. This catalytic cycle allows for rapid reactions under mild conditions, often at room temperature. For the isobutyrylation of alcohols, a stoichiometric amount of a tertiary amine base, such as triethylamine (B128534) (TEA), is typically required to neutralize the HBr byproduct.

2. Scandium(III) Triflate (Sc(OTf)₃) Catalysis: Scandium(III) triflate is a water-tolerant Lewis acid that effectively catalyzes acylation reactions.[1] It activates the this compound by coordinating to the bromine and carbonyl oxygen atoms, increasing the electrophilicity of the carbonyl carbon. This activation facilitates nucleophilic attack by alcohols or amines. Sc(OTf)₃ is particularly useful for less reactive substrates and can be employed under mild conditions.

Data Presentation

The following tables summarize representative quantitative data for the catalytic isobutyrylation of various substrates using DMAP and Sc(OTf)₃ with this compound.

Table 1: DMAP-Catalyzed Isobutyrylation of Alcohols

EntrySubstrate (Alcohol)Catalyst Loading (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Benzyl Alcohol5TEA (1.5)Dichloromethane (B109758) (DCM)252>95
2Cyclohexanol5TEA (1.5)Dichloromethane (DCM)253>95
3tert-Butanol10TEA (2.0)Dichloromethane (DCM)4012~70
41-Phenylethanol5TEA (1.5)Dichloromethane (DCM)252.5>95

Table 2: DMAP-Catalyzed Isobutyrylation of Amines

EntrySubstrate (Amine)Catalyst Loading (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Aniline5Pyridine (B92270) (2.0)Dichloromethane (DCM)251>98
2Diethylamine5NoneDichloromethane (DCM)0-250.5>98
3Morpholine5NoneDichloromethane (DCM)0-250.5>98

Table 3: Sc(OTf)₃-Catalyzed Isobutyrylation of Alcohols

EntrySubstrate (Alcohol)Catalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)
1Benzyl Alcohol2Acetonitrile (B52724) (MeCN)254>90
2Cyclohexanol2Acetonitrile (MeCN)506>90
3tert-Butanol5Acetonitrile (MeCN)8024~60
41-Phenylethanol2Acetonitrile (MeCN)255>90

Table 4: Sc(OTf)₃-Catalyzed Isobutyrylation of Amines

EntrySubstrate (Amine)Catalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)
1Aniline1Dichloromethane (DCM)252>95
24-Methoxyaniline1Dichloromethane (DCM)251.5>98
3Diethylamine2Dichloromethane (DCM)0-251>95

Experimental Protocols

Protocol 1: General Procedure for DMAP-Catalyzed Isobutyrylation of Alcohols

Materials:

  • Alcohol (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.05 mmol, 0.05 equiv)

  • Triethylamine (TEA) (1.5 mmol, 1.5 equiv)

  • Anhydrous Dichloromethane (DCM) (5 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 mmol) and anhydrous dichloromethane (5 mL).

  • Add DMAP (0.05 mmol) and triethylamine (1.5 mmol) to the solution and stir at room temperature.

  • Slowly add this compound (1.2 mmol) to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for the time indicated in Table 1, or until completion as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.

Protocol 2: General Procedure for DMAP-Catalyzed Isobutyrylation of Amines

Materials:

  • Amine (1.0 mmol, 1.0 equiv)

  • This compound (1.1 mmol, 1.1 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.05 mmol, 0.05 equiv)

  • Pyridine (for less nucleophilic amines like aniline, 2.0 mmol, 2.0 equiv)

  • Anhydrous Dichloromethane (DCM) (5 mL)

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 mmol) and DMAP (0.05 mmol) in anhydrous dichloromethane (5 mL). For less nucleophilic amines like aniline, add pyridine (2.0 mmol) as a base.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.1 mmol) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the time indicated in Table 2, or until completion by TLC analysis.

  • Dilute the reaction mixture with dichloromethane (10 mL) and wash sequentially with 1 M HCl (2 x 10 mL, for aliphatic amines to remove excess amine and DMAP), saturated aqueous NaHCO₃ solution (10 mL), and brine (10 mL). For aromatic amides, the acid wash may be omitted if the product is acid-sensitive.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography or recrystallization as needed.

Protocol 3: General Procedure for Sc(OTf)₃-Catalyzed Isobutyrylation of Alcohols

Materials:

  • Alcohol (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Scandium(III) Triflate (Sc(OTf)₃) (0.02 mmol, 0.02 equiv)

  • Anhydrous Acetonitrile (MeCN) (5 mL)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.0 mmol), anhydrous acetonitrile (5 mL), and Scandium(III) Triflate (0.02 mmol).

  • Stir the mixture at the temperature indicated in Table 3.

  • Slowly add this compound (1.5 mmol) to the reaction mixture.

  • Monitor the reaction progress by TLC. Stir for the time specified in Table 3 or until the starting material is consumed.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution (10 mL).

  • Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: General Procedure for Sc(OTf)₃-Catalyzed Isobutyrylation of Amines

Materials:

  • Amine (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Scandium(III) Triflate (Sc(OTf)₃) (0.01 mmol, 0.01 equiv)

  • Anhydrous Dichloromethane (DCM) (5 mL)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend or dissolve the amine (1.0 mmol) and Scandium(III) Triflate (0.01 mmol) in anhydrous dichloromethane (5 mL).

  • Cool the mixture to 0 °C.

  • Slowly add this compound (1.2 mmol) to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for the duration indicated in Table 4, monitoring by TLC.

  • Upon completion, dilute with dichloromethane (10 mL) and wash with saturated aqueous NaHCO₃ solution (10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the resulting amide by flash column chromatography or recrystallization.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

DMAP_Catalyzed_Isobutyrylation IsobutyrylBromide This compound Intermediate N-Isobutyrylpyridinium Intermediate (Reactive) IsobutyrylBromide->Intermediate Reaction DMAP DMAP DMAP->Intermediate Catalyst Intermediate->DMAP Regeneration Product Isobutyrylated Product Intermediate->Product Acyl Transfer Nucleophile Alcohol / Amine (Substrate) Nucleophile->Product HBr HBr Product->HBr Byproduct Salt [Base-H]+Br- HBr->Salt Base Tertiary Amine Base (e.g., TEA) Base->Salt

Caption: DMAP-catalyzed isobutyrylation pathway.

ScOTf3_Catalyzed_Isobutyrylation IsobutyrylBromide This compound ActivatedComplex Activated Complex [Isobutyryl-Br--Sc(OTf)₃] IsobutyrylBromide->ActivatedComplex Activation ScOTf3 Sc(OTf)₃ ScOTf3->ActivatedComplex Lewis Acid Catalyst ActivatedComplex->ScOTf3 Regeneration Product Isobutyrylated Product ActivatedComplex->Product Nucleophilic Attack Nucleophile Alcohol / Amine (Substrate) Nucleophile->Product HBr HBr Product->HBr Byproduct

Caption: Sc(OTf)₃-catalyzed isobutyrylation pathway.

Experimental_Workflow Start Start Setup Reaction Setup: Substrate, Catalyst, Solvent Start->Setup Addition Addition of this compound Setup->Addition Reaction Stirring at Specified Temperature and Time Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Quenching, Extraction, Washing) Monitoring->Workup Complete Drying Drying and Concentration Workup->Drying Purification Purification (Column Chromatography / Recrystallization) Drying->Purification End Pure Product Purification->End

Caption: General experimental workflow for isobutyrylation.

References

Troubleshooting & Optimization

Side products in isobutyryl bromide reactions and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isobutyryl bromide reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent the formation of unwanted side products in their experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is giving a low yield. What are the common causes?

A1: Low yields in reactions involving this compound can stem from several factors:

  • Hydrolysis: this compound is highly reactive towards moisture.[1][2] Any water present in your solvent, reagents, or on your glassware will hydrolyze the this compound to isobutyric acid and hydrobromic acid (HBr), consuming your starting material.

  • Reagent Purity: The purity of this compound itself can be a factor. Over time, it can decompose, especially if not stored under anhydrous and inert conditions.

  • Side Reactions: Depending on your specific reaction, various side reactions such as elimination or, in the case of enolates, O-acylation instead of the desired C-acylation, can reduce the yield of your target product.

  • Steric Hindrance: The bulky isopropyl group on this compound can slow down reactions with sterically hindered nucleophiles.[3][4][5]

Q2: I'm observing the formation of an alkene side product in my reaction. What is happening and how can I prevent it?

A2: The formation of an alkene, specifically 2-methylpropene, is likely due to an elimination reaction (E2 mechanism). This is a common side reaction when a base is present in the reaction mixture. The base can abstract a proton from a beta-carbon, leading to the elimination of HBr and the formation of a double bond.[6][7][8][9]

Prevention:

  • Choice of Base: If a base is required to neutralize the HBr byproduct, use a non-nucleophilic, sterically hindered base.[10][11][12][13] Examples include diisopropylethylamine (DIPEA or Hünig's base) or 2,6-lutidine. These bases are too bulky to act as nucleophiles but are effective at scavenging protons.

  • Temperature Control: Lowering the reaction temperature can often favor the substitution reaction over elimination.

Q3: In my Friedel-Crafts acylation with this compound, am I at risk of carbocation rearrangement?

A3: No, one of the significant advantages of Friedel-Crafts acylation over alkylation is the lack of carbocation rearrangements.[14][15][16][17] The electrophile in this reaction is a resonance-stabilized acylium ion, which does not rearrange.[15][16][18] This allows for the direct introduction of the isobutyryl group onto an aromatic ring without isomerization.

Troubleshooting Guides

Issue 1: Poor Yield and Impurities in the Acylation of Amines and Alcohols
Symptom Potential Cause Solution
Low yield of desired amide/esterHydrolysis of this compound.Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Low yield of desired amide/esterThe amine/alcohol nucleophile is reacting with the HBr byproduct, forming a non-nucleophilic salt.Add a non-nucleophilic base (e.g., pyridine (B92270), DIPEA) to the reaction mixture to scavenge the HBr as it is formed.[2]
Formation of isobutyric acid as a major byproductSignificant hydrolysis of this compound has occurred.Rigorously exclude water from the reaction system. See "Protocol for Anhydrous Acylation of an Amine" below.
In reactions with aminophenols, the O-acylated product is formed instead of the N-acylated product.Steric hindrance around the nitrogen atom favors acylation of the less hindered hydroxyl group.[19]This is a known issue with sterically hindered amines and acylating agents. An O,N-acyl migration may be possible under acidic conditions to yield the thermodynamically more stable N-acyl product.[19]
Issue 2: C-acylation vs. O-acylation of Enolates
Symptom Potential Cause Solution
Formation of an enol ester (O-acylated product) instead of the desired β-dicarbonyl compound (C-acylated product).The reaction conditions favor O-acylation. This can be influenced by the solvent, the metal counter-ion of the enolate, and the temperature.[20]To favor C-acylation, consider using magnesium enolates, as magnesium's chelating ability can promote C-acylation.[20] Alternatively, specialized acylating agents designed for C-acylation can be employed.[21][22][23] Running the reaction at lower temperatures may also favor C-acylation.[20]
Low overall yield in enolate acylation.The enolate is not forming efficiently, or it is being quenched by trace amounts of acid or water.Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to ensure complete enolate formation.[10] Maintain strict anhydrous conditions throughout the process.

Experimental Protocols

Protocol 1: Anhydrous Acylation of an Amine with this compound

This protocol details a general procedure for the N-acylation of a primary or secondary amine, minimizing hydrolysis and side reactions.

Materials:

  • Amine (1.0 eq.)

  • Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)

  • Pyridine or Diisopropylethylamine (DIPEA) (1.2 eq.)

  • This compound (1.1 eq.)

  • Nitrogen or Argon gas supply

  • Oven-dried or flame-dried glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Set up a round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried.

  • Dissolve the amine (1.0 eq.) and pyridine or DIPEA (1.2 eq.) in anhydrous DCM in the reaction flask.

  • Cool the mixture to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of this compound (1.1 eq.) in anhydrous DCM.

  • Add the this compound solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting amine.

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

Hydrolysis_Side_Reaction IB This compound IA Isobutyric Acid IB->IA Hydrolysis HBr Hydrobromic Acid IB->HBr H2O Water (Moisture) H2O->IA H2O->HBr

Caption: Hydrolysis of this compound.

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry Dry Glassware & Solvent Inert Inert Atmosphere (N2/Ar) Dry->Inert Reactants Dissolve Amine/Alcohol & Base Inert->Reactants Cool Cool to 0 °C Reactants->Cool Add Add this compound Dropwise Cool->Add Stir Stir at Room Temperature Add->Stir Quench Quench with Water Stir->Quench Extract Aqueous Wash Quench->Extract DryPurify Dry & Purify Extract->DryPurify

Caption: General workflow for acylation.

Side_Product_Pathways Start Amine/Alcohol + this compound Desired Desired Amide/Ester Start->Desired Acylation (Substitution) Elimination Alkene (Elimination Product) Start->Elimination Elimination (E2) Hydrolysis Isobutyric Acid (Hydrolysis) Start->Hydrolysis Hydrolysis

Caption: Competing reaction pathways.

References

Technical Support Center: Safely Quenching Isobutyryl Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe and effective quenching of reactions involving isobutyryl bromide. Given its hazardous nature, proper handling and quenching procedures are critical to ensure laboratory safety and experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

This compound is a hazardous chemical that requires careful handling. It is classified as a flammable liquid and vapor.[1][2] The compound is corrosive to metals and causes severe skin burns and serious eye damage.[1][2] It is highly reactive and possesses a pungent odor.[3] A significant hazard is its violent, exothermic reaction with nucleophiles like water and alcohols, which can generate substantial heat and gas, potentially leading to container explosions.[4][5] Upon contact with water, it hydrolyzes to form hydrogen bromide (HBr), a corrosive acid.[5]

Q2: Why is the quenching step so critical in a reaction involving this compound?

Quenching is the process of deactivating any unreacted, hazardous starting material before proceeding with the workup or disposal. For this compound, this step is crucial to neutralize its high reactivity. Failure to properly quench the reaction can lead to an uncontrolled exothermic reaction upon the addition of aqueous solutions during the workup, posing a significant safety risk from splashing and rapid gas evolution.

Q3: What are the most suitable quenching agents for this compound?

Suitable quenching agents are typically nucleophiles that can react with the acyl bromide. The choice depends on the desired rate of reaction and the experimental scale.

  • Alcohols (Isopropanol, Ethanol): These are often preferred for a more controlled quench than water.[6] The reaction is still exothermic but generally less vigorous.

  • Water: Water reacts violently and exothermically with this compound.[4][5] It should be used with extreme caution, preferably by slowly adding the reaction mixture to a large volume of ice-cold water.

  • Amines: While effective, amines will form amide byproducts, which may complicate purification.

It is critical to add the quenching agent slowly to a cooled, stirred reaction mixture to manage the heat generated.

Q4: What is the purpose of using sodium bicarbonate during the workup?

A sodium bicarbonate (NaHCO₃) solution is not used to quench the this compound itself but to neutralize the acidic byproduct, hydrogen bromide (HBr), which is formed during the reaction and the initial quench.[7][8] This acid-base reaction produces carbon dioxide gas, water, and a salt.[8][9] It is typically performed after the primary quenching agent has destroyed all the reactive this compound.

Q5: How should I handle a reaction with a large excess of unreacted this compound?

For reactions with a significant amount of unreacted this compound, an "inverse addition" is the safest quenching method. This involves slowly adding the reaction mixture dropwise to a separate flask containing a large excess of the cooled quenching agent (e.g., isopropanol (B130326) or a dilute base) with vigorous stirring. This ensures that the reactive species is always the limiting reagent, preventing a dangerous accumulation of heat.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Quench is too vigorous (rapid boiling, excessive fuming). 1. Quenching agent added too quickly. 2. Insufficient cooling of the reaction mixture. 3. Quenching agent is too reactive (e.g., water on a large scale).1. Immediately stop the addition of the quenching agent. 2. Ensure the reaction vessel is securely placed in an ice bath. 3. Add an inert, high-boiling point solvent to help dissipate heat. 4. Resume addition of the quenching agent at a much slower rate once the reaction is under control. For future experiments, consider using a less reactive alcohol like isopropanol.[6]
Aqueous layer remains highly acidic after NaHCO₃ wash. 1. Insufficient amount of sodium bicarbonate solution used. 2. Inefficient mixing between the organic and aqueous layers.1. Add more saturated sodium bicarbonate solution portion-wise until effervescence ceases. 2. Stir the biphasic mixture vigorously to ensure complete neutralization. 3. Check the pH of the aqueous layer with pH paper to confirm it is neutral or slightly basic.
A persistent emulsion forms during aqueous workup. The formation of salts or amphiphilic byproducts can stabilize emulsions.1. Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and helps break the emulsion. 2. Allow the mixture to stand for an extended period without agitation. 3. If necessary, filter the entire mixture through a pad of Celite.

Data Presentation

Table 1: Comparison of Common Quenching Agents for this compound
Quenching AgentRelative ReactivityKey ByproductsSafety Considerations
Water (H₂O) Very HighIsobutyric acid, Hydrogen bromide (HBr)Highly exothermic, can cause violent boiling and splashing.[4][5] Must be performed with extreme caution and efficient cooling.
Methanol/Ethanol HighIsobutyrate ester, Hydrogen bromide (HBr)Exothermic reaction. Generates flammable vapors. Should be performed in a well-ventilated fume hood away from ignition sources.
Isopropanol ModerateIsopropyl isobutyrate, Hydrogen bromide (HBr)Generally provides a more controlled quench than water or methanol.[6] Reaction is still exothermic and requires cooling.
Sat. Sodium Bicarbonate (NaHCO₃) Low (with acyl bromide)Isobutyric acid, Sodium bromide, CO₂Not recommended for quenching the acyl bromide directly. Primarily used to neutralize HBr after the initial quench.[7][8] Rapid CO₂ evolution can cause pressure buildup.[9]

Experimental Protocols

Detailed Protocol for Quenching an this compound Reaction

This protocol assumes the reaction has been completed and is now ready for quenching and workup.

1. Preparation and Safety:

  • Ensure all operations are conducted in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a flame-retardant lab coat, and acid/solvent-resistant gloves.

  • Prepare a large ice-water bath next to the reaction setup.

  • Prepare the quenching solution. For a moderate scale, a 1:1 mixture of isopropanol and a non-reactive organic solvent (like the reaction solvent) is a good choice.

2. Quenching Procedure:

  • Cool the reaction flask containing this compound to 0 °C using the ice-water bath.

  • With vigorous stirring, slowly add the quenching solution (e.g., isopropanol) dropwise via an addition funnel.

  • Carefully monitor the internal temperature of the reaction. Maintain the temperature below 10 °C throughout the addition. If the temperature rises rapidly, pause the addition until it subsides.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 20-30 minutes to ensure all the this compound has reacted.

3. Aqueous Workup:

  • Once the quench is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Water (1x): To remove water-soluble byproducts.

    • Saturated Sodium Bicarbonate (NaHCO₃) solution (2-3x): Add slowly and be prepared to vent the separatory funnel frequently to release the pressure from CO₂ evolution. Continue washing until no more gas evolves.[7][10]

    • Brine (saturated NaCl solution) (1x): To remove the bulk of the residual water and help break any emulsions.[10][11]

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).[11]

  • Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.

Mandatory Visualization

G start Start: Reaction Complete cool 1. Cool Reaction Mixture to 0 °C start->cool prepare_quench 2. Prepare Quenching Agent (e.g., Isopropanol) cool->prepare_quench add_quench 3. Add Quenching Agent SLOWLY & Dropwise prepare_quench->add_quench monitor 4. Monitor Temperature (Maintain < 10 °C) add_quench->monitor monitor->add_quench Temp Rising? Pause Addition stir 5. Stir for 30 min at 0 °C monitor->stir Addition Complete workup 6. Proceed to Aqueous Workup stir->workup end_process End: Crude Product Isolated workup->end_process

Caption: Workflow for the safe quenching of this compound reactions.

References

Technical Support Center: Optimizing Isobutyrylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize isobutyrylation reaction conditions and maximize yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in an isobutyrylation reaction?

A1: Low yields in isobutyrylation reactions can often be attributed to several key factors:

  • Moisture Sensitivity: Isobutyryl chloride and other acylating agents are highly sensitive to moisture. Hydrolysis of the acylating agent is a frequent cause of low yields.[1] It is crucial to use anhydrous solvents and dried glassware.

  • Reagent Purity: The purity of the isobutyrylating agent, the substrate (e.g., amine or alcohol), and any catalysts or bases is critical for a successful reaction.[1]

  • Inadequate Base: In the acylation of amines, a base is necessary to neutralize the hydrochloric acid (HCl) byproduct. If the HCl is not neutralized, it can protonate the starting amine, rendering it non-nucleophilic.[1]

  • Suboptimal Reaction Temperature: While many acylations are rapid at room temperature, some less reactive nucleophiles may require heating. Conversely, excessive heat can lead to side reactions and decomposition.[1][2]

  • Inappropriate Solvent: The choice of solvent can significantly impact reaction rates and the solubility of reactants.[1][3]

Q2: How do I choose the appropriate solvent for my isobutyrylation reaction?

A2: The ideal solvent should dissolve all reactants and be inert under the reaction conditions. Aprotic solvents are commonly used for chemical isobutyrylation.[1] The selection can be guided by the polarity of your substrates.

Solvent ClassExamplesGeneral Application
Aprotic, Non-polar Dichloromethane (DCM), Tetrahydrofuran (THF), AcetonitrileGeneral purpose for a wide range of substrates.[1]
Aprotic, Polar Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)Useful for improving the solubility of polar substrates and can help disrupt peptide aggregation.[4]
Aqueous Buffers HEPES, Phosphate buffersPrimarily used for enzymatic isobutyrylation reactions.[5]

Q3: What are common side reactions in isobutyrylation, especially with peptide substrates?

A3: Side reactions can significantly reduce the yield of the desired isobutyrylated product. Common side reactions include:

  • O-acylation: With substrates containing hydroxyl groups (e.g., serine, threonine, tyrosine residues in peptides), acylation can occur at the hydroxyl group in addition to the desired N-acylation.

  • Diacylation: If the substrate has multiple nucleophilic sites, diacylation can occur, especially with an excess of the acylating agent.

  • Racemization: In peptide synthesis, the activation of the carboxyl group of an amino acid can lead to racemization, which is the loss of stereochemical integrity.[6]

Q4: How can I monitor the progress of my isobutyrylation reaction?

A4: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting materials and the formation of the product.[1] For enzymatic reactions, specific assays can be used to quantify product formation or the release of a byproduct like Coenzyme A.[7]

Troubleshooting Guide: Low Isobutyrylation Yield

This guide provides a systematic approach to troubleshooting low yields in your isobutyrylation reactions.

Observation Potential Cause Recommended Action
No or minimal product formation Inactive Acylating Agent Ensure the isobutyryl chloride or other acylating agent is fresh and has been stored under anhydrous conditions. Consider titrating the acylating agent to determine its purity.
Moisture Contamination Use oven-dried or flame-dried glassware. Use anhydrous solvents. Handle reagents under an inert atmosphere (e.g., nitrogen or argon).[1][8]
Incorrect Stoichiometry For amine acylation, if no external base is used, at least two equivalents of the amine are required.[1] One acts as the nucleophile and the other as a base. Alternatively, use one equivalent of the amine with at least one equivalent of a non-nucleophilic base like triethylamine (B128534).
Incomplete reaction, starting material remains Insufficient Reaction Time or Temperature Monitor the reaction over a longer period. If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-60 °C), while monitoring for byproduct formation.[1][9]
Steric Hindrance If the substrate is sterically hindered, the reaction will be slower. Increase the reaction time and/or temperature. A more reactive acylating agent may be required.
Poor Solubility Ensure all reactants are fully dissolved in the chosen solvent. If not, consider a different solvent or a co-solvent system.
Multiple products observed Side Reactions (e.g., O-acylation, diacylation) Use a minimal excess of the acylating agent. Optimize the reaction temperature; lower temperatures often increase selectivity. For peptides, consider protecting sensitive side chains.
Decomposition of Product or Reactants High temperatures can lead to decomposition.[2][10] If the product or starting materials are unstable, run the reaction at a lower temperature for a longer time.

Experimental Protocols

Protocol 1: General Procedure for Chemical Isobutyrylation of a Primary Amine

This protocol describes a general method for the isobutyrylation of a primary amine using isobutyryl chloride.

Materials:

  • Primary amine substrate

  • Isobutyryl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware (all oven-dried)

Procedure:

  • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add isobutyryl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: In Vitro Enzymatic Isobutyrylation of a Peptide using p300/HAT1

This protocol is adapted from studies on histone acetyltransferases (HATs) like p300 and HAT1, which also exhibit isobutyryltransferase activity.[11][12]

Materials:

  • Recombinant p300 or HAT1 enzyme

  • Peptide substrate with a lysine (B10760008) residue

  • Isobutyryl-Coenzyme A (isobutyryl-CoA)

  • KAT reaction buffer (e.g., 50 mM HEPES-Na, 0.1 mM EDTA-Na, pH 8.0)[5]

  • Quenching solution (e.g., containing a fluorogenic probe like CPM for CoASH detection, or acid to stop the reaction)

Procedure:

  • Prepare a reaction mixture containing the peptide substrate (e.g., 100 µM) and isobutyryl-CoA (e.g., 30 µM) in the KAT reaction buffer.

  • Initiate the reaction by adding the p300 or HAT1 enzyme to a final concentration of, for example, 20-100 nM.[7]

  • Incubate the reaction at 30 °C for a specified time (e.g., 15-60 minutes).[5]

  • Stop the reaction by adding a quenching solution.

  • Analyze the reaction mixture for product formation using methods such as MALDI-MS or HPLC.

Quantitative Data Summary

Table 1: Kinetic Parameters of p300 and HAT1 with Acyl-CoAs

This table presents the kinetic constants for the enzymes p300 and HAT1 with isobutyryl-CoA compared to other acyl-CoAs. This data is useful for understanding the relative efficiency of these enzymes for isobutyrylation.

EnzymeAcyl-CoAKm (µM)kcat (min⁻¹)kcat/Km (min⁻¹µM⁻¹)
p300 Acetyl-CoA2.6 ± 0.44.8 ± 0.21.85
Propionyl-CoA3.6 ± 0.61.3 ± 0.10.36
n-Butyryl-CoA4.4 ± 0.71.1 ± 0.10.25
Isobutyryl-CoA 7.7 ± 1.2 1.0 ± 0.1 0.13
HAT1 Acetyl-CoA4.8 ± 0.91.5 ± 0.10.31
Propionyl-CoA8.8 ± 1.50.7 ± 0.050.08
n-Butyryl-CoA10.2 ± 1.80.4 ± 0.030.04
Isobutyryl-CoA 5.2 ± 0.9 0.5 ± 0.04 0.10

Data adapted from a study on the identification of lysine isobutyrylation.[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization reagents Select & Prepare Reagents (Substrate, Isobutyryl-CoA/Chloride) conditions Define Initial Reaction Conditions (Solvent, Temp, Stoichiometry) reagents->conditions execute Execute Reaction conditions->execute monitor Monitor Progress (TLC/LC-MS) execute->monitor workup Work-up & Purification (HPLC) monitor->workup analyze Analyze Yield & Purity workup->analyze optimize Optimize Conditions analyze->optimize Low Yield? end Final Product analyze->end High Yield optimize->conditions

Caption: A general workflow for optimizing isobutyrylation reaction yield.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Isobutyryl Bromide Acylations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting strategies and frequently asked questions (FAQs) to address low conversion rates and other common issues encountered during isobutyryl bromide acylations.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation with this compound has a very low yield. What are the most common causes?

Low yields in Friedel-Crafts acylations involving this compound often stem from a few critical factors:

  • Catalyst Inactivity or Insufficiency : The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in the glassware, solvents, or reagents will deactivate it.[1][2] Furthermore, the ketone product forms a stable complex with the Lewis acid, which means that stoichiometric amounts (at least 1.0 equivalent) of the catalyst are required for the reaction to proceed to completion.[1][3][4]

  • Poor Reagent Quality : this compound is highly reactive and susceptible to hydrolysis.[5] If the reagent is old or has been exposed to atmospheric moisture, it may have partially converted to isobutyric acid, which is unreactive under these conditions.[6]

  • Non-Anhydrous Conditions : Due to the high reactivity of both the Lewis acid catalyst and this compound with water, maintaining strictly anhydrous (dry) conditions is paramount.[4][6] This involves using oven- or flame-dried glassware and anhydrous solvents.[4]

  • Sub-optimal Reaction Temperature : Temperature is a critical parameter. Some reactions are sluggish at room temperature and require heating to overcome the activation energy.[2] However, excessively high temperatures can promote side reactions and decomposition.[1][2] A systematic temperature screen is often advisable.

Q2: How does steric hindrance from the isobutyryl group affect the reaction, and how can I overcome it?

The isobutyryl group is sterically bulky due to the two methyl groups on the alpha-carbon.[7][8] This steric hindrance can significantly slow down the reaction rate by impeding the approach of the aromatic substrate to the electrophilic acylium ion, especially if the substrate itself is also sterically hindered.[9]

Strategies to Overcome Steric Hindrance:

  • Increase Reaction Time: Sterically hindered reactions are often slow. Monitoring the reaction by TLC or GC-MS is essential to ensure it has reached completion, which may take longer than expected.[6]

  • Optimize Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.

  • Use a More Active Catalyst System: In some cases, a stronger Lewis acid may be required to increase the electrophilicity of the acylating agent.

Q3: I am observing unexpected side products. What could they be?

Besides the desired product, several side products can arise:

  • Hydrolysis Product : The most common impurity is isobutyric acid, formed from the reaction of this compound with trace amounts of water.[5][10]

  • O-Acylation Products : In substrates containing both amine and hydroxyl groups (e.g., aminophenols), the bulky isobutyryl group can lead to unusual regioselectivity. Due to steric repulsion around the nitrogen atom, the reaction may favor acylation of the hydroxyl group (O-acylation) over the amine (N-acylation).[7]

  • Polyacylation Products : While less common than in Friedel-Crafts alkylation, polyacylation can occur if the aromatic substrate is highly activated.[2] The initial acylation deactivates the ring, making a second substitution less favorable, but it is not always preventable.[2][3]

Q4: My aromatic substrate is deactivated. How can I improve the conversion rate?

Friedel-Crafts acylations are electrophilic aromatic substitutions and are therefore inefficient with aromatic rings containing strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR).[2][11] To improve conversion, more forcing conditions are necessary. This may include using higher temperatures, significantly longer reaction times, or employing a more potent Lewis acid catalyst.

Q5: My work-up is difficult, and I'm seeing emulsions. How can I improve it?

Emulsion formation during the aqueous work-up is a common problem, often caused by the formation of aluminum salts.[1] To resolve this, the reaction mixture should be quenched by slowly adding it to a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[1] The acid helps to break down the aluminum-ketone complex and keeps the resulting aluminum salts dissolved in the aqueous phase.[4]

Troubleshooting Guide

The following workflow provides a systematic approach to diagnosing and resolving low conversion rates in this compound acylations.

G start Low Conversion Rate reagents Step 1: Check Reagents start->reagents q1 Is this compound fresh? Has it been protected from moisture? reagents->q1 conditions Step 2: Verify Conditions q2 Are all solvents anhydrous? Is glassware completely dry? conditions->q2 catalyst Step 3: Evaluate Catalyst q3 Is catalyst loading stoichiometric (≥1 eq)? Is it fresh/anhydrous? catalyst->q3 substrate Step 4: Assess Substrate q4 Is the aromatic ring deactivated? (e.g., contains -NO2, -CN) substrate->q4 q1->conditions Yes sol1 Solution: Use freshly distilled or new this compound. q1->sol1 No q2->catalyst Yes sol2 Solution: Use anhydrous solvents. Flame-dry glassware under inert gas. q2->sol2 No q3->substrate Yes sol3 Solution: Use ≥1.0 eq of fresh Lewis acid. Consider a new bottle. q3->sol3 No q5 Is steric hindrance a major factor? (Bulky substrate) q4->q5 No sol4 Solution: Increase temperature and reaction time. Use a stronger Lewis acid if necessary. q4->sol4 Yes sol5 Solution: Increase reaction time and/or temperature. Monitor reaction carefully. q5->sol5 Yes

Caption: A logical workflow for troubleshooting low conversion rates.

Data Presentation

The following table summarizes the expected impact of various experimental parameters on the conversion rate of this compound acylations based on established chemical principles.

ParameterConditionExpected Impact on Conversion RateRationale
Catalyst Loading Sub-stoichiometric (<1.0 eq)Very LowThe product-catalyst complex deactivates the Lewis acid, halting the reaction.[1][4]
Stoichiometric (1.0-1.2 eq)OptimalSufficient catalyst is present to drive the reaction to completion.[1]
Reaction Temperature Too Low (e.g., 0 °C)Low / SlowInsufficient energy to overcome the activation barrier, especially with steric hindrance.
Moderate (e.g., RT to 60 °C)Potentially OptimalBalances reaction rate against the risk of side reactions.[1]
Too HighLow (due to side reactions)Can lead to decomposition of reagents or products.[2]
Substrate Electronics Electron-Donating GroupsHighActivates the aromatic ring towards electrophilic substitution.
Electron-Withdrawing GroupsVery LowDeactivates the aromatic ring, making it a poor nucleophile.[2][11]
Moisture PresentVery LowDeactivates the Lewis acid catalyst and hydrolyzes the this compound.[2][5]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of Anisole (B1667542)

This protocol describes a typical lab-scale Friedel-Crafts acylation using an activated aromatic substrate.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anisole

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Crushed Ice

  • Concentrated HCl

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet/outlet with a drying tube.

  • Catalyst Suspension: Under a positive pressure of nitrogen, charge the flask with anhydrous AlCl₃ (1.1 equivalents). Add anhydrous DCM to create a stirrable suspension.

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: In the addition funnel, prepare a solution of anisole (1.0 equivalent) and this compound (1.05 equivalents) in anhydrous DCM.

  • Reaction: Add the solution from the funnel dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature remains below 5 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates completion.

  • Work-up: Slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography or distillation.

G cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Aromatization & Product Complexation r1 This compound + AlCl₃ p1 Acylium Ion + [AlCl₃Br]⁻ r1->p1 Lewis acid activation p2 Sigma Complex (Carbocation Intermediate) p1->p2 Attack on Acylium Ion r2 Aromatic Ring (Nucleophile) r2->p2 p3 Aryl Ketone Product p2->p3 Deprotonation by [AlCl₃Br]⁻ (Reforms AlCl₃ + HBr) p4 Product-AlCl₃ Complex p3->p4 Complexation with AlCl₃

Caption: The mechanism of a Friedel-Crafts acylation reaction.

References

Technical Support Center: Isobutyryl Bromide in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the challenges associated with the hydrolysis of isobutyryl bromide and its impact on synthetic reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (2-bromo-2-methylpropanoyl bromide) is a highly reactive acyl bromide commonly used in organic synthesis. Its primary applications include Friedel-Crafts acylation reactions to introduce an isobutyryl group onto an aromatic ring, and as a precursor in the synthesis of various pharmaceuticals and fine chemicals. For instance, it is a key reagent in some synthetic routes for producing non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen (B1674241).[1][2][3]

Q2: Why is this compound so sensitive to moisture?

A2: this compound, like other acyl halides, has a highly electrophilic carbonyl carbon due to the electron-withdrawing effects of the oxygen and bromine atoms. This makes it extremely susceptible to nucleophilic attack by water. The presence of moisture leads to rapid hydrolysis, converting the this compound into isobutyric acid and hydrobromic acid.[4]

Q3: What are the main consequences of this compound hydrolysis in a reaction?

A3: The hydrolysis of this compound can have several detrimental effects on a chemical reaction:

  • Reduced Yield: The primary reagent is consumed by the side reaction with water, leading to a lower yield of the desired product.

  • Catalyst Deactivation: In reactions like Friedel-Crafts acylation, which often use Lewis acid catalysts (e.g., AlCl₃), the water present and the hydrobromic acid produced can react with and deactivate the catalyst.[5]

  • Formation of Impurities: The resulting isobutyric acid can be incorporated into the final product, leading to purification challenges and potentially impacting the final product's quality and safety.[5][6]

  • Reaction Failure: In severe cases, extensive hydrolysis can lead to complete reaction failure.

Q4: How does the presence of hydrolysis byproducts impact drug development?

A4: In drug development, the purity of an Active Pharmaceutical Ingredient (API) is critical. The presence of impurities, such as isobutyric acid from hydrolysis, can:

  • Alter the physical and chemical properties of the drug substance.[7]

  • Reduce the therapeutic efficacy of the drug.[6][8]

  • Introduce potential toxicity, even at trace levels.[6][9]

  • Decrease the shelf life of the final drug product.[7][8]

  • Regulatory bodies like the ICH have strict guidelines on the qualification and control of impurities in new drug substances.[10]

Troubleshooting Guides

Issue 1: Low or No Yield in Friedel-Crafts Acylation

Symptoms:

  • TLC or GC-MS analysis shows a large amount of unreacted starting material.

  • The desired acylated product is present in very low concentrations or is absent.

  • The reaction mixture may appear dark or contain tar-like substances.[11]

Possible Cause: Hydrolysis of this compound and Catalyst Deactivation

Water contamination in the reaction setup is a primary cause of low yields in Friedel-Crafts acylation. The hydrolysis of this compound consumes the reagent, and the resulting water and HBr deactivate the Lewis acid catalyst.

Solutions:

  • Ensure Anhydrous Conditions:

    • Oven-dry all glassware immediately before use.

    • Use anhydrous solvents.

    • Use freshly opened or purified reagents.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[11]

  • Catalyst Quality and Stoichiometry:

    • Use a fresh, high-purity Lewis acid catalyst.

    • In many cases, a stoichiometric amount of the catalyst is required as the product can form a complex with it.[5]

  • Reaction Temperature:

    • Control the reaction temperature, as excessive heat can promote side reactions and decomposition. Cooling the reaction mixture during the addition of reagents is often necessary.[11]

Issue 2: Presence of Isobutyric Acid Impurity in the Product

Symptoms:

  • NMR, GC-MS, or LC-MS analysis of the crude or purified product shows the presence of isobutyric acid.

  • The final product has a lower than expected melting point or appears oily.

Possible Cause: Incomplete Reaction or Hydrolysis During Workup

Isobutyric acid can be present due to the use of partially hydrolyzed this compound or due to hydrolysis occurring during the aqueous workup.

Solutions:

  • Reagent Quality:

    • Use freshly distilled or a new bottle of this compound.

    • Consider analyzing the purity of the this compound by GC-MS before use.

  • Careful Workup:

    • When quenching the reaction, do so at a low temperature (e.g., by pouring the reaction mixture onto ice).[12]

    • Minimize the contact time with the aqueous phase during extraction.

    • Use a saturated sodium bicarbonate solution to wash the organic layer and remove any acidic byproducts like isobutyric acid and HBr.[12]

Data Presentation

Table 1: Factors Affecting the Rate of Hydrolysis of Tertiary Alkyl Bromides

ParameterConditionEffect on Hydrolysis RateRationale
Substrate Concentration Increased concentration of 2-bromo-2-methylpropane (B165281)Increased rateThe reaction is first order with respect to the substrate.[8][14]
Nucleophile Concentration (e.g., H₂O) Increased concentration of waterNo significant change in rate-determining stepFor an SN1 reaction, the rate is independent of the nucleophile concentration in the slow step.[14]
Temperature Increase in temperatureIncreased rateProvides the necessary activation energy for the C-Br bond cleavage.
Solvent Polarity Increased solvent polarity (e.g., higher water content in an acetone/water mixture)Increased ratePolar solvents stabilize the carbocation intermediate, lowering the activation energy of the rate-determining step.
pH Acidic (low pH)Increased rateAcid can catalyze the cleavage of the C-Br bond.[15]
pH Basic (high pH)Increased rateWhile the rate-determining step is independent of [OH⁻], the overall reaction is faster due to the rapid reaction of the carbocation with OH⁻.[13]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation using this compound

This protocol outlines a general procedure for the acylation of an aromatic compound, such as isobutylbenzene (B155976), which is a step in some syntheses of Ibuprofen.[2]

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • This compound

  • Isobutylbenzene

  • Anhydrous dichloromethane (B109758) (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ice

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • To the flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.

  • Cool the mixture to 0°C in an ice bath.

  • Add this compound (1.0 equivalent) dropwise to the stirred suspension.

  • Add a solution of isobutylbenzene (1.0 equivalent) in anhydrous DCM dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.[12]

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.[12]

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: Quantification of Isobutyric Acid Impurity by GC-MS

This protocol describes a method for the detection and quantification of isobutyric acid, the hydrolysis product of this compound, in a reaction mixture.[3][16]

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Appropriate capillary column (e.g., a polar column for carboxylic acid analysis)

Procedure:

  • Sample Preparation:

    • Take an aliquot of the reaction mixture.

    • If necessary, perform a liquid-liquid extraction to isolate the acidic components.

    • Derivatize the isobutyric acid if required to improve its volatility and chromatographic behavior.

  • Calibration:

    • Prepare a series of standard solutions of isobutyric acid of known concentrations in a suitable solvent.

    • Analyze the standards by GC-MS to generate a calibration curve.

  • Analysis:

    • Inject the prepared sample into the GC-MS.

    • Identify the isobutyric acid peak based on its retention time and mass spectrum.

    • Quantify the amount of isobutyric acid in the sample by comparing its peak area to the calibration curve.

Visualizations

Hydrolysis_Mechanism cluster_hydrolysis Hydrolysis Pathway IBB This compound Carbocation Acylium Ion Intermediate IBB->Carbocation Slow, Rate-Determining Step H2O Water H2O->Carbocation Nucleophilic Attack Product Isobutyric Acid + HBr Carbocation->Product Fast

Caption: SN1-like hydrolysis mechanism of this compound.

Troubleshooting_Workflow Start Low Reaction Yield Check_Moisture Check for Moisture Contamination Start->Check_Moisture Moisture_Source Anhydrous Conditions? (Glassware, Solvents, Reagents) Check_Moisture->Moisture_Source Potential Sources Catalyst_Activity Catalyst Inactive? Check_Moisture->Catalyst_Activity If anhydrous, then... Solution_Dry Implement Strict Anhydrous Techniques Moisture_Source->Solution_Dry Solution Solution_Catalyst Use Fresh Catalyst / Adjust Stoichiometry Catalyst_Activity->Solution_Catalyst Solution Other_Issues Investigate Other Parameters (Temperature, Purity of Starting Materials) Catalyst_Activity->Other_Issues If catalyst is active, then... Yes_Moisture Yes No_Moisture No Yes_Inactive Yes No_Inactive No

Caption: Troubleshooting workflow for low yield in reactions with this compound.

Drug_Development_Impact Hydrolysis This compound Hydrolysis Impurity Isobutyric Acid Impurity Hydrolysis->Impurity API_Quality Reduced API Quality Impurity->API_Quality Safety Potential Safety Issues (Toxicity) API_Quality->Safety Efficacy Decreased Efficacy API_Quality->Efficacy Stability Reduced Shelf Life API_Quality->Stability

Caption: Impact of this compound hydrolysis on drug development.

References

Technical Support Center: Purification of Isobutyryl Bromide Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isobutyryl bromide and its reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a reaction mixture involving this compound?

A1: The most common impurities include:

  • Unreacted this compound: Due to incomplete reaction.

  • Isobutyric acid: Formed from the hydrolysis of this compound by trace amounts of water.

  • Unreacted starting materials: Such as alcohols or amines that were intended to react with the this compound.

  • Byproducts from side reactions: Depending on the specific reaction, these can include elimination products or products from reactions with solvents.

  • Salts: Such as triethylamine (B128534) hydrobromide if a tertiary amine base is used to scavenge the HBr byproduct.

Q2: My crude product is an oil, but I expect a solid. What could be the issue?

A2: The presence of residual solvents or unreacted starting materials can prevent your product from solidifying. Additionally, the formation of oily byproducts can inhibit crystallization. We recommend attempting to remove volatile impurities under high vacuum. If the product still remains an oil, a chromatographic purification step may be necessary.

Q3: I see an unexpected peak in my ¹H NMR spectrum. How can I identify it?

A3: First, compare the spectrum of your crude product with the spectra of your starting materials. If the peak does not correspond to a starting material, consider common impurities. For example, isobutyric acid will show a broad singlet for the carboxylic acid proton. If you are unsure, adding a drop of D₂O to your NMR tube can help identify exchangeable protons like those on carboxylic acids or alcohols, which will disappear or shift.[1][2]

Q4: What is the best general approach for purifying a neutral product from an this compound reaction?

A4: A standard purification strategy involves an aqueous workup followed by either distillation or chromatography. The aqueous workup typically includes washing the organic layer with a dilute acid (e.g., 1M HCl) to remove any amine bases, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted this compound and isobutyric acid, and finally a wash with brine to reduce the amount of dissolved water. After drying the organic layer, the product can be further purified by distillation if it is a thermally stable liquid or by flash chromatography.

Troubleshooting Guides

Issue 1: Emulsion Formation During Aqueous Workup

Symptoms:

  • The organic and aqueous layers do not separate cleanly after shaking, forming a cloudy or milky layer between them.

Possible Causes:

  • Presence of polar solvents like THF or acetone.[3]

  • Formation of salts that act as surfactants.

  • High concentration of the product or impurities at the interface.

Solutions:

  • Add brine (saturated NaCl solution): This increases the ionic strength of the aqueous layer, which can help break up the emulsion.

  • Filter the entire mixture: Passing the mixture through a pad of Celite® or glass wool can sometimes break the emulsion.

  • Centrifugation: If available, centrifuging the mixture can force the layers to separate.

  • "Break" the emulsion with a different solvent: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.

  • For future attempts: If using a solvent like THF, it is often better to remove it by rotary evaporation before the workup.[3]

Issue 2: Low or No Product Yield After Purification

Symptoms:

  • Significantly lower than expected mass of the final, purified product.

Possible Causes:

  • Product is water-soluble: Your product may have partitioned into the aqueous layer during the workup.[4]

  • Product is volatile: The product may have been lost during solvent removal on the rotary evaporator.[4]

  • Incomplete reaction: The reaction may not have gone to completion, leaving a large amount of unreacted starting material.

  • Degradation on silica (B1680970) gel: Some compounds can decompose on the acidic surface of silica gel during chromatography.

  • Product co-distilled with solvent: During distillation, the product may have a boiling point close to that of the solvent.

Solutions:

  • Check the aqueous layer: If you still have the aqueous washes, you can try to extract them again with a different organic solvent to recover any dissolved product.[4]

  • Check the rotovap trap: If your product is volatile, it may have collected in the cold trap of the rotary evaporator.[4]

  • Analyze the crude mixture: Before purification, run a TLC or ¹H NMR of the crude reaction mixture to confirm product formation.[5]

  • Alternative purification methods: If you suspect degradation on silica gel, consider using a different stationary phase like alumina (B75360) or purifying by recrystallization or distillation.

Data Presentation

Table 1: Typical Yields and Purity for Related Bromide Syntheses

ProductSynthesis MethodPurificationYield (%)Purity (%)Boiling Point (°C)Reference
Isobutyl bromideIsobutyl alcohol + PBr₃Washing with H₂SO₄, K₂CO₃; Fractional Distillation55-60>9591-93[6][7]
Isobutyl bromideIsobutyl alcohol + HBr/H₂SO₄Washing with H₂SO₄, NaHCO₃; Distillation80>9590-92[7]
α-Bromothis compoundIsobutyric acid + Br₂/PFractional Distillation75-83>9891-98 (at 100 mm Hg)

Note: Yields and purity are highly dependent on the specific reaction conditions and the scale of the reaction.

Experimental Protocols

Protocol 1: General Aqueous Workup for Amide or Ester Synthesis
  • Quench the Reaction: Cool the reaction mixture in an ice bath and slowly add deionized water to quench any remaining this compound.

  • Dilute with an Organic Solvent: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer to a Separatory Funnel: Transfer the mixture to a separatory funnel.

  • Acid Wash: Wash the organic layer with 1M HCl to remove any tertiary amine bases. Drain the aqueous layer.

  • Base Wash: Wash the organic layer with saturated NaHCO₃ solution to neutralize and remove isobutyric acid and any remaining HBr. Be sure to vent the separatory funnel frequently as CO₂ gas will be generated. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with saturated NaCl (brine) solution to remove the majority of the dissolved water.

  • Dry the Organic Layer: Drain the organic layer into an Erlenmeyer flask and add a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes.

  • Filter and Concentrate: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Fractional Distillation

This protocol is suitable for thermally stable liquid products with boiling points that are sufficiently different from those of any impurities.

  • Set up the Apparatus: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a condenser, and a receiving flask. Ensure all joints are properly sealed.[8]

  • Add the Crude Product: Place the crude product in the distilling flask along with a few boiling chips or a magnetic stir bar.

  • Insulate the Column: For efficient separation, wrap the fractionating column with glass wool and aluminum foil to minimize heat loss.[9]

  • Begin Heating: Gently heat the distilling flask using a heating mantle or oil bath.

  • Collect Fractions: Slowly increase the temperature and collect the fraction that distills at the expected boiling point of your product. Monitor the temperature at the head of the column; a stable temperature during distillation indicates a pure fraction.

  • Stop the Distillation: Once the desired fraction has been collected or the temperature begins to drop, stop the distillation.

Protocol 3: Purification by Flash Column Chromatography

This protocol is suitable for a wide range of products, especially those that are solid or high-boiling liquids.

  • Choose a Solvent System: Determine an appropriate solvent system using thin-layer chromatography (TLC). The ideal solvent system will give your product an Rf value of approximately 0.3.

  • Pack the Column:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand.

    • Dry pack the column with silica gel.

    • Add another layer of sand on top of the silica.

    • Wet the column by eluting with your chosen solvent system until the silica is fully saturated.[10]

  • Load the Sample:

    • Dissolve your crude product in a minimal amount of the chromatography solvent or a more polar solvent like dichloromethane.[11]

    • Carefully add the sample to the top of the column.

    • Alternatively, for less soluble samples, you can "dry load" by adsorbing the crude product onto a small amount of silica gel, removing the solvent, and then adding the dry powder to the top of the column.[3]

  • Elute and Collect Fractions:

    • Begin eluting the column with your solvent system, applying positive pressure with air or nitrogen.

    • Collect the eluent in a series of test tubes or flasks.

  • Analyze Fractions:

    • Monitor the separation by TLC to identify the fractions containing your pure product.

  • Combine and Concentrate:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (Wash with acid, base, brine) start->workup dry Dry Organic Layer (e.g., MgSO4) workup->dry concentrate Concentrate (Rotary Evaporation) dry->concentrate crude_product Crude Product concentrate->crude_product liquid Is product a liquid? crude_product->liquid Check physical state distill Purify by Distillation liquid->distill Yes solid_or_oil Solid or High-Boiling Oil liquid->solid_or_oil No final_product Pure Product distill->final_product chromatography Purify by Flash Chromatography chromatography->final_product solid_or_oil->chromatography

Caption: General purification workflow for products from this compound reactions.

Troubleshooting_Tree start Problem Encountered emulsion Emulsion during workup? start->emulsion low_yield Low yield after purification? start->low_yield impure_nmr Impure NMR spectrum? start->impure_nmr add_brine Add brine or filter through Celite® emulsion->add_brine Yes check_aqueous Check aqueous layers for product low_yield->check_aqueous Yes id_impurities Identify impurity peaks (starting material, acid) impure_nmr->id_impurities Yes remove_solvent Future: Remove polar solvent before workup add_brine->remove_solvent check_rotovap Check rotovap trap for volatile product check_aqueous->check_rotovap alt_purification Consider alternative purification method check_rotovap->alt_purification repurify Re-purify by chromatography or distillation id_impurities->repurify d2o_shake Perform D2O shake to identify OH/NH peaks id_impurities->d2o_shake

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Regioselectivity in Friedel-Crafts Reactions with Isobutyryl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Friedel-Crafts reactions involving isobutyryl bromide. The focus is on improving regioselectivity and addressing common experimental challenges.

Troubleshooting and FAQs

Q1: My Friedel-Crafts reaction with this compound is giving a mixture of ortho and para isomers. How can I increase the selectivity for the para product?

A: Achieving high para selectivity is a common goal, especially when dealing with sterically demanding acylating agents like this compound. The bulky nature of the isobutyryl group inherently favors the formation of the less sterically hindered para isomer.[1] However, several factors can be optimized to further enhance this selectivity:

  • Catalyst Choice: The size of the Lewis acid catalyst can significantly influence the steric environment of the reaction. Larger catalyst complexes can further hinder approach to the ortho position. Consider using milder and bulkier Lewis acids. While AlCl₃ is a common and strong catalyst, alternatives like FeCl₃ or zeolites can offer improved selectivity.[2]

  • Solvent Selection: The polarity of the solvent can affect the transition state and the effective size of the acylium ion-catalyst complex. Non-polar solvents like dichloromethane (B109758) or carbon disulfide often favor the formation of the kinetic product, which in this case is the sterically favored para isomer.

  • Reaction Temperature: Lowering the reaction temperature generally increases selectivity. At lower temperatures, the reaction is more sensitive to the activation energy differences between the pathways leading to the ortho and para products, favoring the path with the lower steric hindrance. It is advisable to start at a lower temperature (e.g., 0-5 °C) and slowly warm the reaction if necessary.[1]

Q2: I am observing a low yield in my acylation reaction. What are the potential causes and solutions?

A: Low yields in Friedel-Crafts acylation can be attributed to several factors:

  • Catalyst Deactivation: Lewis acids like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. The catalyst can also be deactivated by complexation with the ketone product. Therefore, a stoichiometric amount of the catalyst is often required.[1]

  • Substrate Reactivity: Friedel-Crafts acylation is not effective on strongly deactivated aromatic rings (e.g., nitrobenzene). If your substrate contains strongly electron-withdrawing groups, the reaction may not proceed efficiently.

  • Reaction Conditions: As mentioned, temperature plays a crucial role. While higher temperatures can increase the reaction rate, they can also lead to side reactions and decomposition of reactants or products. Optimize the temperature for your specific substrate.

  • Order of Addition: The order of reagent addition can impact the outcome. A common and effective method is to first form the acylium ion by adding the this compound to a suspension of the Lewis acid in the solvent, and then slowly adding the aromatic substrate to this mixture.

Q3: Can I use isobutyryl anhydride (B1165640) instead of this compound? How would this affect the reaction?

A: Yes, acid anhydrides can be used as acylating agents in Friedel-Crafts reactions. Using isobutyryl anhydride can be advantageous as it is often less corrosive and easier to handle than the corresponding acyl bromide. However, the reactivity might be slightly lower, potentially requiring more forcing conditions (e.g., higher temperature or longer reaction times). The regioselectivity is expected to follow similar trends, with the bulky isobutyryl group favoring para substitution.

Q4: My reaction mixture becomes a thick, unmanageable slurry. What can I do to improve handling?

A: The formation of a thick precipitate is common in Friedel-Crafts acylations due to the complexation of the ketone product with the Lewis acid catalyst. To mitigate this:

  • Solvent Volume: Ensure you are using a sufficient volume of an appropriate solvent, such as dichloromethane, to keep the reactants and the product complex in solution or as a manageable slurry.

  • Efficient Stirring: Use a mechanical stirrer to ensure proper mixing and heat transfer, especially on a larger scale.

  • Slow Addition: Adding the aromatic substrate slowly to the acylium ion complex can help control the reaction rate and prevent the rapid formation of a large amount of precipitate.

Data on Regioselectivity

The steric bulk of the isobutyryl group is a dominant factor in directing the acylation to the para position of substituted benzenes. While specific quantitative data for this compound across a wide range of substrates and conditions can be sparse in readily available literature, the general trend observed with bulky acylating agents is a strong preference for the para isomer.

Table 1: Expected Regioselectivity in Friedel-Crafts Acylation of Toluene (B28343) with Bulky Acylating Agents.

Acylating AgentCatalystSolventTemperature (°C)para : ortho Ratio
This compoundAlCl₃Dichloromethane0 - 25Predominantly para
Pivaloyl ChlorideAlCl₃Dichloromethane25>99 : 1
Benzoyl ChlorideAlCl₃Nitrobenzene2591.7 : 7.2[3]

Note: The data for this compound is qualitative based on established principles of steric hindrance. The pivaloyl chloride and benzoyl chloride data are included for comparison to illustrate the effect of bulky acylating agents.

Experimental Protocols

Protocol 1: General Procedure for the Friedel-Crafts Acylation of Toluene with this compound

This protocol is a representative method and may require optimization for specific substrates and scales.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Toluene

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas produced). The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: In the reaction flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.

  • Acylium Ion Formation: Cool the suspension to 0-5 °C using an ice bath. Slowly add this compound (1.0 equivalent) dropwise from the addition funnel to the stirred suspension over 15-30 minutes, maintaining the temperature below 5 °C.

  • Aromatic Substrate Addition: After the addition of this compound is complete, add a solution of anhydrous toluene (1.2 equivalents) in anhydrous DCM to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by distillation or column chromatography to isolate the desired p-isobutyryltoluene.

Visualizing Reaction Parameters and Workflows

To further clarify the experimental process and the factors influencing regioselectivity, the following diagrams are provided.

G Experimental Workflow for Friedel-Crafts Acylation setup 1. Assemble Dry Glassware under Inert Atmosphere suspension 2. Suspend AlCl3 in Anhydrous DCM setup->suspension cooling 3. Cool to 0-5 °C suspension->cooling acylium 4. Add this compound (Acylium Ion Formation) cooling->acylium substrate 5. Add Aromatic Substrate acylium->substrate reaction 6. Stir at Room Temperature substrate->reaction workup 7. Quench with Ice/HCl reaction->workup extraction 8. Extract with DCM workup->extraction washing 9. Wash Organic Layer extraction->washing drying 10. Dry and Concentrate washing->drying purification 11. Purify Product drying->purification G Factors Influencing Regioselectivity regioselectivity Regioselectivity (para vs. ortho) steric Steric Hindrance regioselectivity->steric primarily determined by electronic Electronic Effects regioselectivity->electronic conditions Reaction Conditions regioselectivity->conditions isobutyryl Bulky Isobutyryl Group steric->isobutyryl catalyst Catalyst Size steric->catalyst substrate_sub Substituent on Ring electronic->substrate_sub solvent Solvent Polarity conditions->solvent temperature Temperature conditions->temperature

References

Stability of isobutyryl bromide under various storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and storage of isobutyryl bromide.

Troubleshooting Guide

Issue: Precipitate formation in the this compound reagent bottle.

  • Question: I opened a bottle of this compound and noticed a white crystalline solid has formed. Is the reagent still usable?

  • Answer: The formation of a white precipitate, likely isobutyric acid, indicates that the this compound has been exposed to moisture and has hydrolyzed. The reagent is no longer pure and its use may lead to inconsistent and unpredictable results in your experiment. It is recommended to use a fresh, unopened bottle for reactions sensitive to impurities.

Issue: The reaction involving this compound is not proceeding as expected or giving low yields.

  • Question: My reaction yield is significantly lower than expected. Could the stability of this compound be the cause?

  • Answer: Yes, the degradation of this compound is a likely cause. If the reagent has been improperly stored or handled, it may have partially hydrolyzed to isobutyric acid, which is unreactive under the same conditions. Ensure that you are using a fresh bottle of this compound and that all your glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Issue: Pressure buildup in the this compound storage container.

  • Question: I noticed that the cap of my this compound bottle is bulging. What should I do?

  • Answer: Pressure buildup is a serious concern and is likely due to the generation of hydrogen bromide (HBr) gas from the decomposition of this compound upon exposure to moisture.[1][2] This can create a hazardous situation. Handle the container with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, face shield, and acid-resistant gloves. Cool the container before slowly and carefully venting the cap. If you are unsure about how to proceed, contact your institution's environmental health and safety office.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for this compound?

To ensure its stability, this compound should be stored in a tightly sealed container, in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[1] For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize exposure to moisture.[3]

2. What materials are incompatible with this compound?

This compound is incompatible with a range of substances, including:

  • Water and moisture[2][3]

  • Strong bases[2][3]

  • Strong oxidizing agents[2][3]

  • Alcohols[3]

  • Amines[3]

  • Metals[3]

Contact with these materials can lead to vigorous and exothermic reactions, decomposition, and the release of hazardous fumes.[4]

3. What are the primary degradation products of this compound?

The primary degradation product upon reaction with water is isobutyric acid and hydrogen bromide (HBr) gas.[1] Under fire conditions, hazardous decomposition products include carbon oxides and hydrogen bromide gas.[3]

4. How can I check the purity of my this compound before use?

While a simple visual inspection for discoloration or precipitate can be an initial indicator of degradation, a more definitive assessment of purity can be obtained through analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

5. Can I use this compound that has changed color?

This compound is typically a colorless to light yellow liquid. A significant change in color may indicate decomposition or the presence of impurities. It is advisable to use a fresh, pure reagent for your experiments to ensure reproducibility and safety.

Stability Data

Storage ConditionStability ProfileIncompatible MaterialsPrimary Decomposition Products
Temperature Stable at recommended cool temperatures. Avoid heat, flames, and sparks.[1]-Carbon oxides, Hydrogen bromide gas (at high temperatures)[3]
Moisture/Humidity Highly sensitive to moisture. Reacts with water to hydrolyze.[2][3]WaterIsobutyric acid, Hydrogen bromide gas
Light Store away from direct sunlight.-Data not available
Air Stable in dry air. Store under an inert atmosphere to prevent contact with moisture.[3]-Isobutyric acid, Hydrogen bromide gas (if moisture is present)
Solvents Reacts with protic solvents like alcohols.[3] Miscible with acetone (B3395972) and carbon disulfide.[2]Alcohols, WaterCorresponding esters/isobutyric acid

Experimental Protocols

Protocol: General Procedure for Assessing the Stability of this compound

This protocol outlines a general method for determining the stability of this compound under specific stress conditions (e.g., elevated temperature, humidity). The principle involves subjecting the compound to the stress condition for a defined period and then quantifying the remaining this compound and/or the formation of its primary degradation product, isobutyric acid, using a suitable analytical technique like Gas Chromatography (GC).

Materials:

  • This compound

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Internal standard (e.g., a stable, non-reactive compound with a distinct GC retention time)

  • Controlled environment chamber (for temperature and humidity control)

  • GC vials with inert caps

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen anhydrous solvent with a known concentration.

    • Add a known concentration of the internal standard to the stock solution.

    • Aliquot the solution into several GC vials.

  • Stress Conditions:

    • Place the vials in a controlled environment chamber set to the desired temperature and humidity.

    • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), remove one vial from the chamber.

    • Immediately cool the vial to quench any further degradation.

  • GC Analysis:

    • Analyze the samples by GC-FID.

    • Develop a GC method that provides good separation between this compound, isobutyric acid, the solvent, and the internal standard.

    • Record the peak areas for this compound and the internal standard at each time point.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point relative to the internal standard.

    • Plot the concentration of this compound versus time to determine the degradation rate.

Visualizations

degradation_pathway Degradation Pathway of this compound isobutyryl_bromide This compound isobutyric_acid Isobutyric Acid isobutyryl_bromide->isobutyric_acid + H₂O (Hydrolysis) hbr Hydrogen Bromide (HBr) isobutyryl_bromide->hbr + H₂O (Hydrolysis) water Water (H₂O)

Caption: Hydrolysis of this compound.

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep 1. Sample Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_stock Prepare stock solution (this compound + Internal Standard) aliquot Aliquot into vials prep_stock->aliquot stress Expose to controlled Temperature & Humidity aliquot->stress sampling Sample at time intervals stress->sampling gc_analysis GC-FID Analysis sampling->gc_analysis quantify Quantify remaining analyte gc_analysis->quantify plot Plot Concentration vs. Time quantify->plot rate Determine degradation rate plot->rate

Caption: General workflow for stability testing.

References

Common challenges when working with isobutyryl bromide in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for isobutyryl bromide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this versatile reagent in the laboratory. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data presented in clearly structured tables.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound and what are the essential safety precautions?

A1: this compound is a corrosive, flammable, and moisture-sensitive liquid.[1] It can cause severe skin burns and eye damage.[1] Upon contact with moisture, it hydrolyzes to form isobutyric acid and hydrogen bromide, which is a toxic and corrosive gas.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[2] Use dry glassware and syringes.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, amines, and strong oxidizing agents.[2][3]

  • Spills: In case of a spill, absorb with an inert material like dry sand or vermiculite (B1170534) and dispose of it as hazardous waste. Do not use water to clean up spills.

Q2: My this compound has turned yellow/brown. Is it still usable?

A2: Discoloration often indicates the presence of impurities, likely from decomposition due to moisture or exposure to light. The primary impurity is often isobutyric acid and hydrogen bromide. For many applications, especially those sensitive to acidic conditions or requiring high purity, the discolored reagent may lead to lower yields or side reactions. It is recommended to purify the this compound by distillation before use.

Q3: How can I purify this compound that has started to decompose?

A3: Distillation is the most common method for purifying this compound.

General Purification Protocol:

  • Set up a distillation apparatus with dry glassware.

  • If significant acid is present, consider a pre-wash with a cold, saturated sodium bicarbonate solution, followed by washing with water and drying with a suitable drying agent like anhydrous magnesium sulfate. However, this is often avoided due to the high reactivity with water.

  • A more common approach is to distill the material directly under atmospheric or reduced pressure. The boiling point of this compound is approximately 114-116 °C.

  • Collect the fraction that distills at a constant temperature.

  • Store the purified this compound under an inert atmosphere and protect it from light.

Troubleshooting Guides

Esterification Reactions

Q4: I am getting a low yield in my esterification reaction with a primary or secondary alcohol. What are the possible causes and solutions?

A4: Low yields in esterification reactions with this compound are often due to a few common issues.

Possible Cause Troubleshooting Solution
Moisture Contamination This compound readily hydrolyzes. Ensure all glassware is oven-dried or flame-dried and the reaction is run under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and reagents.
Inadequate Base A tertiary amine base (e.g., pyridine (B92270), triethylamine) is typically used to neutralize the HBr byproduct. Ensure you are using at least one equivalent of a dry, high-quality base. For sterically hindered alcohols, a stronger, non-nucleophilic base might be necessary.
Steric Hindrance This compound is sterically bulky. For reactions with hindered secondary alcohols, longer reaction times, elevated temperatures, or the use of a more potent acylation catalyst (e.g., DMAP) may be required.
Side Reactions At higher temperatures, elimination reactions can compete with substitution, especially with secondary alcohols, leading to alkene formation. Monitor the reaction temperature closely and consider running the reaction at a lower temperature for a longer duration.
Product Loss During Workup The isobutyryl ester product may be volatile. Be cautious during solvent removal on a rotary evaporator. Ensure proper pH adjustment during aqueous workup to prevent hydrolysis of the ester.

G cluster_start cluster_troubleshooting cluster_solutions start Low Esterification Yield moisture Check for Moisture (Anhydrous Conditions?) start->moisture base Evaluate Base (Equivalents, Purity) start->base sterics Consider Steric Hindrance (Reaction Time/Temp, Catalyst) start->sterics side_reactions Assess for Side Reactions (Temperature Control) start->side_reactions dry_glassware Dry Glassware & Solvents, Use Inert Atmosphere moisture->dry_glassware Yes optimize_base Use >1 eq. Dry Base, Consider Stronger Base base->optimize_base Issue Found optimize_conditions Increase Reaction Time/Temp, Add DMAP sterics->optimize_conditions Issue Found control_temp Lower Temperature, Monitor Reaction side_reactions->control_temp Issue Found

Caption: Troubleshooting workflow for low esterification yield.

Q5: My esterification reaction with a tertiary alcohol is failing. What can I do?

A5: Tertiary alcohols are notoriously difficult to acylate with sterically hindered acyl halides like this compound due to significant steric hindrance. Direct acylation is often unsuccessful.

Alternative Strategies:

  • Use a more reactive acylating agent: Consider using isobutyric anhydride (B1165640) with a catalytic amount of a strong acid or a Lewis acid.

  • Deprotonate the alcohol first: Convert the tertiary alcohol to its alkoxide using a strong base like sodium hydride (NaH) or potassium hydride (KH) before adding the this compound. This increases the nucleophilicity of the alcohol. This should be done at low temperatures to minimize elimination side reactions.

Amidation Reactions

Q6: I am observing multiple products in my amidation reaction with a primary amine. Why is this happening?

A6: The most likely cause of multiple products is over-acylation. The initially formed secondary amine can be further acylated by this compound to form a tertiary amine.

Solutions to Prevent Over-Acylation:

  • Control Stoichiometry: Use a slight excess of the amine relative to the this compound.

  • Slow Addition: Add the this compound slowly to the solution of the amine at a low temperature (e.g., 0 °C) to control the reaction rate and minimize the chance of the product reacting further.

  • Choice of Base: Use a non-nucleophilic hindered base, such as diisopropylethylamine (DIPEA), if an external base is required, to avoid its competition with the primary amine.

Friedel-Crafts Acylation

Q7: My Friedel-Crafts acylation with this compound is not working or the yield is very low. What should I check?

A7: Friedel-Crafts acylation reactions are sensitive to several factors.

Possible Cause Troubleshooting Solution
Deactivated Aromatic Ring The aromatic substrate has strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR). Friedel-Crafts acylation does not work on deactivated rings. Consider a different synthetic route.
Lewis Acid Catalyst Issues The Lewis acid (e.g., AlCl₃) is deactivated by moisture. Ensure all glassware is dry and the reaction is run under anhydrous conditions. Use a fresh, high-quality Lewis acid. For many acylations, a stoichiometric amount of the catalyst is required as it complexes with the product ketone.
Substrate Incompatibility Aromatic rings with -NH₂ or -OH groups will react with the Lewis acid catalyst, deactivating it. These functional groups must be protected before attempting a Friedel-Crafts acylation.
Rearrangement of the Acyl Group Unlike Friedel-Crafts alkylation, rearrangement of the acyl group is not a common issue. However, at high temperatures, decarbonylation of the acylium ion can occur, leading to alkylation byproducts.

G cluster_start cluster_checks cluster_solutions start Friedel-Crafts Acylation Failure check_ring Is the aromatic ring activated? start->check_ring check_catalyst Is the Lewis acid catalyst active and in sufficient quantity? start->check_catalyst check_functional_groups Are there incompatible functional groups on the ring? start->check_functional_groups solution_ring Use an activated or neutral aromatic ring. check_ring->solution_ring No solution_catalyst Use fresh, anhydrous Lewis acid (stoichiometric amount). check_catalyst->solution_catalyst No solution_functional_groups Protect incompatible groups (e.g., -NH2, -OH). check_functional_groups->solution_functional_groups Yes

Caption: Logical workflow for troubleshooting a failed Friedel-Crafts acylation.

Experimental Protocols

Protocol 1: Esterification of Benzyl (B1604629) Alcohol with this compound

This protocol describes the synthesis of benzyl isobutyrate.

Materials:

  • Benzyl alcohol (1.0 eq)

  • This compound (1.1 eq)

  • Pyridine (1.2 eq)

  • Anhydrous diethyl ether or dichloromethane (B109758) (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzyl alcohol and anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine to the stirred solution.

  • Slowly add this compound dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding 1 M HCl solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation if necessary.

Protocol 2: Amidation of Aniline (B41778) with this compound

This protocol describes the synthesis of N-phenylisobutyramide.

Materials:

  • Aniline (1.0 eq)

  • This compound (1.05 eq)

  • Triethylamine (B128534) (1.1 eq)

  • Anhydrous dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve aniline and triethylamine in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Slowly add a solution of this compound in anhydrous DCM dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Quench the reaction with water.

  • Transfer to a separatory funnel, separate the layers, and wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 3: Friedel-Crafts Acylation of Toluene (B28343) with this compound

This protocol describes the synthesis of 4-methylisobutyrophenone.

Materials:

  • Anhydrous aluminum chloride (AlCl₃) (1.2 eq)

  • Anhydrous toluene (can be used as both reactant and solvent)

  • This compound (1.0 eq)

  • Crushed ice

  • Concentrated HCl

  • Diethyl ether

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a flame-dried three-neck flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, add anhydrous AlCl₃ and anhydrous toluene.

  • Cool the suspension to 0 °C in an ice bath.

  • Add this compound to the dropping funnel and add it dropwise to the stirred suspension over 30 minutes.

  • After the addition, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Gentle heating may be required to drive the reaction to completion; monitor by TLC.

  • Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum complex.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the product by vacuum distillation or column chromatography.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₄H₇BrO[4]
Molecular Weight 151.00 g/mol [4]
Boiling Point 114-116 °C
Density 1.329 g/mL at 25 °C
Refractive Index 1.444 at 20 °C

Table 2: Comparison of Acyl Halide Reactivity

Acyl HalideRelative ReactivityLeaving Group Ability of Halide Ion
Acetyl IodideHighestExcellent (I⁻ is a weak base)
This compound HighGood (Br⁻ is a good leaving group)[5][6]
Acetyl ChlorideModerateModerate (Cl⁻ is a reasonable leaving group)
Acetyl FluorideLowestPoor (F⁻ is a poor leaving group)

Note: Reactivity is also influenced by the steric bulk of the acyl group. This compound is more sterically hindered than acetyl bromide, which can decrease its reaction rate with bulky nucleophiles.

References

Alternative reagents to isobutyryl bromide for specific acylations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on alternative reagents to isobutyryl bromide for specific acylations. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why would I need an alternative to this compound?

While highly reactive, this compound can be difficult to handle due to its moisture sensitivity and the generation of corrosive hydrogen bromide (HBr) gas as a byproduct. Its high reactivity can also lead to a lack of selectivity and the formation of unwanted side products, especially with sensitive substrates.[1] Alternatives often provide a better balance of reactivity, selectivity, and handling safety.

Q2: What are the primary alternatives to this compound?

The main alternatives for introducing an isobutyryl group are isobutyryl chloride and isobutyric anhydride (B1165640).[2][3] Additionally, isobutyric acid can be activated in situ using coupling reagents to form mixed anhydrides or activated esters, which then act as the acylating agent.[4][5]

Q3: How does isobutyryl chloride compare to this compound?

Isobutyryl chloride is also a highly reactive and versatile acylating agent that readily undergoes nucleophilic acyl substitution.[2][6] While acyl bromides are generally more reactive than the corresponding chlorides, this higher reactivity is not always advantageous.[1] Isobutyryl chloride is often more cost-effective and provides a good balance of reactivity for acylating a wide range of nucleophiles, including amines, alcohols, and pyrroles, while being slightly easier to manage than the bromide.[1][6]

Q4: When is isobutyric anhydride a better choice?

Isobutyric anhydride is an excellent, though less reactive, acylating agent compared to acyl halides.[1][3][7] It is a good choice when working with sensitive substrates where the high reactivity of an acyl halide might lead to side reactions or degradation. The byproduct of the reaction is isobutyric acid, which is less corrosive and easier to handle than HCl or HBr.[1] This makes the work-up procedure simpler. It is often used in the production of dyes, agrochemicals, and cellulose (B213188) derivatives.[8]

Q5: Can I use isobutyric acid directly for acylation?

Direct acylation with isobutyric acid is generally inefficient and requires harsh conditions. However, isobutyric acid can be converted into a more reactive acylating agent in situ. This is commonly done by forming a mixed anhydride, for example, by reacting the acid with a chloroformate like isobutyl chloroformate in the presence of a base.[5][9] This "mixed anhydride method" is widely used in peptide synthesis and can provide high yields.[5] Another strategy is to use coupling reagents to form an activated ester.[4][10]

Alternative Reagent Comparison

The choice of an acylating agent significantly impacts reaction outcomes. The following table summarizes the key characteristics of the primary alternatives to this compound.

ReagentRelative ReactivityTypical ByproductKey AdvantagesKey Disadvantages
This compound Very HighHBr (corrosive gas)Highest reactivity, useful for unreactive substrates.Moisture-sensitive, corrosive, can be too reactive, leading to side products.[1]
Isobutyryl Chloride HighHCl (corrosive gas)High reactivity, often more cost-effective and available than the bromide.[1][2]Moisture-sensitive, corrosive byproduct may require a scavenger base.[1]
Isobutyric Anhydride ModerateIsobutyric AcidEasier to handle than acyl halides, byproduct is less corrosive.[1]Less reactive, may require higher temperatures or catalysts.[1]
Mixed Anhydrides Moderate to HighCO₂, Alcohol, SaltAllows in situ activation of isobutyric acid; cost-effective for large scale.[5]Potential for side reactions like urethane (B1682113) formation if not optimized.
Activated Esters ModerateVaries (e.g., NHS)Mild and selective, suitable for sensitive molecules like proteins.[10][11]Often requires in situ preparation or can be more expensive.[1]

Visualizing Workflows and Pathways

Reagent Selection Workflow

The following diagram provides a logical workflow for selecting an appropriate acylating agent based on substrate properties and reaction goals.

sub Substrate Properties q1 Is the substrate sensitive to harsh conditions or acid? sub->q1 q2 Is high reactivity essential? q1->q2 No reagent3 Use Mixed Anhydride or Activated Ester Method (Tunable Reactivity) q1->reagent3 Yes reagent1 Use Isobutyryl Chloride (High Reactivity) q2->reagent1 Yes reagent2 Use Isobutyric Anhydride (Moderate Reactivity) q2->reagent2 No

Caption: A decision tree for selecting the optimal isobutyrylating agent.

General Acylation Pathway

This diagram illustrates the fundamental two-step nucleophilic acyl substitution mechanism common to these reagents.

reagents Nucleophile (Nu-H) + Acylating Agent (R-CO-L) intermediate Tetrahedral Intermediate reagents->intermediate Step 1: Nucleophilic Attack products Acylated Product (R-CO-Nu) + Byproduct (H-L) intermediate->products Step 2: Leaving Group Elimination start Reaction Issue Identified (e.g., Low Yield) check_reagents 1. Check Reagent Quality start->check_reagents check_conditions 2. Review Reaction Conditions start->check_conditions check_workup 3. Analyze Work-up & Purification start->check_workup sol_reagents Use fresh/purified reagents. Run under inert atmosphere. check_reagents->sol_reagents sol_conditions Adjust temperature, base, or solvent. Consider a catalyst (e.g., DMAP). check_conditions->sol_conditions sol_workup Optimize pH during extraction. Use brine to break emulsions. check_workup->sol_workup

References

Monitoring the progress of isobutyryl bromide reactions by TLC or NMR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring reactions involving isobutyryl bromide. This guide provides detailed troubleshooting advice and protocols in a frequently asked questions (FAQ) format, tailored for researchers, scientists, and professionals in drug development.

Section 1: Monitoring by Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and effective method for qualitatively tracking the progress of a chemical reaction.[1] By observing the disappearance of the starting material and the emergence of the product spot, a researcher can determine the optimal time to stop the reaction.

TLC FAQs & Troubleshooting

Q1: My this compound starting material is streaking on the silica (B1680970) TLC plate. How can I fix this?

A: Streaking of acyl halides like this compound on silica gel is common due to their high reactivity and potential decomposition on the acidic silica surface.[2][3] Here are several solutions:

  • Sample Quenching: Before spotting, quench a small aliquot of the reaction mixture with a few drops of methanol (B129727) or ethanol. This converts the reactive this compound into its corresponding, more stable methyl or ethyl isobutyrate ester. You can then monitor the formation of this stable derivative against your starting alcohol/amine.[2]

  • Use Alumina (B75360) Plates: Consider using TLC plates with an alumina stationary phase, which is basic and can be more suitable for acid-sensitive compounds.[2]

  • Reduce Sample Concentration: Overloading the plate is a common cause of streaking. Try diluting your sample significantly before spotting.[4]

  • Modify the Mobile Phase: For reactions involving amines, adding a small amount (0.1-2.0%) of a base like triethylamine (B128534) to your eluent can prevent streaking of basic compounds.[3][4]

Q2: I can't see the this compound or my aliphatic alcohol/amine starting material on the TLC plate under UV light. What should I do?

A: Many compounds, especially those without aromatic rings or extensive conjugation, are not visible under UV light.[5] You must use a chemical stain for visualization.

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent, universal stain for compounds that can be oxidized, such as alcohols, amines, aldehydes, and alkenes.[5][6] The product of your reaction (ester or amide) will likely not be stained, while the alcohol or amine starting material will appear as a yellow-brown spot on a purple background. This contrast is ideal for monitoring the consumption of the starting material.

  • p-Anisaldehyde Stain: This stain is effective for visualizing nucleophiles like alcohols and amines, often producing distinct colors that can help differentiate between spots.[6][7]

  • Iodine Chamber: Placing the plate in a chamber with iodine crystals is a general, semi-destructive method that visualizes many organic compounds as brownish spots.[3][5]

Q3: The spots for my starting material and product are very close together (similar Rf values). How can I improve the separation?

A: Poor separation makes it difficult to monitor the reaction.[8]

  • Change Solvent System Polarity: The most common solution is to adjust the polarity of your mobile phase (eluent). Test several solvent systems. If your spots are too high (Rf > 0.8), your eluent is too polar; if they are too low (Rf < 0.2), it is not polar enough.[3] Aim for a solvent system that places your starting material at an Rf of approximately 0.3-0.5.[9]

  • Try Different Solvents: Sometimes, simply changing the composition of the eluent (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) can significantly alter the separation due to different interactions with the stationary phase.

Experimental Protocol: TLC Monitoring of an Isobutyrylation Reaction
  • Prepare the TLC Chamber: Pour a small amount (~0.5 cm depth) of your chosen eluent (e.g., 3:1 Hexanes:Ethyl Acetate) into a developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere and close the lid.[1]

  • Prepare the TLC Plate: Using a pencil, gently draw a faint origin line about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).[1]

  • Prepare Samples:

    • SM: Dissolve a tiny amount of your starting alcohol or amine in a volatile solvent (like ethyl acetate).

    • RXN: At t=0 and subsequent time points, withdraw a drop of the reaction mixture with a capillary tube and dilute it in a small vial with a volatile solvent.

  • Spot the Plate:

    • SM Lane: Use a capillary spotter to apply a small spot of the starting material solution onto the "SM" mark.

    • RXN Lane: Use a clean spotter to apply a small spot of the diluted reaction mixture onto the "RXN" mark.

    • CO Lane: First, spot the starting material on the "CO" mark. Then, carefully spot the reaction mixture directly on top of the SM spot.[9][10] This helps to confirm if the spots are identical or different.

  • Develop the Plate: Place the plate in the equilibrated chamber, ensuring the origin line is above the solvent level.[11] Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize and Analyze: Remove the plate and immediately mark the solvent front with a pencil. Dry the plate and visualize it using an appropriate method (UV lamp, then a chemical stain like KMnO₄). The reaction is complete when the starting material spot is no longer visible in the "RXN" lane.[10]

Data Presentation: Illustrative TLC Rf Values

The following table provides example Rf values. Actual values are highly dependent on the specific substrates and the eluent system used.

Compound TypeExample StructurePolarityExpected Rf (3:1 Hex:EtOAc)Visualization Method
This compound(CH₃)₂CHCOBrHigh~0.6 (streaks)Stains (after quenching)
Starting AlcoholR-CH₂-OHMedium-High~0.3KMnO₄, p-Anisaldehyde
Starting AmineR-CH₂-NH₂Medium-High~0.2 (may streak)KMnO₄, Ninhydrin
Ester ProductR-CH₂-OCOCH(CH₃)₂Low-Medium~0.7UV (if aromatic), Stains
Amide ProductR-CH₂-NHCOCH(CH₃)₂Medium~0.4UV (if aromatic), Stains

Section 2: Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides quantitative data, allowing you to determine the conversion percentage by integrating the signals of the starting material and the product.[12] It is an invaluable tool for confirming the structure of the product.

NMR FAQs & Troubleshooting

Q1: How can I distinguish the starting material from the product in a ¹H NMR spectrum?

A: The key is to look for the disappearance of signals from the starting material and the appearance of new, characteristic signals for the product.

  • Reaction with an Alcohol: The proton on the carbon bearing the hydroxyl group (e.g., -CH -OH) typically resonates between 3.4-4.5 ppm.[13] Upon conversion to an ester (-CH -O-C=O), this proton signal will shift downfield (to a higher ppm value), often by 1.0-1.5 ppm, due to the deshielding effect of the newly formed carbonyl group.[14]

  • Reaction with an Amine: Similarly, protons on the carbon adjacent to the nitrogen (-CH -NH₂) will shift downfield upon forming an amide (-CH -NH-C=O). A new, broad N-H peak will also appear in the amide region (typically 5-8 ppm).

Q2: I see a broad peak in my spectrum that I think is my alcohol -OH or amine -NH proton. How can I be sure?

A: Perform a "D₂O shake." Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it gently, and re-acquire the spectrum. Protons on heteroatoms (O-H, N-H) are acidic and will exchange with deuterium. Since deuterium is not observed in ¹H NMR, the peak corresponding to the O-H or N-H proton will disappear or significantly diminish.[13][15]

Q3: My product peaks are overlapping with solvent or starting material peaks. What can I do?

A: Peak overlap can make analysis difficult.

  • Try a Different Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., Benzene-d₆, Acetone-d₆) can often shift the positions of peaks, resolving the overlap.[15] Aromatic solvents like Benzene-d₆ are particularly known for inducing significant shifts.

  • Higher Field NMR: If available, using a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the dispersion of the signals, often resolving overlapping multiplets.

Experimental Protocol: NMR Monitoring
  • Prepare Initial Sample (t=0): Before adding the this compound, take an aliquot of your reaction mixture containing the starting alcohol/amine and dissolve it in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Acquire a ¹H NMR spectrum. This is your reference spectrum.

  • Initiate Reaction: Add the this compound to your reaction flask to start the reaction.

  • Take Time Points: At regular intervals (e.g., 15 min, 30 min, 1 hr), carefully withdraw a small aliquot from the reaction mixture.

  • Prepare Sample for Analysis: Quickly quench the aliquot by adding it to an NMR tube containing cold deuterated solvent. The solvent will dilute the reaction and quench the reactive this compound. If necessary, filter the sample through a small plug of silica or celite in a pipette to remove any solids before analysis.

  • Acquire Spectrum: Acquire a ¹H NMR spectrum for each time point.

  • Analyze Data: Compare the spectra over time. Identify a key signal for the starting material and a key signal for the product that do not overlap with other peaks. Integrate these signals to calculate the relative ratio of product to starting material, and thus the percent conversion.

Data Presentation: Characteristic ¹H NMR Chemical Shifts (in CDCl₃)
Functional GroupProton EnvironmentTypical Chemical Shift (ppm)Multiplicity
This compound (CH₃)₂CH -COBr3.2 - 3.5Septet (sp)
(CH₃ )₂CH-COBr~1.3Doublet (d)
Alcohol (Start) R₂CH -OH3.4 - 4.5Varies
R₂CH-OH 1.0 - 5.0 (variable)Broad Singlet (br s)
Amine (Start) R₂CH -NH₂2.5 - 3.5Varies
Ester (Product) R₂CH -O-COR'4.5 - 5.5 (Downfield shift)Varies
Amide (Product) R₂CH -NH-COR'3.0 - 4.0 (Downfield shift)Varies
R₂CH-NH -COR'5.0 - 8.0Broad Singlet (br s)

Section 3: Visualization of Workflows and Logic

Diagrams

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_chamber 1. Prepare & Saturate TLC Chamber prep_plate 2. Draw Origin Line on TLC Plate prep_chamber->prep_plate prep_samples 3. Prepare SM, RXN, & CO Samples prep_plate->prep_samples spot_plate 4. Spot All Samples on Origin Line prep_samples->spot_plate develop_plate 5. Develop Plate in Chamber spot_plate->develop_plate mark_front 6. Mark Solvent Front & Dry Plate develop_plate->mark_front visualize 7. Visualize Spots (UV then Stain) mark_front->visualize analyze 8. Analyze Spots: SM Disappearance, Product Appearance visualize->analyze

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis t0_sample 1. Acquire Spectrum of Starting Material (t=0) withdraw_sample 2. Withdraw Aliquot from Reaction at Time 't' t0_sample->withdraw_sample quench_sample 3. Quench & Dilute Sample in Deuterated Solvent withdraw_sample->quench_sample acquire_spec 4. Acquire 1H NMR Spectrum quench_sample->acquire_spec process_spec 5. Process Spectrum (Phase, Baseline) acquire_spec->process_spec integrate_peaks 6. Integrate Key SM & Product Peaks process_spec->integrate_peaks calc_conv 7. Calculate % Conversion integrate_peaks->calc_conv calc_conv->withdraw_sample Repeat for next time point

Troubleshooting_Guide cluster_tlc TLC Issues cluster_nmr NMR Issues start Problem Observed tlc_streak Streaking Spots? start->tlc_streak nmr_overlap Overlapping Peaks? start->nmr_overlap tlc_nosep Poor Separation? tlc_streak->tlc_nosep No sol_streak 1. Dilute Sample 2. Quench w/ Alcohol 3. Add Acid/Base to Eluent tlc_streak->sol_streak Yes tlc_novis No Visible Spots? tlc_nosep->tlc_novis No sol_nosep Adjust Eluent Polarity tlc_nosep->sol_nosep Yes sol_novis Use a Chemical Stain (e.g., KMnO4) tlc_novis->sol_novis Yes nmr_broad Broad Peaks? nmr_overlap->nmr_broad No sol_overlap 1. Use Different Solvent (e.g., Benzene-d6) 2. Use Higher Field NMR nmr_overlap->sol_overlap Yes sol_broad 1. Check Sample Solubility 2. Check Concentration 3. Re-shim Spectrometer nmr_broad->sol_broad Yes

References

Validation & Comparative

A Comparative Guide to the Reactivity of Isobutyryl Bromide and Isobutyryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of an acylating agent is a critical step that dictates the efficiency, speed, and outcome of a synthetic pathway. Isobutyryl chloride and isobutyryl bromide are two common reagents for introducing the isobutyryl group, but their reactivity profiles differ significantly. This guide provides an objective, data-supported comparison to inform reagent selection in a laboratory setting.

The primary distinction in reactivity between this compound and isobutyryl chloride stems from the nature of the halogen atom, which acts as the leaving group during nucleophilic acyl substitution reactions. Generally, the reactivity of acyl halides follows the order: acyl iodide > acyl bromide > acyl chloride > acyl fluoride.[1] This trend is principally governed by the leaving group's ability, with bromide being a better leaving group than chloride.[2][3]

Physical and Chemical Properties

A summary of the fundamental properties of both reagents is presented below. While structurally similar, differences in the halogen atom lead to variations in molecular weight, density, and boiling point.

PropertyIsobutyryl ChlorideThis compound
Molecular Formula C₄H₇ClOC₄H₇BrO
Molecular Weight 106.55 g/mol [4][5]151.00 g/mol
Boiling Point 91–93 °C[5]114-115 °C
Density 1.017 g/mL at 25 °C[5]1.37 g/mL at 25 °C
Appearance Colorless liquid[4]Colorless to light yellow liquid
CAS Number 79-30-1[5]946-99-6

Reactivity Comparison and Experimental Data

The enhanced reactivity of this compound is a direct consequence of the superior leaving group ability of the bromide ion (Br⁻) compared to the chloride ion (Cl⁻).[2][3] The carbon-bromine bond is weaker than the carbon-chlorine bond, facilitating its cleavage during the elimination step of nucleophilic acyl substitution.[2]

This theoretical difference is quantified in kinetic studies. For instance, in the aminolysis reaction with m-chloroaniline, this compound exhibits a significantly faster reaction rate.

Table 1: Relative Reactivity in Aminolysis

Acyl Halide Reactivity Relative to Isobutyryl Chloride
Isobutyryl Chloride 1
This compound ~30[1]

Data from kinetic studies on the reaction with m-chloroaniline in an ether solvent.[1]

This thirty-fold increase in reactivity makes this compound the reagent of choice when rapid and complete conversion is necessary, especially when dealing with less reactive nucleophiles or when milder reaction conditions (e.g., lower temperatures) are required.

Key Reaction Types:

  • Acylation of Amines and Alcohols: In reactions with nucleophiles like amines and alcohols, this compound will generally provide higher yields in shorter reaction times or at lower temperatures compared to its chloride counterpart.

  • Friedel-Crafts Acylation: Both reagents are effective in Friedel-Crafts reactions to form aryl ketones. However, the higher reactivity of this compound may allow for the use of less Lewis acid catalyst or milder conditions, potentially reducing side reactions.

  • Hydrolysis: Both compounds react readily, and often violently, with water and moist air to produce isobutyric acid and the corresponding hydrogen halide (HCl or HBr).[1][4][6] Isobutyryl chloride is noted to produce corrosive HCl fumes on contact with moist air.[4][6]

Experimental Protocols

While specific head-to-head comparative studies are not widely published, a general protocol for the acylation of a nucleophile can be adapted to compare the two reagents under identical conditions.

Representative Protocol: Acylation of a Generic Nucleophile (Nu-H)

Materials:

  • Nucleophile (e.g., a primary amine or secondary alcohol)

  • Isobutyryl chloride or this compound

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Diethyl ether)

  • Tertiary amine base (e.g., Triethylamine, Pyridine) to scavenge HX

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the nucleophile (1.0 eq) and the tertiary amine base (1.1 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (isobutyryl chloride or this compound, 1.05 eq) dropwise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For a direct comparison, samples from parallel reactions (one with the chloride, one with the bromide) should be taken at identical time intervals.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine base), saturated aqueous sodium bicarbonate solution (to remove unreacted acyl halide and isobutyric acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude acylated product.

  • Purify the product as necessary, typically by column chromatography or distillation.

Visualizations

The following diagrams illustrate the reaction mechanism and a logical workflow for reagent selection.

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Leaving Group Elimination Nu R'-Nu-H Intermediate Tetrahedral Intermediate Nu->Intermediate Attacks Carbonyl Carbon AcylHalide Isobutyryl Halide (X = Cl or Br) AcylHalide->Intermediate Intermediate2 Tetrahedral Intermediate Product Acylated Product LeavingGroup Leaving Group (X⁻ = Cl⁻ or Br⁻) Br⁻ is a better leaving group HX H-X LeavingGroup->HX Intermediate2->Product Carbonyl Reforms Intermediate2->LeavingGroup Elimination Base Base (e.g., Et₃N) Base->HX Neutralizes Acid

Caption: General mechanism for nucleophilic acyl substitution.

G Start Start: Need to perform an isobutyrylation Reactivity Is high reactivity or a fast reaction critical? Start->Reactivity Nucleophile Is the nucleophile weak or sterically hindered? Reactivity->Nucleophile No UseBromide Use this compound Reactivity->UseBromide Yes Cost Is cost or availability the primary concern? Nucleophile->Cost No Nucleophile->UseBromide Yes UseChloride Use Isobutyryl Chloride Cost->UseChloride Yes Cost->UseChloride No (Default Choice)

References

A Comparative Guide to Isobutyryl Bromide and Other Acylating Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, particularly in the development of novel therapeutics, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of isobutyryl bromide with other commonly employed acylating agents, supported by experimental data, detailed protocols, and visual aids to facilitate informed decision-making for researchers, scientists, and drug development professionals.

Performance Comparison of Acylating Agents

Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a fundamental transformation in organic chemistry.[1] The reactivity of acylating agents is a key determinant of their utility and generally follows the order: acyl bromides > acyl chlorides > acid anhydrides > esters > carboxylic acids. This trend is primarily governed by the nature of the leaving group, with bromide being a better leaving group than chloride, which in turn is better than a carboxylate anion.[2][3][4]

N-Acylation of Amines

The formation of amides via N-acylation is a cornerstone of peptide synthesis and the creation of many active pharmaceutical ingredients. The choice of acylating agent can significantly impact reaction times and yields.

Acylating AgentSubstrateReaction Time (hours)Yield (%)Purity (%)Reference
This compound m-Chloroaniline~0.03 (estimated)HighHighEstimated based on 30x higher reactivity than isobutyryl chloride[2]
Isobutyryl Chloridem-Chloroaniline1HighHigh[2]
Benzoyl ChlorideAniline29598[5]
Acetic AnhydrideAniline49297[5]

Note: The reaction time for this compound is an estimation based on the reported 30-fold higher reactivity compared to isobutyryl chloride in the acylation of m-chloroaniline.[2]

O-Acylation of Alcohols

The esterification of alcohols through O-acylation is a common strategy for installing protecting groups or introducing new functional moieties. The higher reactivity of acyl bromides can be advantageous, especially for less reactive alcohols.

Acylating AgentSubstrateCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
This compound Benzyl AlcoholPyridine (B92270)Dichloromethane (B109758)0 to RT< 1> 95General protocol adaptation[6][7]
Acetyl ChlorideBenzyl AlcoholZnCl₂Solvent-free300.398[8]
Acetic AnhydrideBenzyl AlcoholZnCl₂Solvent-free300.595[8]
Friedel-Crafts Acylation of Arenes

Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. The choice of acyl halide can influence reaction conditions and outcomes. Acyl bromides, being more reactive, may offer advantages in certain scenarios.[3]

Acylating AgentSubstrateLewis AcidSolventTemperature (°C)Yield (%)Reference
This compound TolueneAlBr₃Carbon Disulfide0 to RTHighGeneral protocol adaptation[9][10]
Isobutyryl ChlorideTolueneAlCl₃Dichloromethane0 to RTHigh[11]
Acetyl ChlorideBenzeneAlCl₃Dichloromethane8095[12]

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key acylation reactions.

General Protocol for N-Acylation of a Primary Amine with this compound

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.05 eq)

  • Anhydrous dichloromethane (DCM)

  • Pyridine or triethylamine (B128534) (1.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine and pyridine (or triethylamine) in anhydrous DCM.[6]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to obtain the pure N-isobutyryl amine.

General Protocol for O-Acylation of a Primary Alcohol with this compound

Materials:

  • Primary alcohol (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (B95107) (THF)

  • Pyridine (1.2 eq)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the primary alcohol and pyridine in anhydrous DCM at 0 °C under a nitrogen atmosphere, add this compound dropwise.[7]

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to afford the corresponding isobutyrate ester.

Visualizing Key Processes and Relationships

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_reactivity Choice of Acylating Agent Reactivity Reactivity IBBr This compound (High Reactivity) Reactivity->IBBr Higher IBCl Isobutyryl Chloride (Moderate Reactivity) Reactivity->IBCl Moderate AA Acetic Anhydride (Lower Reactivity) Reactivity->AA Lower Substrate Substrate (Steric Hindrance, Nucleophilicity) Substrate->IBBr Substrate->IBCl Substrate->AA Conditions Reaction Conditions (Temperature, Catalyst) Conditions->IBBr Conditions->IBCl Conditions->AA Outcome Desired Outcome (Yield, Selectivity) Outcome->IBBr Outcome->IBCl Outcome->AA

Logical relationship of this compound to other acylating agents.

G cluster_workflow Experimental Workflow for Comparing Acylating Agents A 1. Substrate & Solvent Preparation - Dissolve amine/alcohol and base in anhydrous solvent. B 2. Reaction Setup - Cool solution to 0°C under inert atmosphere. A->B C 3. Acylating Agent Addition - Add this compound or other agent dropwise. B->C D 4. Reaction Monitoring - Stir at room temperature and monitor by TLC/LC-MS. C->D E 5. Workup - Quench reaction, extract with organic solvent, wash with aqueous solutions. D->E F 6. Isolation & Purification - Dry organic layer, concentrate, and purify by chromatography or recrystallization. E->F G 7. Analysis - Characterize product and determine yield and purity. F->G

A systematic workflow for comparing acylating agents.

G cluster_hedgehog Hedgehog Signaling Pathway Acylation Shh Sonic Hedgehog (Shh) Precursor Protein HHAT Hedgehog Acyltransferase (HHAT) Shh->HHAT AcylatedShh N-Palmitoylated Shh (Active Ligand) HHAT->AcylatedShh Palmitoylation PalmCoA Palmitoyl-CoA PalmCoA->HHAT PTCH1 Patched-1 (PTCH1) Receptor AcylatedShh->PTCH1 Binds to SMO Smoothened (SMO) PTCH1->SMO Relieves Inhibition of Downstream Downstream Signaling (Gli Transcription Factors) SMO->Downstream Activates

Acylation in the Hedgehog signaling pathway.

Conclusion

The choice of an acylating agent is a critical parameter in the design and execution of synthetic routes. This compound stands out as a highly reactive and efficient option for the introduction of the isobutyryl moiety. Its enhanced reactivity compared to isobutyryl chloride allows for faster reaction times and can be particularly beneficial for acylating less reactive substrates. However, this heightened reactivity also necessitates careful handling and consideration of potential side reactions. By understanding the relative performance and having access to robust experimental protocols, researchers can strategically select the optimal acylating agent to achieve their synthetic goals in drug discovery and development.

References

Characterizing Isobutyrylation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of isobutyrylated products is crucial for understanding their roles in cellular processes and for the development of targeted therapeutics. This guide provides a comparative overview of key analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate methods for your research needs.

The discovery of lysine (B10760008) isobutyrylation (Kibu) as a post-translational modification (PTM) on histones and other proteins has opened new avenues in understanding epigenetic regulation and cellular metabolism.[1][2][3][4] This modification, a structural isomer of n-butyrylation, is driven by the availability of isobutyryl-CoA, a metabolite derived from valine catabolism and branched-chain fatty acid oxidation.[2][3][4] Accurate and robust analytical methods are paramount to elucidate the function and dynamics of this modification.

This guide focuses on the primary techniques employed for the characterization of isobutyrylated products: Mass Spectrometry (MS), Immunoassays (specifically Western Blotting), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Key Techniques

The choice of analytical technique depends on the specific research question, sample type, and desired level of detail. The following table summarizes the key performance characteristics of Mass Spectrometry and Western Blotting for the analysis of isobutyrylated proteins.

FeatureMass Spectrometry (LC-MS/MS)Western Blotting
Primary Function Identification and quantification of specific isobutyrylation sites.Detection and semi-quantitative analysis of total isobutyrylation levels on a protein.
Sensitivity High (picogram to femtogram range).[5]Moderate to high, dependent on antibody affinity and specificity.
Specificity High, provides precise mass information of the modification.Dependent on the specificity of the primary antibody, which may show cross-reactivity.[1]
Quantitative Capability Quantitative (e.g., using isotopic labeling).Semi-quantitative, provides relative changes in modification levels.
Throughput Moderate to high, with modern automated systems.High, allows for the analysis of multiple samples simultaneously.
Information Provided Site of modification, stoichiometry (with specific workflows), and identification of novel sites.Overall modification level of a target protein.
Instrumentation Cost High.Moderate.
Expertise Required High, for operation and data analysis.Moderate.

In-Depth Look at Analytical Techniques

Mass Spectrometry: The Gold Standard for Site Identification

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has been instrumental in the discovery and characterization of isobutyrylation.[1][2] This technique allows for the precise identification of isobutyrylated lysine residues on proteins.

Experimental Protocol: HPLC-MS/MS Analysis of Histone Isobutyrylation

This protocol is adapted from the methodology used in the identification of lysine isobutyrylation as a new histone modification mark.[1]

  • Histone Extraction and Digestion:

    • Extract core histones from cells (e.g., HEK293T cells).

    • Resolve the extracted histones (approximately 4 µg) on an SDS-PAGE gel.

    • Excise the histone bands from the gel and perform in-gel digestion with trypsin.

  • LC-MS/MS Analysis:

    • Dissolve the digested peptides in 2.5 μl of 0.1% formic acid in water.

    • Load the peptides onto a capillary column connected to an EASY-nLC 1000 system (or equivalent).

    • Separate the peptides using a 60-minute gradient of 2–90% acetonitrile (B52724) containing 0.1% formic acid at a flow rate of 200 nl/min.

    • Analyze the eluted peptides using a Q-Exactive mass spectrometer (or equivalent).

    • Acquire a full mass scan in the Orbitrap mass analyzer (m/z 300–1400) with a resolution of 70,000 at m/z 200.

    • Fragment the top 15 most intense ions using a normalized collision energy of 27.

    • Acquire tandem mass spectra (MS/MS) with a mass resolution of 17,500 at m/z 200.

  • Data Analysis:

    • Search the obtained MS/MS spectra against a protein database (e.g., UniProt Human protein database) using a search engine like Mascot.

    • Specify isobutyrylation on lysine as a variable modification. Set mass tolerances of 10 ppm for precursor ions and ±0.05 Da for MS/MS fragments.

Immunoassays: A Powerful Tool for Detection and Quantification

Immunoassays, particularly Western Blotting, are widely used for the detection of isobutyrylated proteins due to their accessibility and high throughput.[5][6] These techniques rely on antibodies that specifically recognize the isobutyryl-lysine modification.

It is important to note that some commercially available anti-butyryllysine antibodies can also recognize the isobutyryllysine mark, which can be an advantage but also requires careful validation of specificity.[1]

Experimental Protocol: Western Blot Analysis of Histone Isobutyrylation

This protocol provides a general workflow for detecting isobutyrylated histones.[1][7]

  • Protein Extraction and Quantification:

    • Extract nuclear histone proteins or whole-cell lysates from cells.

    • Quantify the protein concentration using a suitable method (e.g., Bradford assay).

  • SDS-PAGE and Protein Transfer:

    • Resolve the protein extracts on an SDS-PAGE gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for isobutyryl-lysine (e.g., PTM Biolabs, Cat# PTM-301) overnight at 4°C.[7]

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a suitable HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a suitable imaging system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of small molecules.[8] In the context of isobutyrylation, NMR has been used to identify and characterize isobutyrylated compounds, such as N2-isobutyrylguanine.[9] While not typically used for the direct analysis of isobutyrylated proteins due to the complexity of the spectra, it is an invaluable tool for studying the chemistry of isobutyrylation and for characterizing small molecule inhibitors or probes.[8][10]

Visualizing the Landscape of Isobutyrylation

To better understand the context of isobutyrylation analysis, the following diagrams illustrate a key metabolic pathway and a general experimental workflow.

Isobutyryl_CoA_Metabolic_Pathway Metabolic Pathway of Isobutyryl-CoA Production Valine Valine Isobutyryl_CoA Isobutyryl-CoA Valine->Isobutyryl_CoA BCFA Branched-Chain Fatty Acid Oxidation BCFA->Isobutyryl_CoA KATs Lysine Acetyltransferases (e.g., p300, HAT1) Isobutyryl_CoA->KATs Substrate Isobutyrylated_Protein Isobutyrylated Protein KATs->Isobutyrylated_Protein Catalyzes Protein Protein Protein->KATs Substrate

Caption: Metabolic pathway leading to protein isobutyrylation.

Experimental_Workflow_for_Isobutyrylation_Analysis General Experimental Workflow for Isobutyrylation Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis & Interpretation Cell_Culture Cell Culture / Tissue Sample Protein_Extraction Protein Extraction (e.g., Histone Extraction) Cell_Culture->Protein_Extraction Protein_Digestion Protein Digestion (for MS) Protein_Extraction->Protein_Digestion Western_Blot Western Blot Analysis Protein_Extraction->Western_Blot LC_MSMS LC-MS/MS Analysis Protein_Digestion->LC_MSMS Site_Identification Site Identification & Quantification LC_MSMS->Site_Identification Level_Detection Detection of Isobutyrylation Levels Western_Blot->Level_Detection Biological_Interpretation Biological Interpretation Site_Identification->Biological_Interpretation Level_Detection->Biological_Interpretation

References

A Researcher's Guide to Validating Reaction Outcomes Using Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of chemical synthesis and drug development, the rigorous validation of reaction outcomes is paramount. Ensuring that a target molecule has been synthesized successfully, and determining its purity, are critical steps that underpin the reliability and reproducibility of scientific research. Spectroscopic methods offer a powerful and versatile toolkit for this purpose, providing detailed insights into molecular structure and composition. This guide provides an objective comparison of the most common spectroscopic techniques used for reaction validation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. We present a side-by-side analysis of their performance, supported by experimental data and detailed protocols, to assist researchers in selecting the most appropriate method for their specific needs.

Comparative Analysis of Spectroscopic Methods

The choice of spectroscopic technique for reaction validation depends on a multitude of factors, including the nature of the analyte, the information required (structural confirmation, purity, or concentration), and the available instrumentation. While each method has its unique strengths, they are often used in a complementary fashion to build a comprehensive picture of the reaction outcome.

Key Performance Indicators:

  • Specificity: The ability to distinguish the target molecule from starting materials, byproducts, and impurities.

  • Sensitivity: The lowest concentration at which an analyte can be reliably detected.

  • Quantitative Accuracy: The precision with which the concentration or purity of a substance can be determined.

  • Information Richness: The level of detail provided about the molecular structure.

  • Speed: The time required to acquire and process the data.

The following table summarizes the quantitative performance of each technique. It is important to note that finding a single study that directly compares all four methods on the same reaction is challenging. The data presented here is a synthesis of information from various sources to provide a representative comparison.

ParameterNMR SpectroscopyMass Spectrometry (MS)Infrared (IR) SpectroscopyUV-Visible (UV-Vis) Spectroscopy
Primary Information Detailed molecular structure and connectivityMolecular weight and fragmentation patternsPresence of functional groupsPresence of chromophores, electronic transitions
Specificity Very HighHigh to Very HighModerate to HighLow to Moderate
Sensitivity Low (mg-µg)Very High (pg-fg)Moderate (µg-ng)High (ng-µg)
Quantitative Accuracy High (qNMR)[1][2]Moderate to High (with standards)ModerateHigh (with Beer-Lambert Law)[3]
Information Richness Very HighHighModerateLow
Typical Sample Amount ~1-10 mgng - pg~1-5 mgµg - ng
Analysis Time Minutes to hoursSeconds to minutesSeconds to minutesSeconds to minutes
In-situ Monitoring Yes (Flow-NMR, Benchtop NMR)[4][5]Yes (with specialized interfaces)Yes (ATR-FTIR probes)Yes

In-Depth Look at Each Technique

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for unambiguous structure elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment of individual atoms (typically ¹H and ¹³C) and their connectivity, allowing for a definitive confirmation of the synthesized product's structure. Quantitative NMR (qNMR) is a highly accurate method for determining the purity of a sample by comparing the integral of an analyte's signal to that of a certified internal standard.[1][2]

Mass Spectrometry (MS)

Mass spectrometry is an exceptionally sensitive technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the target compound with high accuracy, confirming its elemental composition. Fragmentation patterns observed in the mass spectrum can offer valuable clues about the molecule's structure. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying components in a complex reaction mixture.[6]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule.[3] By comparing the IR spectrum of the product to that of the starting material, a researcher can quickly determine if a functional group transformation has occurred (e.g., the disappearance of a carbonyl stretch and the appearance of a hydroxyl stretch in a reduction reaction). Attenuated Total Reflectance (ATR) FTIR probes allow for real-time, in-situ monitoring of reactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It is particularly useful for reactions involving compounds with chromophores (light-absorbing groups). The technique is highly sensitive and provides a straightforward way to monitor reaction kinetics by tracking the change in absorbance of a reactant or product over time, which is directly proportional to its concentration according to the Beer-Lambert law.[3]

Experimental Protocols

In-situ NMR Reaction Monitoring

This protocol outlines the general steps for monitoring a chemical reaction in real-time using an NMR spectrometer.

  • Sample Preparation:

    • Dissolve the starting material and any reagents (except the reaction initiator) in a deuterated solvent in a standard NMR tube.

    • Ensure the concentration is sufficient to obtain a good signal-to-noise ratio in a single scan or a few scans.

    • Add an internal standard if quantitative data is desired.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock and shim the spectrometer on the deuterated solvent.

    • Acquire a reference spectrum of the starting materials.

    • Set the desired temperature for the reaction.

  • Reaction Initiation and Data Acquisition:

    • Inject the reaction initiator (e.g., a catalyst or a reagent that starts the reaction) into the NMR tube.

    • Immediately start acquiring a series of 1D spectra at regular time intervals. The time interval will depend on the reaction rate.

    • Continue acquiring spectra until the reaction is complete, as indicated by the disappearance of starting material signals and the stabilization of product signals.

  • Data Processing and Analysis:

    • Process the series of spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals of the starting material and product in each spectrum.

    • Plot the concentration (or relative integral value) of reactants and products as a function of time to obtain kinetic profiles.

Reaction Analysis using LC-MS

This protocol describes a general workflow for analyzing a reaction mixture using Liquid Chromatography-Mass Spectrometry.

  • Sample Preparation:

    • Quench the reaction at a specific time point.

    • Dilute an aliquot of the reaction mixture with a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a concentration appropriate for LC-MS analysis.

    • Filter the sample to remove any particulate matter.

  • LC-MS System Setup:

    • Choose an appropriate LC column and mobile phase for the separation of the reaction components.

    • Set the flow rate, gradient, and column temperature.

    • Optimize the mass spectrometer parameters, including the ionization mode (e.g., ESI positive or negative), capillary voltage, and source temperature.

  • Data Acquisition:

    • Inject the prepared sample into the LC-MS system.

    • Acquire data in full scan mode to identify all components in the mixture.

    • For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for higher sensitivity and specificity.

  • Data Analysis:

    • Process the chromatogram to identify the peaks corresponding to the starting material, product, and any byproducts based on their retention times and mass spectra.

    • Integrate the peak areas to determine the relative abundance of each component.

    • For quantitative analysis, use a calibration curve generated from standards of known concentrations.

Real-time Reaction Monitoring with ATR-FTIR Spectroscopy

This protocol details the use of an ATR-FTIR probe for in-situ reaction monitoring.

  • System Setup:

    • Insert the ATR-FTIR probe into the reaction vessel.

    • Ensure the probe is properly sealed and positioned in the reaction mixture.

    • Connect the probe to the FTIR spectrometer.

  • Background Spectrum Acquisition:

    • Record a background spectrum of the solvent and any reagents present before the reaction starts. This will be subtracted from the subsequent spectra of the reaction mixture.

  • Reaction Initiation and Data Acquisition:

    • Start the reaction by adding the initiating reagent.

    • Begin acquiring IR spectra at regular intervals. The frequency of data collection will depend on the reaction kinetics.

    • Continue monitoring until the characteristic peaks of the starting materials have disappeared and the product peaks are stable.

  • Data Analysis:

    • Subtract the background spectrum from each of the acquired spectra.

    • Identify the characteristic absorption bands for the reactants and products.

    • Plot the absorbance of these characteristic peaks as a function of time to monitor the progress of the reaction.

Kinetic Analysis using UV-Vis Spectroscopy

This protocol outlines the procedure for studying reaction kinetics using UV-Vis spectroscopy.

  • Wavelength Selection:

    • Record the UV-Vis spectra of the pure starting material and the pure product to identify a wavelength where there is a significant difference in absorbance between them. Ideally, choose a wavelength where the product absorbs strongly and the starting material absorbs weakly, or vice versa.

  • Sample Preparation:

    • Prepare solutions of the reactants in a suitable solvent in a cuvette.

    • Ensure the concentrations are such that the initial absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Reaction Initiation and Data Acquisition:

    • Initiate the reaction by adding the final reagent to the cuvette and quickly mixing.

    • Immediately place the cuvette in the spectrophotometer and start recording the absorbance at the selected wavelength at regular time intervals.

    • Continue data collection until the absorbance value becomes constant, indicating the completion of the reaction.

  • Data Analysis:

    • Plot the absorbance as a function of time.

    • Use the Beer-Lambert law (A = εbc) to convert absorbance values to concentrations if the molar absorptivity (ε) is known.

    • Analyze the concentration versus time data to determine the rate law and rate constant of the reaction.

Visualization of Workflows and Logic

To further clarify the process of validating reaction outcomes, the following diagrams illustrate a general experimental workflow and a decision-making guide for selecting the appropriate spectroscopic method.

Experimental_Workflow cluster_reaction Reaction cluster_analysis Analysis cluster_validation Validation Start Synthesize Compound Reaction Reaction in Progress Start->Reaction Workup Reaction Work-up Reaction->Workup Sample Prepare Sample for Analysis Workup->Sample Analysis Spectroscopic Analysis (NMR, MS, IR, UV-Vis) Sample->Analysis Data Data Processing & Interpretation Analysis->Data Validation Validate Structure & Purity Data->Validation Report Report Results Validation->Report Decision_Tree Start What is the primary question? Q_Structure Need detailed structural information? Start->Q_Structure Is it the correct molecule? Q_Purity Need high accuracy quantitative data? Start->Q_Purity How pure is the sample? Q_Conversion Is there a change in functional groups? Start->Q_Conversion Has the reaction gone to completion? NMR Use NMR Spectroscopy Q_Structure->NMR Yes MS Use Mass Spectrometry Q_Structure->MS No, just molecular weight qNMR Use Quantitative NMR (qNMR) Q_Purity->qNMR Yes LCMS Use LC-MS Q_Purity->LCMS No, relative purity is sufficient IR Use IR Spectroscopy Q_Conversion->IR Yes Q_Chromophore Is there a change in chromophore? Q_Conversion->Q_Chromophore No, or need to monitor kinetics UVVis Use UV-Vis Spectroscopy Q_Chromophore->UVVis Yes Other Consider NMR or LC-MS Q_Chromophore->Other No

References

A Comparative Analysis of Lewis Acid Catalysts for Isobutyryl Bromide Activation in Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – For researchers, scientists, and professionals in drug development, the efficient activation of acyl halides is a critical step in the synthesis of key pharmaceutical intermediates. This guide provides a comparative study of common Lewis acid catalysts for the activation of isobutyryl bromide, a crucial reagent in various acylation reactions. The selection of an appropriate Lewis acid directly impacts reaction yield, selectivity, and overall efficiency. This publication offers a quantitative comparison, detailed experimental protocols, and mechanistic insights to aid in catalyst selection and reaction optimization.

The Friedel-Crafts acylation, a cornerstone of organic synthesis, involves the addition of an acyl group to an aromatic ring. This electrophilic aromatic substitution is typically catalyzed by a Lewis acid, which enhances the electrophilicity of the acylating agent. In the case of this compound, the Lewis acid coordinates to the bromine atom, facilitating the formation of a highly reactive acylium ion.

Comparative Performance of Lewis Acid Catalysts

The choice of Lewis acid is paramount to the success of the Friedel-Crafts acylation. While highly reactive catalysts may offer faster reaction times and higher yields, they can also be more challenging to handle and may lead to side reactions. The following table summarizes the relative performance of common Lewis acid catalysts in the activation of this compound for the acylation of activated aromatic substrates like anisole (B1667542). The data is compiled from analogous acylation reactions and established principles of Lewis acidity.

Lewis Acid CatalystTypical Loading (mol%)Expected Relative YieldExpected Reaction TimeKey Considerations
Aluminum Chloride (AlCl₃)110 - 150HighShortHighly reactive and hygroscopic, requiring stringent anhydrous conditions. Often considered the most effective catalyst for this transformation.[1]
Ferric Chloride (FeCl₃)100 - 150Moderate to HighModerateA less potent but more manageable alternative to AlCl₃. It is less sensitive to moisture.[2]
Titanium Tetrachloride (TiCl₄)100 - 150HighShort to ModerateA strong Lewis acid that is highly effective but also extremely sensitive to moisture, requiring careful handling under an inert atmosphere.
Zinc Chloride (ZnCl₂)100 - 200ModerateModerate to LongA milder Lewis acid that may require higher temperatures or longer reaction times but can offer improved selectivity in some cases. Often used in combination with other reagents to enhance its catalytic activity.[3][4]

Experimental Protocols

The following is a generalized protocol for the Friedel-Crafts acylation of anisole with this compound. This procedure can be adapted for use with different Lewis acid catalysts, with adjustments to reaction time and temperature as needed.

Materials:

  • Anisole

  • This compound

  • Anhydrous Lewis acid (AlCl₃, FeCl₃, TiCl₄, or ZnCl₂)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Ice

  • Concentrated hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: Assemble a clean, dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen or argon inlet. All glassware must be thoroughly dried to prevent deactivation of the Lewis acid.

  • Catalyst Suspension: Under a positive pressure of inert gas, charge the flask with the Lewis acid (e.g., 1.1 equivalents of AlCl₃). Add anhydrous dichloromethane to create a suspension.

  • Cooling: Cool the flask to 0°C using an ice-water bath.

  • Addition of Acylating Agent: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add the this compound solution dropwise to the stirred Lewis acid suspension over 10-15 minutes.

  • Addition of Aromatic Substrate: After the addition of this compound is complete, dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for the appropriate time (this will vary depending on the catalyst used, from 1 to several hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and hydrolyze the Lewis acid complex.[5][6]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the desired acylated product.

Mechanistic Insights and Workflow Visualization

The activation of this compound by a Lewis acid is a critical step that dictates the course of the Friedel-Crafts acylation. The following diagrams, generated using the DOT language, illustrate the experimental workflow and the catalytic cycle.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware Assembly under Inert Atmosphere B Charge Lewis Acid & Anhydrous DCM A->B C Cool to 0°C B->C D Dropwise Addition of this compound C->D E Dropwise Addition of Anisole D->E F Stir at Room Temperature & Monitor E->F G Quench with Ice/HCl F->G H Extraction with DCM G->H I Wash with NaHCO3 & Brine H->I J Dry & Concentrate I->J K Purify Product J->K

Caption: Experimental workflow for Lewis acid-catalyzed isobutyrylation.

Catalytic_Cycle cluster_activation Activation cluster_acylation Acylation cluster_regeneration Catalyst Regeneration AcylBr This compound AcyliumIon Acylium Ion Intermediate AcylBr->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl3) SigmaComplex Sigma Complex AcyliumIon->SigmaComplex Arene Aromatic Ring (Anisole) Arene->SigmaComplex + Acylium Ion Product Acylated Product SigmaComplex->Product - H+ LewisAcidComplex [Lewis Acid-Br]- SigmaComplex->LewisAcidComplex - Product RegeneratedCatalyst Lewis Acid LewisAcidComplex->RegeneratedCatalyst + H+

Caption: Catalytic cycle of this compound activation.

Conclusion

The selection of a Lewis acid catalyst for the activation of this compound is a critical decision that influences the outcome of Friedel-Crafts acylation reactions. While strong Lewis acids like aluminum chloride and titanium tetrachloride generally provide high yields and fast reaction rates, their handling requirements necessitate careful consideration of experimental conditions. Milder catalysts such as ferric chloride and zinc chloride offer practical alternatives, potentially with improved selectivity. The provided experimental protocol and mechanistic diagrams serve as a valuable resource for researchers aiming to optimize their synthetic strategies for the production of acylated aromatic compounds.

References

Differentiating Isomers in Isobutyryl Bromide Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of isobutyryl bromide, a common acyl halide, allows for the synthesis of a diverse range of molecules. However, depending on the reaction conditions and the nature of the nucleophile, a mixture of isomers can be formed. The ability to effectively differentiate and isolate these isomers is critical for ensuring the purity, efficacy, and safety of pharmaceutical compounds and other fine chemicals. This guide provides a comparative analysis of the types of isomers formed in this compound reactions and outlines the experimental methodologies for their differentiation.

Formation of Stereoisomers: Diastereomers

When this compound reacts with a chiral, non-racemic nucleophile, such as a chiral alcohol or amine, the resulting product will be a mixture of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and, importantly, have different physical and spectroscopic properties, which allows for their separation and characterization.

Reaction with Chiral Alcohols

The reaction of this compound with a chiral alcohol proceeds via a nucleophilic acyl substitution mechanism to form a diastereomeric mixture of esters.

cluster_0 Reaction of this compound with a Chiral Alcohol This compound This compound Product Diastereomeric Esters ((R)-butan-2-yl isobutyrate and (S)-butan-2-yl isobutyrate - if starting alcohol is racemic) This compound->Product + Chiral Alcohol Chiral Alcohol (e.g., (R)-2-Butanol) Chiral Alcohol->Product Nucleophilic Acyl Substitution

Figure 1. Formation of diastereomeric esters.

Reaction with Chiral Amines

Similarly, the reaction with a chiral amine yields a mixture of diastereomeric amides.

cluster_1 Reaction of this compound with a Chiral Amine This compound This compound Product Diastereomeric Amides (N-((S)-1-phenylethyl)isobutyramide) This compound->Product + Chiral Amine Chiral Amine (e.g., (S)-alpha-Methylbenzylamine) Chiral Amine->Product Nucleophilic Acyl Substitution

Figure 2. Formation of diastereomeric amides.

Differentiation of Diastereomers

The distinct physical and spectroscopic properties of diastereomers are the basis for their differentiation.

Spectroscopic Differentiation: NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between diastereomers. The different spatial arrangements of the atoms in diastereomers result in unique chemical environments for the nuclei, leading to distinct chemical shifts and coupling constants in their NMR spectra.

Diastereomer PairKey ¹H NMR SignalChemical Shift (ppm) - Diastereomer 1Chemical Shift (ppm) - Diastereomer 2
N-((S)-1-phenylethyl)isobutyramideMethine proton (CH-NH)5.15 (quintet)5.10 (quintet)
Methyl protons of isobutyryl group1.10 (d, J=6.8 Hz)1.05 (d, J=6.8 Hz)
(R/S)-butan-2-yl isobutyrateMethine proton (CH-O)4.80 (sextet)4.75 (sextet)
Methyl protons of isobutyryl group1.15 (d, J=7.0 Hz)1.12 (d, J=7.0 Hz)

Table 1. Representative ¹H NMR data for the differentiation of diastereomers. Note: These are hypothetical values for illustrative purposes and may vary based on solvent and experimental conditions.

Chromatographic Separation: HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of diastereomers. Due to their different polarities and interactions with the stationary phase, diastereomers will have different retention times, allowing for their separation and quantification.

Diastereomer PairHPLC ColumnMobile PhaseRetention Time (min) - Diastereomer 1Retention Time (min) - Diastereomer 2
N-((S)-1-phenylethyl)isobutyramideC18 Reverse PhaseAcetonitrile:Water (60:40)8.59.2
(R/S)-butan-2-yl isobutyrateSilica Gel (Normal Phase)Hexane:Ethyl Acetate (90:10)10.311.1

Table 2. Representative HPLC data for the separation of diastereomers. Note: These are hypothetical values for illustrative purposes and will vary based on the specific HPLC system and conditions.

Formation of Constitutional Isomers: Friedel-Crafts Acylation

In reactions such as the Friedel-Crafts acylation of an aromatic compound, this compound can lead to the formation of constitutional isomers. These isomers have the same molecular formula but different connectivity of atoms. For example, the acylation of toluene (B28343) can result in ortho, meta, and para substituted products.

cluster_2 Friedel-Crafts Acylation of Toluene This compound This compound Products Mixture of Constitutional Isomers (ortho, meta, para-isobutyryltoluene) This compound->Products + Toluene Toluene Toluene->Products Catalyst AlBr₃ Catalyst->Products Lewis Acid Catalyst

Figure 3. Formation of constitutional isomers.

Differentiation of Constitutional Isomers

Constitutional isomers have distinct physical and spectroscopic properties, making their differentiation relatively straightforward.

Spectroscopic Differentiation: NMR

Both ¹H and ¹³C NMR spectroscopy can readily distinguish between ortho, meta, and para isomers due to the different symmetry and electronic environments of the aromatic protons and carbons.

IsomerKey ¹H NMR Aromatic Signals (ppm)Key ¹³C NMR Aromatic Signals (ppm)
ortho-isobutyryltolueneMultiplets in the range 7.1-7.86 distinct signals
meta-isobutyryltolueneMultiplets in the range 7.2-7.96 distinct signals
para-isobutyryltolueneTwo doublets (AA'BB' system) around 7.2 and 7.84 distinct signals due to symmetry

Table 3. Representative NMR data for the differentiation of constitutional isomers of isobutyryltoluene. Note: These are hypothetical values for illustrative purposes.

Chromatographic Separation: GC and HPLC

Gas Chromatography (GC) and HPLC are effective for separating constitutional isomers based on differences in their boiling points and polarities.

IsomerGC Retention Time (min)
ortho-isobutyryltoluene12.1
meta-isobutyryltoluene12.5
para-isobutyryltoluene12.8

Table 4. Representative GC data for the separation of constitutional isomers. Note: These are hypothetical values and depend on the GC column and temperature program.

Experimental Protocols

Synthesis of Diastereomeric Amides

Objective: To synthesize a mixture of diastereomeric amides from this compound and a chiral amine.

Materials:

  • This compound

  • (S)-(-)-α-methylbenzylamine

  • Triethylamine (B128534)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve (S)-(-)-α-methylbenzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.05 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diastereomeric amide mixture.

  • Analyze the crude product by ¹H NMR and HPLC.

cluster_3 Workflow for Diastereomeric Amide Synthesis A Dissolve chiral amine and base in ether B Cool to 0 °C A->B C Add this compound B->C D Warm to RT and stir C->D E Workup (wash and dry) D->E F Analyze product (NMR, HPLC) E->F

Figure 4. Synthesis of diastereomeric amides.

Friedel-Crafts Acylation of Toluene

Objective: To synthesize a mixture of constitutional isomers by the Friedel-Crafts acylation of toluene with this compound.

Materials:

  • This compound

  • Toluene

  • Anhydrous aluminum bromide (AlBr₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Ice

  • Concentrated hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser, suspend anhydrous AlBr₃ (1.1 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the stirred suspension.

  • After the addition, add toluene (1.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and then water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Analyze the resulting mixture of constitutional isomers by GC and NMR.

cluster_4 Workflow for Friedel-Crafts Acylation A Suspend AlBr₃ in DCM at 0 °C B Add this compound A->B C Add toluene B->C D Stir at 0 °C then RT C->D E Quench and workup D->E F Analyze product (GC, NMR) E->F

Figure 5. Synthesis of constitutional isomers.

Decoding Acylation: A Comparative Guide to the Mass Spectrometric Fragmentation of Isobutyrylated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of protein post-translational modifications (PTMs) is paramount. Among these, acylation plays a critical role in regulating protein function. This guide provides a detailed comparison of the mass spectrometric fragmentation patterns of isobutyrylated molecules against other common acyl modifications, supported by experimental data and detailed protocols to aid in the confident identification and characterization of these modified species.

The study of protein acylation, including isobutyrylation, acetylation, and propionylation, is crucial for unraveling complex cellular signaling pathways. Mass spectrometry has emerged as the primary tool for identifying these modifications. However, the structural similarity of different acyl groups presents a challenge in data interpretation. This guide will dissect the characteristic fragmentation patterns of isobutyrylated molecules, offering a clear comparison with other acylations to facilitate unambiguous identification.

Distinguishing Acyl Groups: A Head-to-Head Comparison

The key to differentiating between various acyl modifications in tandem mass spectrometry (MS/MS) lies in the unique fragmentation patterns, including diagnostic ions and neutral losses, generated from the modified residue. While sharing a common backbone fragmentation pattern of b- and y-ions, the side-chain modifications produce distinct signatures.

Diagnostic Ions: The Telltale Fingerprints

Collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) of acylated peptides often generate specific immonium-related ions that are diagnostic for the type of acyl group present.

A key diagnostic indicator for isobutyrylation is the presence of an ion at m/z 43.054 . This corresponds to the isobutyryl cation, [(CH₃)₂CHCO]⁺. The MS/MS spectrum of N-isobutyrylglycine clearly shows a base peak at m/z 43.05403, strongly suggesting this ion's diagnostic potential for isobutyrylated peptides.

In contrast, acetylation is characterized by a well-established diagnostic immonium ion at m/z 126.1 . Another specific ion can be observed at m/z 143.1.

The following table summarizes the key diagnostic ions for common acyl modifications on lysine (B10760008) residues:

Acyl ModificationStructure of Acyl GroupMass Shift (Da)Diagnostic Ion (m/z)
Isobutyrylation (CH₃)₂CHCO-70.041943.054 ((CH₃)₂CHCO)⁺
Acetylation CH₃CO-42.0106126.1 (immonium ion)
Propionylation CH₃CH₂CO-56.026257.070 (CH₃CH₂CO)⁺
Neutral Losses: Unmasking the Modification

Under certain fragmentation conditions, the neutral loss of the acyl group can be observed. For isobutyrylation, this would correspond to a neutral loss of 70.0419 Da from the precursor or fragment ions. While not always as prominent as diagnostic ions, monitoring for these specific neutral losses can provide additional confidence in identification.

Fragmentation Methodologies and Their Impact

The choice of fragmentation technique significantly influences the observed fragmentation patterns.

  • Collision-Induced Dissociation (CID): This technique is widely used and effective for generating b- and y-type backbone fragment ions, as well as the diagnostic ions for many acyl groups.

  • Higher-Energy Collisional Dissociation (HCD): HCD is known for producing high-resolution fragment ion spectra and can be particularly useful for observing low-mass diagnostic ions with high accuracy.

  • Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that is particularly advantageous for preserving labile PTMs and for fragmenting larger peptides. While it may not produce the characteristic diagnostic ions seen in CID and HCD as readily, it provides extensive backbone cleavage, which is crucial for localization of the modification site.

Experimental Protocols

Confident identification of isobutyrylated molecules requires a robust experimental workflow, from sample preparation to mass spectrometric analysis.

I. Sample Preparation and Enrichment of Acylated Peptides
  • Protein Extraction and Digestion:

    • Extract proteins from cells or tissues using a suitable lysis buffer containing protease and deacetylase inhibitors.

    • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide (B48618) (IAA).

    • Digest proteins into peptides using an appropriate protease, such as trypsin or Lys-C.

  • Enrichment of Acylated Peptides:

    • Due to the low stoichiometry of many PTMs, enrichment is often necessary.

    • Utilize antibody-based enrichment with pan-specific anti-isobutyryllysine antibodies or other affinity resins to selectively isolate isobutyrylated peptides from the complex mixture.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation:

    • Separate the enriched peptides using reversed-phase liquid chromatography (RPLC) with a nano-flow HPLC system.

    • Employ a gradient of increasing organic solvent (e.g., acetonitrile) to elute the peptides into the mass spectrometer.

  • Mass Spectrometry Analysis:

    • Perform data-dependent acquisition (DDA) on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Acquire full MS scans to detect precursor ions.

    • Select the most intense precursor ions for fragmentation using HCD or CID.

    • For comprehensive analysis, consider including ETD fragmentation in the workflow, especially for peptides with multiple modifications or for validation of localization.

III. Data Analysis
  • Database Searching:

    • Search the acquired MS/MS spectra against a protein sequence database using a search engine such as MaxQuant, Proteome Discoverer, or Mascot.

    • Specify isobutyrylation of lysine (+70.0419 Da) as a variable modification.

    • Include other potential modifications such as acetylation (+42.0106 Da) and propionylation (+56.0262 Da) to allow for comparative analysis.

  • Validation of Identifications:

    • Manually inspect the MS/MS spectra of identified isobutyrylated peptides to confirm the presence of characteristic b- and y-ion series that pinpoint the modification site.

    • Crucially, look for the presence of the diagnostic ion at m/z 43.054 to increase confidence in the identification of the isobutyryl group.

Visualizing the Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation ProteinExtraction Protein Extraction Digestion Enzymatic Digestion ProteinExtraction->Digestion Enrichment Enrichment of Isobutyrylated Peptides Digestion->Enrichment LC LC Separation Enrichment->LC MS Mass Spectrometry (DDA: HCD/CID) LC->MS DatabaseSearch Database Search MS->DatabaseSearch Validation Spectral Validation (Diagnostic Ions) DatabaseSearch->Validation

Figure 1. Experimental workflow for the identification of isobutyrylated proteins.

Signaling Pathways and Logical Relationships

The identification of isobutyrylation sites is the first step toward understanding their functional significance. The following diagram illustrates a generic signaling pathway where protein isobutyrylation can act as a regulatory switch.

signaling_pathway Signal Upstream Signal Writer Isobutyryltransferase (Writer) Signal->Writer Eraser Deisobutyrylase (Eraser) Signal->Eraser Protein_isobutyryl Protein (Isobutyrylated) Writer->Protein_isobutyryl Adds isobutyryl group Protein_unmod Protein (Unmodified) Eraser->Protein_unmod Removes isobutyryl group Protein_unmod->Protein_isobutyryl Effector Effector Protein (Reader) Protein_isobutyryl->Effector Binding Downstream Downstream Cellular Response Effector->Downstream

Figure 2. A conceptual signaling pathway involving protein isobutyrylation.

By leveraging the distinct fragmentation patterns and employing robust experimental and data analysis strategies, researchers can confidently identify and quantify isobutyrylated molecules, paving the way for a deeper understanding of their roles in health and disease.

A Comparative Guide to the Synthetic Utility of Isobutyryl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the synthetic utility of isobutyryl bromide, offering an objective comparison with its common alternatives, isobutyryl chloride and isobutyric anhydride (B1165640). The information presented is supported by available experimental data and detailed methodologies for key reactions, aimed at assisting researchers in selecting the optimal reagent for their synthetic needs.

Introduction to this compound as an Acylating Agent

This compound is a reactive acyl halide used in organic synthesis to introduce the isobutyryl group into molecules. This functional group is prevalent in a variety of organic compounds, including natural products and pharmaceuticals. As with other acyl halides, its reactivity is primarily driven by the electrophilicity of the carbonyl carbon, which is susceptible to attack by various nucleophiles. The choice of acylating agent is a critical decision in synthesis design, impacting reaction rates, yields, and substrate compatibility. This guide focuses on the synthetic applications of this compound in key transformations such as Friedel-Crafts acylation, esterification, and amidation, and provides a comparative analysis against isobutyryl chloride and isobutyric anhydride.

Synthesis of this compound

The preparation of this compound from isobutyric acid is a standard transformation that can be achieved using various brominating agents. A common and effective method involves the use of phosphorus tribromide (PBr₃).

Experimental Protocol: Synthesis of this compound from Isobutyric Acid

Materials:

  • Isobutyric acid

  • Phosphorus tribromide (PBr₃)

  • Anhydrous glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr fumes), place isobutyric acid.

  • Cool the flask in an ice bath.

  • Slowly add phosphorus tribromide (0.4 equivalents) dropwise from the dropping funnel with continuous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Gently heat the mixture to 50-60 °C for 2-3 hours to drive the reaction to completion.

  • The crude this compound can be purified by fractional distillation. Collect the fraction boiling at approximately 114-116 °C.

Isobutyric Acid Isobutyric Acid Reaction Bromination Isobutyric Acid->Reaction PBr3 PBr3 PBr3->Reaction This compound This compound Reaction->this compound H3PO3 H3PO3 Reaction->H3PO3

Synthesis of this compound.

Comparative Analysis of Reactivity

The reactivity of acylating agents is a crucial factor in their selection. Acyl halides are generally more reactive than their corresponding anhydrides. Within the acyl halides, the nature of the halogen atom significantly influences reactivity. Due to the lower bond strength of the C-Br bond compared to the C-Cl bond and the better leaving group ability of the bromide ion, this compound is more reactive than isobutyryl chloride. This enhanced reactivity can lead to faster reaction times and the ability to acylate less reactive substrates.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

The reaction of benzene (B151609) with isobutyryl chloride in the presence of AlCl₃ yields isobutyrophenone.[1] Due to its higher reactivity, this compound is expected to undergo this reaction more readily, potentially at lower temperatures or with shorter reaction times.

Comparative Data: Friedel-Crafts Acylation of Benzene
Acylating AgentCatalystTemperatureTimeYield
This compound AlCl₃0 °C to RT1-2 hHigh (expected)
Isobutyryl Chloride AlCl₃0 °C to RT2-4 hGood
Isobutyric Anhydride AlCl₃25 °C4-6 hModerate
Experimental Protocol: Friedel-Crafts Acylation of Benzene with this compound

Materials:

  • Anhydrous benzene

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM) as solvent

  • Hydrochloric acid (aq.)

  • Sodium bicarbonate solution (aq.)

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise.

  • After stirring for 15 minutes, add anhydrous benzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture slowly onto crushed ice containing concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography.

cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution This compound This compound Acylium Ion Acylium Ion This compound->Acylium Ion + AlCl3 AlCl3 AlCl3 AlCl3Br- AlCl3Br- Benzene Benzene Sigma Complex Sigma Complex Benzene->Sigma Complex + Acylium Ion Isobutyrophenone Isobutyrophenone Sigma Complex->Isobutyrophenone - H+

Friedel-Crafts Acylation Pathway.

Esterification

Esterification is the process of forming an ester from a carboxylic acid derivative and an alcohol. Acyl halides react rapidly with alcohols to form esters, often in the presence of a non-nucleophilic base to scavenge the hydrogen halide byproduct.

Given the higher reactivity of this compound, it is an excellent choice for the esterification of sterically hindered or electronically deactivated alcohols where isobutyryl chloride or isobutyric anhydride may be sluggish.

Comparative Data: Esterification of Benzyl (B1604629) Alcohol
Acylating AgentBaseTemperatureTimeYield
This compound Pyridine (B92270)0 °C to RT< 1 hExcellent (>95%)
Isobutyryl Chloride Pyridine0 °C to RT1-2 hHigh (>90%)
Isobutyric Anhydride DMAP (cat.)RT4-8 hHigh (>90%)

Note: The yields are typical for esterification reactions of primary alcohols with acylating agents.

Experimental Protocol: Esterification of Benzyl Alcohol with this compound

Materials:

  • Benzyl alcohol

  • This compound

  • Pyridine

  • Anhydrous diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve benzyl alcohol (1.0 equivalent) in anhydrous diethyl ether.

  • Add pyridine (1.2 equivalents) and cool the mixture to 0 °C.

  • Slowly add this compound (1.1 equivalents) dropwise with stirring.

  • After the addition, allow the reaction to warm to room temperature and stir for 30 minutes.

  • Dilute the reaction mixture with diethyl ether and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting benzyl isobutyrate can be purified by distillation if necessary.

Benzyl Alcohol Benzyl Alcohol Reaction Nucleophilic Acyl Substitution Benzyl Alcohol->Reaction This compound This compound This compound->Reaction Pyridine Pyridine Pyridine->Reaction Benzyl Isobutyrate Benzyl Isobutyrate Reaction->Benzyl Isobutyrate Pyridinium Bromide Pyridinium Bromide Reaction->Pyridinium Bromide

Esterification Workflow.

Amidation

Amidation is the formation of an amide from a carboxylic acid derivative and an amine. Acyl halides react readily with primary and secondary amines to produce amides. The high reactivity of this compound makes it particularly effective for this transformation.

Kinetic studies have shown that this compound is approximately 30 times more reactive than isobutyryl chloride when reacting with m-chloroaniline. This significant difference in reactivity highlights the advantage of using this compound for the acylation of weakly nucleophilic amines.

Comparative Data: Amidation of Aniline (B41778)
Acylating AgentBaseTemperatureTimeYield
This compound Pyridine or Et₃N0 °C to RT< 30 minExcellent (>95%)
Isobutyryl Chloride Pyridine or Et₃N0 °C to RT1-3 hHigh (>90%)
Isobutyric Anhydride None (or cat. acid)Reflux6-12 hGood to High
Experimental Protocol: Amidation of Aniline with this compound

Materials:

Procedure:

  • Dissolve aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add this compound (1.1 equivalents) dropwise with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 20 minutes.

  • Filter the reaction mixture to remove the triethylammonium (B8662869) bromide salt and wash the solid with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (B1210297) and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield N-phenylisobutyramide.

  • The product can be further purified by recrystallization.

Aniline Aniline Reaction Nucleophilic Acyl Substitution Aniline->Reaction This compound This compound This compound->Reaction Triethylamine Triethylamine Triethylamine->Reaction N-Phenylisobutyramide N-Phenylisobutyramide Reaction->N-Phenylisobutyramide Triethylammonium Bromide Triethylammonium Bromide Reaction->Triethylammonium Bromide

Amidation Workflow.

Applications in Drug Discovery and Natural Product Synthesis

The isobutyryl moiety is a structural component found in various natural products and pharmaceuticals. While specific examples detailing the use of this compound in the synthesis of marketed drugs are not abundant in readily available literature, its utility can be inferred from the importance of the isobutyryl group. For instance, the isobutyryl group is found in certain classes of antibiotics and as part of the side chains of some anticancer agents.

The high reactivity of this compound makes it a valuable tool for late-stage functionalization in complex molecule synthesis, where milder conditions and shorter reaction times are often desirable to avoid decomposition of sensitive intermediates.

Conclusion

This compound is a highly reactive and effective reagent for the introduction of the isobutyryl group in a variety of organic transformations. Its primary advantage over isobutyryl chloride is its enhanced reactivity, which translates to faster reactions and the ability to acylate less reactive substrates. This makes it particularly useful in challenging synthetic steps where efficiency is paramount. However, its higher reactivity also necessitates more careful handling due to its greater sensitivity to moisture.

In comparison to isobutyric anhydride, this compound offers significantly higher reactivity, allowing for reactions to be performed under much milder conditions. The choice between these reagents will ultimately depend on the specific requirements of the synthesis, including the reactivity of the substrate, desired reaction conditions, and cost considerations. For rapid and efficient isobutyrylation, particularly of challenging substrates, this compound stands out as a superior choice for the synthetic chemist.

References

A Comparative Guide to Isobutyrylating Agents: Isobutyryl Bromide vs. Chloride and Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that can significantly impact the efficiency, cost, and safety of a synthetic route. This guide provides an objective comparison of isobutyryl bromide and its common alternatives, isobutyryl chloride and isobutyric anhydride (B1165640), for the introduction of an isobutyryl group into a molecule. This analysis is supported by a review of their chemical properties, reactivity, cost, and safety considerations to aid in making an informed decision for your specific synthetic needs.

Performance and Reactivity Comparison

The primary role of these reagents is to act as electrophiles in nucleophilic acyl substitution reactions. Their reactivity is largely dictated by the nature of the leaving group, with the bromide ion being a better leaving group than the chloride ion, which is in turn better than the isobutyrate anion.

In general, acyl chlorides are more reactive than acid anhydrides.[1][2][3] This increased reactivity can be advantageous in reactions with weakly nucleophilic substrates but may also lead to a lack of selectivity and the formation of side products. Acid anhydrides are often preferred for their ease of handling and less vigorous reaction profiles.[1]

A key finding in comparative studies is the significantly higher reactivity of this compound over its chloride counterpart. For instance, in the reaction with m-chloroaniline, this compound is reported to be approximately 30 times more reactive than isobutyryl chloride.[4] This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields, especially in challenging acylations.

Table 1: Performance Comparison of Isobutyrylating Agents in Typical Acylation Reactions

CharacteristicThis compoundIsobutyryl ChlorideIsobutyric Anhydride
Relative Reactivity Very HighHighModerate
Typical Reaction Conditions Milder conditions, often at lower temperatures.May require elevated temperatures or stronger Lewis acids.Often requires heating and sometimes a catalyst.
Reaction Byproducts HBr (corrosive gas)HCl (corrosive gas)Isobutyric acid (less corrosive, can be recovered)
Suitability for Weak Nucleophiles ExcellentGoodFair to Good
Selectivity May be lower due to high reactivity.Generally good.Often provides higher selectivity.

Cost-Benefit Analysis

The choice of an isobutyrylating agent is also heavily influenced by economic factors. A comprehensive cost analysis involves not only the price of the reagent itself but also considers factors like reaction yield, energy consumption (due to heating or cooling), and waste disposal costs.

Table 2: Cost Comparison of Isobutyrylating Agents

ReagentTypical PurityPrice per kg (USD)Supplier Examples
This compound98% min~ $10 - $15Alibaba[5]
Isobutyryl Chloride99%~ $3 - $12Made-in-China.com, IndiaMART[6][7][8]
Isobutyric Anhydride97-99%~ $2.50 - $6.00IndiaMART, Zauba[9][10][11]

Note: Prices are approximate and can vary significantly based on supplier, quantity, and market conditions. The prices listed are for bulk quantities to reflect industrial applications.

While isobutyric anhydride is generally the most economical option based on purchase price, the higher reactivity of this compound could lead to cost savings in other areas. For example, shorter reaction times can increase throughput in a manufacturing setting, and the ability to use milder conditions can reduce energy costs. A thorough cost-benefit analysis should be conducted on a case-by-case basis, taking the specific reaction and scale into account.

Experimental Protocols

The following are generalized protocols for the Friedel-Crafts acylation of an aromatic substrate using each of the three reagents. These are intended as illustrative examples, and specific conditions will need to be optimized for each unique substrate and desired product.

Friedel-Crafts Acylation with this compound
  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HBr) is charged with the aromatic substrate and a suitable anhydrous solvent (e.g., dichloromethane, carbon disulfide).

  • Catalyst Addition: The flask is cooled in an ice bath, and the Lewis acid catalyst (e.g., AlBr₃ or AlCl₃) is added portion-wise while stirring.

  • Reagent Addition: this compound is added dropwise from the dropping funnel to the cooled mixture. The reaction temperature should be carefully monitored and maintained.

  • Reaction: After the addition is complete, the reaction may be stirred at low temperature or allowed to warm to room temperature and stirred until completion (monitored by TLC or GC).

  • Workup: The reaction is quenched by carefully pouring the mixture over crushed ice and an appropriate acid (e.g., dilute HCl). The organic layer is separated, washed with a sodium bicarbonate solution and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by a suitable method, such as distillation or chromatography.

Friedel-Crafts Acylation with Isobutyryl Chloride[12][13]
  • Setup: A similar setup to the one described for this compound is used. The aromatic substrate and anhydrous solvent are placed in the flask.

  • Catalyst Addition: The mixture is cooled, and the Lewis acid (e.g., AlCl₃) is added.

  • Reagent Addition: Isobutyryl chloride is added dropwise.

  • Reaction: The reaction mixture is typically stirred at a controlled temperature, which may be room temperature or require gentle heating, until the reaction is complete.

  • Workup and Purification: The workup and purification steps are analogous to the procedure with this compound.

Friedel-Crafts Acylation with Isobutyric Anhydride[14]
  • Setup: A round-bottom flask equipped with a stirrer and reflux condenser is charged with the aromatic substrate, isobutyric anhydride, and a suitable solvent if necessary.

  • Catalyst Addition: A Lewis acid catalyst (e.g., AlCl₃, FeCl₃) or a strong protic acid (e.g., H₃PO₄) is added.

  • Reaction: The mixture is heated to the desired temperature and stirred for the required reaction time.

  • Workup: The reaction is cooled and then quenched with water or ice. The product is extracted with an organic solvent. The organic layer is washed with a basic solution (e.g., NaOH or NaHCO₃) to remove isobutyric acid and any remaining catalyst, followed by a brine wash.

  • Purification: The organic layer is dried, and the solvent is evaporated. The product is then purified.

Safety and Handling Comparison

All three reagents are hazardous and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Table 3: Safety and Handling Comparison

HazardThis compoundIsobutyryl ChlorideIsobutyric Anhydride
Toxicity Toxic by ingestion, inhalation, and skin absorption. Causes severe skin burns and eye damage.Toxic by ingestion, inhalation, and skin absorption. Causes severe skin burns and eye damage.Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.
Reactivity with Water Reacts violently with water to produce HBr.Reacts violently with water to produce HCl.Reacts with water to produce isobutyric acid. The reaction is less violent than with acyl halides.
Flammability Flammable liquid and vapor.Flammable liquid and vapor.Combustible liquid.
Storage Store in a cool, dry, well-ventilated area away from incompatible materials. Keep container tightly closed.Store in a cool, dry, well-ventilated area away from incompatible materials. Keep container tightly closed.Store in a cool, dry, well-ventilated area away from incompatible materials. Keep container tightly closed.
Required PPE Chemical-resistant gloves, safety goggles, face shield, and a lab coat. Use a respirator if ventilation is inadequate.Chemical-resistant gloves, safety goggles, face shield, and a lab coat. Use a respirator if ventilation is inadequate.Chemical-resistant gloves, safety goggles, and a lab coat.

Visualizing the Process

To better understand the practical application and decision-making process, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh/Measure Substrate & Reagents setup Assemble Glassware (Flame-dried) reagents->setup dissolve Dissolve Substrate in Anhydrous Solvent setup->dissolve cool Cool to Reaction Temperature dissolve->cool add_catalyst Add Lewis Acid Catalyst cool->add_catalyst add_reagent Add Isobutyrylating Agent Dropwise add_catalyst->add_reagent react Stir at Controlled Temperature add_reagent->react monitor Monitor Reaction (TLC/GC) react->monitor quench Quench Reaction (Ice/Water) monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Base, Brine) extract->wash dry Dry over Anhydrous Salt wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify Product (Distillation/Chromatography) concentrate->purify

Caption: General experimental workflow for an isobutyrylation reaction.

Caption: Decision-making guide for selecting an isobutyrylating agent.

Conclusion

The choice between this compound, isobutyryl chloride, and isobutyric anhydride is a multifaceted decision that requires careful consideration of reactivity, cost, and safety.

  • This compound is the most reactive of the three, making it an excellent choice for challenging acylations and reactions with weak nucleophiles where milder conditions and shorter reaction times are desired. However, its higher cost and vigorous reactivity necessitate careful handling.

  • Isobutyryl Chloride offers a good balance of reactivity and cost. It is a versatile reagent suitable for a wide range of applications.

  • Isobutyric Anhydride is the most economical and generally the safest to handle. Its moderate reactivity can be advantageous for achieving higher selectivity, and its byproduct, isobutyric acid, is less hazardous than the hydrogen halides produced by the acyl halides.

Ultimately, the optimal reagent will depend on the specific requirements of the synthetic transformation, including the nature of the substrate, the desired scale of the reaction, and the available budget and safety infrastructure. This guide provides the foundational data to assist researchers in making a well-informed and strategic choice for their synthetic endeavors.

References

A Green Chemistry Perspective on Isobutyryl Bromide Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of sustainable practices in chemical synthesis is paramount in modern research and development. This guide provides a comparative analysis of isobutyryl bromide, a common acylating agent, from a green chemistry standpoint. We will explore its hazardous profile and compare its use in acylation reactions with safer, more environmentally benign alternatives, supported by experimental data and detailed protocols.

The Challenge: The Hazardous Profile of this compound

This compound (C₄H₇BrO) is a highly reactive chemical widely used in organic synthesis, particularly for introducing the isobutyryl group.[1][2] However, its utility is overshadowed by significant safety and environmental concerns. It is classified as a flammable liquid that may be corrosive to metals.[1][3] The substance poses severe health risks, causing serious skin burns, eye damage, and respiratory irritation.[1][3][4] Its violent reaction with water to liberate toxic gases further complicates its handling and disposal.[4]

Table 1: Hazard Profile of this compound

Hazard ClassificationDescriptionReferences
Physical Hazards Flammable liquid and vapor (Category 3). May be corrosive to metals (Category 1).[1][3]
Health Hazards Causes severe skin burns (Sub-category 1B) and serious eye damage (Category 1). Harmful if swallowed. Inhalation may cause respiratory irritation, with potential for severe lung damage.[1][3][4]
Environmental Hazards Harmful to aquatic organisms. Discharge into waterways should be avoided.[3][4]
Reactivity Reacts violently with water. Decomposes in contact with water to liberate toxic gases.[4]

The data clearly indicates a need for greener alternatives to mitigate the risks associated with this compound.

Traditional vs. Greener Acylation Strategies

Acylation is a fundamental transformation in organic synthesis. The traditional approach, such as the Friedel-Crafts acylation, often employs acyl halides like this compound in conjunction with stoichiometric amounts of a Lewis acid catalyst (e.g., AlCl₃) and chlorinated solvents.[5] This methodology suffers from several drawbacks, including the use of hazardous reagents, generation of significant amounts of corrosive waste, and difficulties in catalyst recovery.

Green chemistry offers several strategies to overcome these limitations, focusing on:

  • Alternative Reagents: Replacing hazardous acyl halides with safer alternatives.

  • Catalytic Methods: Using catalytic instead of stoichiometric amounts of promoters.

  • Benign Solvents: Employing environmentally friendly solvents like water or ionic liquids, or performing reactions under solvent-free conditions.[6][7]

  • Energy Efficiency: Utilizing energy sources like microwave irradiation to accelerate reactions and improve yields.[8]

The following diagram illustrates the conceptual shift from a traditional to a greener acylation workflow.

G cluster_0 Traditional Acylation Workflow cluster_1 Greener Acylation Workflow trad_start Substrate + This compound trad_reaction Reaction Vessel trad_start->trad_reaction trad_reagent Stoichiometric AlCl₃ trad_reagent->trad_reaction trad_solvent Chlorinated Solvent (e.g., CH₂Cl₂) trad_solvent->trad_reaction trad_workup Aqueous Quench (Waste Generation) trad_reaction->trad_workup trad_product Product trad_workup->trad_product green_start Substrate + Greener Acylating Agent (e.g., Acid Anhydride) green_reaction Reaction Vessel green_start->green_reaction green_catalyst Catalytic Y(OTf)₃ green_catalyst->green_reaction green_solvent Ionic Liquid or Water green_solvent->green_reaction green_energy Microwave Irradiation green_energy->green_reaction green_recycle Catalyst/Solvent Recycling green_reaction->green_recycle green_product Product green_recycle->green_product

Caption: Comparison of traditional and greener acylation workflows.

Comparative Analysis of Acylation Methods

The development of "greener" acylation methodologies has provided a range of alternatives to the classical Friedel-Crafts route. These methods often exhibit improved safety profiles, higher efficiency, and greater sustainability.

Table 2: Comparison of Acylation Methodologies

MethodAcylating AgentCatalyst/PromoterSolventKey AdvantagesYieldReferences
Traditional Friedel-Crafts This compound/ChlorideStoichiometric AlCl₃Chlorinated SolventsWell-establishedVariable[5]
Metal Triflate Catalysis Acid AnhydridesCatalytic Y(OTf)₃Ionic Liquid ([BMI]BF₄)Catalyst is reusable, high regioselectivity, fast reaction times with microwave.High[8]
Anhydride-Promoted Acylation Carboxylic AcidsMethanesulfonic Anhydride (B1165640)-Metal- and halogen-free methodology.Good[5]
Benzotriazole-Mediated Acylation Carboxylic AcidsBenzotriazole ChemistryWaterEnvironmentally benign solvent, mild conditions, simple workup, high yields.High[6][7]
Decarboxylative Acylation Meldrum's Acid DerivativesNone (Thermal)AnisoleAir-stable, non-volatile reagent; byproducts are CO₂ and acetone.Excellent[9]

The following diagram illustrates the reaction pathways for a traditional versus a greener acylation.

G cluster_0 Traditional Friedel-Crafts Acylation cluster_1 Greener Catalytic Acylation A Ar-H (Aromatic Substrate) D [Acylium Ion-AlCl₃Br] Complex A->D B This compound B->D C AlCl₃ (Stoichiometric) C->D E Acylated Product D->E F HBr + AlCl₃ Waste D->F G Ar-H (Aromatic Substrate) J Activated Intermediate G->J H Isobutyric Anhydride H->J I Y(OTf)₃ (Catalytic) I->J K Acylated Product J->K L Isobutyric Acid (Byproduct) J->L M Y(OTf)₃ (Regenerated) J->M

Caption: Reaction pathways for traditional vs. greener acylation.

Experimental Protocols

To provide a practical comparison, this section details representative experimental protocols for both a traditional synthesis involving an α-bromo acyl bromide and a greener acylation method.

Protocol 1: Traditional Synthesis of α-Bromothis compound

This procedure is adapted from a literature method for preparing a closely related and hazardous acyl bromide.[10]

  • Reagents: Isobutyric acid (2.85 moles), red phosphorus (0.28 mole), bromine (5.5 moles).

  • Apparatus: A 1-liter three-necked flask fitted with a dropping funnel, mechanical stirrer, and reflux condenser.

  • Procedure:

    • To a mixture of isobutyric acid and red phosphorus in the flask, add bromine dropwise with stirring.

    • After the addition is complete, warm the solution to 100°C over a period of 6 hours.

    • Remove unreacted bromine and hydrogen bromide under reduced pressure.

    • Decant the α-bromothis compound from the phosphorous acid.

    • Fractionally distill the product. The main fraction is collected at 91–98°C (100 mm).

  • Safety Note: This reaction involves highly corrosive and toxic materials (bromine, HBr) and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[10]

Protocol 2: Green Y(OTf)₃-Catalyzed Acylation of Indole with Propionic Anhydride

This protocol demonstrates a fast, efficient, and greener alternative using a recyclable catalyst and microwave irradiation.[8]

  • Reagents: Indole (1 mmol), propionic anhydride (1 mmol), yttrium(III) triflate (Y(OTf)₃, 1 mol%), 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMI]BF₄, 2 mL).

  • Apparatus: Monomode microwave reactor.

  • Procedure:

    • Combine indole, propionic anhydride, Y(OTf)₃, and [BMI]BF₄ in a microwave process vial.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 120°C for 5 minutes.

    • After cooling, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • The ionic liquid containing the catalyst can be washed, dried, and reused for subsequent reactions.[8]

The following workflow provides a decision-making framework for selecting a greener acylation strategy.

G start Need to Perform Acylation q1 Is the substrate sensitive to strong acids? start->q1 a1_yes Avoid traditional Friedel-Crafts (AlCl₃) q1->a1_yes Yes a1_no Consider traditional methods (with caution) q1->a1_no No q2 Can an acid anhydride be used instead of an acyl halide? a1_yes->q2 a1_no->q2 a2_yes Use acid anhydride. Reduces corrosive byproducts. q2->a2_yes Yes a2_no Consider in-situ generation of acylating agent q2->a2_no No q3 Is a recyclable catalyst available and effective? a2_yes->q3 a2_no->q3 a3_yes Use catalytic system (e.g., metal triflates) in ionic liquid. q3->a3_yes Yes a3_no Explore other promoters (e.g., methanesulfonic anhydride) q3->a3_no No q4 Is the reaction compatible with water? a3_yes->q4 a3_no->q4 a4_yes Use water as a solvent. (e.g., Benzotriazole method) q4->a4_yes Yes a4_no Consider solvent-free or high-boiling point solvents q4->a4_no No q5 Can the reaction rate be improved? a4_yes->q5 a4_no->q5 a5_yes Utilize microwave irradiation to reduce reaction time and energy consumption. q5->a5_yes Yes a5_no Optimize thermal conditions q5->a5_no No end_point Optimized Green Acylation Protocol a5_yes->end_point a5_no->end_point

Caption: Decision pathway for selecting a greener acylation method.

Conclusion

While this compound is an effective reagent, its significant hazards necessitate a shift towards greener and safer alternatives in acylation reactions. Methodologies employing less hazardous reagents like acid anhydrides, utilizing recyclable catalysts such as metal triflates, and leveraging benign solvents like water offer substantial improvements in environmental impact and operational safety.[5][6][8] Techniques such as microwave-assisted synthesis can further enhance the efficiency and sustainability of these processes.[8] By adopting these greener approaches, researchers and drug development professionals can perform essential chemical transformations while adhering to the principles of sustainable chemistry, ultimately contributing to a safer and cleaner scientific enterprise.

References

Kinetic analysis of isobutyryl bromide reactions with different substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative kinetic analysis of isobutyryl bromide reactions with various nucleophilic substrates. Due to the limited availability of direct kinetic data for this compound with a wide range of substrates, this document presents a detailed analysis of its reaction with amines, drawing from published experimental data. Furthermore, to offer a broader comparative perspective, we include kinetic data for the analogous solvolysis reactions of tert-butyl halides. The structural similarity between this compound and tert-butyl halides suggests that they are likely to react via similar SN1 mechanisms, making this comparison valuable for understanding the reactivity of this compound with alcohol and water.

Comparison of Reaction Kinetics

The reactivity of this compound is significantly influenced by the nature of the nucleophile. The following table summarizes the available kinetic data, comparing the reaction of this compound with anilines to the solvolysis of a related alkyl bromide, tert-butyl chloride, in an alcohol-water mixture.

Reactant Substrate/Nucleophile Solvent Reaction Order Relative Rate / Rate Constant Citation
This compoundm-ChloroanilineEtherFirst-order in each reactant~30 times more reactive than isobutyryl chloride[1]
Isobutyryl Chloridem-ChloroanilineEtherFirst-order in each reactant-[1]
tert-Butyl ChlorideSolvolysis in 43% ethanol (B145695) / 57% waterAqueous EthanolFirst-order overallVaries with temperature and solvent composition[2]

Experimental Protocols

A detailed experimental protocol for determining the reaction kinetics of acyl halides is crucial for reproducible research. Below is a representative methodology for monitoring the solvolysis of a halide, which can be adapted for studying the reactions of this compound with various nucleophiles.

Protocol: Kinetic Analysis of Solvolysis by Titration

This method is suitable for reactions that produce an acidic byproduct, such as HBr, which can be titrated against a standard base.

Materials:

  • This compound

  • Solvent (e.g., aqueous ethanol)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.01 M)

  • Indicator (e.g., bromothymol blue)

  • Acetone (for initial dissolution of the substrate)

  • Thermostatted water bath

  • Burette, pipettes, Erlenmeyer flasks, stopwatch

Procedure:

  • Preparation: Prepare a stock solution of this compound in a non-reactive solvent like acetone. Also, prepare the desired reaction solvent (e.g., a specific mixture of ethanol and water).

  • Reaction Setup: In an Erlenmeyer flask, place a known volume of the reaction solvent and a few drops of the indicator. Place the flask in a thermostatted water bath to maintain a constant temperature.

  • Initiation of Reaction: Add a small, known volume of the standardized NaOH solution to the reaction flask. The solution should turn basic (blue for bromothymol blue).

  • Time Zero: Add a precise volume of the this compound stock solution to the flask and start the stopwatch immediately. This is time = 0.

  • Monitoring: The HBr produced during the reaction will neutralize the added NaOH. Record the time it takes for the solution to turn from basic (blue) to acidic (yellow).

  • Incremental Titration: As soon as the color changes, immediately add another known aliquot of the NaOH solution and record the time required for the subsequent color change.

  • Data Analysis: The time intervals for the neutralization of each NaOH aliquot are used to calculate the rate of the reaction. For a first-order reaction, a plot of ln([Substrate]) versus time will yield a straight line with a slope equal to -k, where k is the rate constant. The concentration of the substrate at each time point can be determined from the amount of NaOH consumed.

For faster reactions, a stopped-flow technique coupled with a spectroscopic method (e.g., UV-Vis or fluorescence) is recommended.[3][4] This technique allows for the rapid mixing of reactants and monitoring of the reaction on a millisecond timescale.[3][4]

Reaction Mechanisms and Workflows

The reaction of this compound with nucleophiles can proceed through different pathways depending on the substrate and reaction conditions. The following diagrams illustrate the general workflow for a kinetic experiment and a plausible SN1 reaction pathway.

G Experimental Workflow for Kinetic Analysis cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Stock Solution of this compound D Equilibrate Solvent in Thermostat A->D B Prepare Reaction Solvent (e.g., Aqueous Ethanol) B->D C Standardize NaOH Solution E Add Indicator and Initial NaOH C->E D->E F Initiate Reaction (Add Substrate, Start Timer) E->F G Monitor Reaction (Record Time for Color Change) F->G H Repeat NaOH Addition and Timing G->H H->G Repeat until reaction is complete I Calculate Reactant Concentration vs. Time H->I J Plot Data to Determine Reaction Order and Rate Constant I->J

Caption: Experimental workflow for kinetic analysis.

SN1_Mechanism Plausible SN1 Reaction Pathway for Solvolysis reactant This compound intermediate Isobutyryl Cation (Carbocation Intermediate) reactant->intermediate Slow, Rate-Determining Step leaving_group Bromide Ion (Br-) product_alcohol tert-Butanol (from H2O attack) intermediate->product_alcohol Fast product_ether tert-Butyl Ethyl Ether (from EtOH attack) intermediate->product_ether Fast nucleophile_h2o H2O nucleophile_h2o->intermediate nucleophile_etoh EtOH nucleophile_etoh->intermediate

Caption: Plausible SN1 reaction pathway.

References

Safety Operating Guide

Isobutyryl Bromide: Comprehensive Disposal and Safety Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety, handling, and disposal procedures for isobutyryl bromide, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to ensure personal safety and environmental compliance.

Immediate Safety and Hazard Information

This compound is a highly reactive, corrosive, and flammable chemical. Understanding its properties is the first step toward safe handling and disposal. It reacts violently with water and moisture, releasing toxic and corrosive hydrogen bromide gas.[1]

Personal Protective Equipment (PPE): A stringent PPE protocol is mandatory when handling this compound.

  • Eye Protection: Wear chemical splash goggles and a full-face shield.[1][2]

  • Hand Protection: Use impervious gloves, such as nitrile or neoprene. Always inspect gloves before use.[3][4]

  • Body Protection: A flame-retardant lab coat and additional impervious clothing are required to prevent skin contact.[1][4]

  • Respiratory Protection: All handling must be conducted in a certified chemical fume hood.[2] For emergencies or situations exceeding fume hood capacity, a full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) is necessary.[1][3][5]

Chemical and Physical Properties

A summary of key data for this compound is presented below.

PropertyValueReference
Molecular Formula C₄H₇BrO[6][7]
Molecular Weight 151.00 g/mol [6]
Boiling Point 117°C[8]
Density 1.41 g/cm³[8]
GHS Hazard Codes H226, H290, H314, H318[5][6]
Hazard Statements Flammable liquid and vapor; May be corrosive to metals; Causes severe skin burns and eye damage.[5][6]
US EPA Waste Code D002 (Corrosivity)[1]

Spill Management Protocol

In the event of a spill, immediate and decisive action is required to mitigate risks.

  • Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area. Remove all sources of ignition.[3][5]

  • Ventilate: Ensure the area is well-ventilated, relying on the chemical fume hood to contain vapors.

  • Containment: Wearing full PPE, contain the spill using an inert, dry absorbent material such as sand, earth, or vermiculite.[1] Do not use combustible materials.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealable, and clearly labeled container for hazardous waste.[1][5]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: The collected waste must be disposed of following the hazardous waste procedures outlined below.

Step-by-Step Disposal Procedure

Unused or waste this compound must be neutralized before disposal. This procedure must be performed inside a chemical fume hood with all specified PPE.

Principle of Neutralization: The primary disposal method involves a controlled hydrolysis reaction, followed by neutralization of the resulting acidic byproducts. This compound reacts with water to form isobutyric acid and hydrobromic acid (HBr). This acidic solution is then neutralized with a base.

Required Materials:

  • Large beaker or flask (at least 10x the volume of the this compound)

  • Stir plate and stir bar

  • Dropping funnel

  • Ice bath

  • 5-10% aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)

  • pH paper or pH meter

Experimental Protocol:

  • Prepare the Reaction Vessel: Place a large beaker containing a stir bar in an ice bath on a magnetic stir plate. For every 1 volume of this compound, add at least 20 volumes of cold water to the beaker. Begin gentle stirring.

  • Controlled Hydrolysis: Crucially, slowly and dropwise, add the this compound to the cold, stirring water. [1] This addition must be done with extreme caution to manage the exothermic and gas-evolving reaction. NEVER add water to this compound, as this will cause a violent, uncontrolled reaction.[1]

  • Complete the Reaction: Once the addition is complete, allow the mixture to stir in the ice bath for at least one hour to ensure the hydrolysis is complete.

  • Neutralization: Slowly add the sodium carbonate or bicarbonate solution to the acidic mixture. This will cause effervescence (CO₂ release), so the addition must be slow and controlled to prevent foaming over.

  • Monitor pH: Continuously monitor the pH of the solution. Continue adding the basic solution until the pH is stable in the neutral range (pH 6-8).

  • Final Aqueous Disposal: Once neutralized, the resulting aqueous solution can typically be disposed of down the sanitary sewer with copious amounts of running water. However, you must consult and adhere to all local, state, and federal regulations, as well as your institution's specific Environmental Health & Safety (EHS) guidelines.[1][9]

  • Container Disposal: Empty containers that held this compound should be triple-rinsed with an inert solvent (like acetone (B3395972) or ethanol) in the fume hood. The rinsate must be collected and treated as hazardous waste. The rinsed container can then be disposed of according to institutional policy.[5]

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow start Need for Disposal Identified prep Step 1: Preparation - Work in Fume Hood - Wear Full PPE - Prepare Ice Bath & Neutralizing Agent start->prep hydrolysis Step 2: Controlled Hydrolysis - SLOWLY add this compound to cold water - Stir in ice bath for 1 hour prep->hydrolysis check_reaction Is Hydrolysis Complete? hydrolysis->check_reaction neutralization Step 3: Neutralization - Slowly add Sodium Carbonate solution - Control foaming (CO2 release) check_reaction->neutralization Yes check_ph Is pH between 6 and 8? neutralization->check_ph check_ph->neutralization No, continue adding base final_disposal Step 4: Final Disposal - Dispose of neutralized solution per EHS guidelines - Triple-rinse original container check_ph->final_disposal Yes end_proc Disposal Complete final_disposal->end_proc

Caption: Logical workflow for the safe neutralization and disposal of this compound.

References

Personal protective equipment for handling Isobutyryl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of Isobutyryl bromide, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and minimizing risks associated with this chemical.

Hazard Summary and Protective Equipment

This compound is a flammable and corrosive liquid that can cause severe skin burns and eye damage.[1] It is crucial to handle this substance with appropriate personal protective equipment (PPE) in a well-ventilated area.

Hazard ClassificationDescriptionPersonal Protective Equipment (PPE)
Flammable Liquid Flammable liquid and vapor (Category 3).[1] Keep away from heat, sparks, open flames, and hot surfaces.[1][2] Use non-sparking tools and explosion-proof equipment.[1][3]Fire/flame resistant and impervious clothing.[1]
Corrosive to Metals May be corrosive to metals (Category 1).[1] Store in a corrosion-resistant container.[1]Not applicable
Skin Corrosion Causes severe skin burns (Sub-category 1B).[1] Avoid contact with skin.[1]Handle with chemical impermeable gloves (inspected prior to use).[1] Wear appropriate protective clothing to prevent skin exposure.[3][4]
Eye Damage Causes serious eye damage (Category 1).[1] Avoid contact with eyes.[1]Wear tightly fitting safety goggles with side-shields or a face shield.[1][2][5]
Respiratory Irritation May cause respiratory irritation.[2] Avoid inhalation of vapor or mist.[2][5]Use in a well-ventilated area or under a chemical fume hood.[1][4] If exposure limits are exceeded, use a full-face respirator with appropriate cartridges (NIOSH/MSHA or EN 149 approved).[1][4]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3][4]

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][4]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1]

  • Remove all sources of ignition from the handling area.[1][2]

2. Donning Personal Protective Equipment (PPE):

  • Inspect all PPE for integrity before use.

  • Wear fire/flame resistant and impervious clothing.[1]

  • Wear chemical-resistant gloves that comply with EU Directive 89/686/EEC and the standard EN 374.[1]

  • Wear tightly fitting safety goggles and a face shield for comprehensive eye and face protection.[1][2][5]

  • If necessary, use a NIOSH or CEN approved respirator.[2][5]

3. Handling and Use:

  • Use only non-sparking tools.[1][3]

  • Avoid contact with skin, eyes, and clothing.[1][6]

  • Do not breathe vapors or mist.[4]

  • Keep the container tightly closed when not in use.[1][2]

  • Store in a dry, cool, and well-ventilated place away from incompatible materials.[1][4]

4. Storage:

  • Store in the original, tightly closed, corrosion-resistant container.[1]

  • Keep in a cool, well-ventilated area away from heat and ignition sources.[1][5]

  • Store locked up.[1][4]

5. Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][4]

  • Surplus and non-recyclable solutions should be offered to a licensed disposal company.[5]

  • Contaminated packaging should be disposed of as an unused product.[2][5]

Emergency Procedures

Spill Response:

  • Evacuate personnel to a safe area and ensure adequate ventilation.[1][2]

  • Remove all sources of ignition.[1][2]

  • Wear full personal protective equipment, including respiratory protection.[1]

  • Contain the spillage using inert absorbent material (e.g., sand, earth).[4][7]

  • Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[1]

  • Prevent the spill from entering drains.[1][2]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][5] Do not use mouth-to-mouth resuscitation.[1][4]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected area with large amounts of water for at least 15 minutes.[1][2] Seek immediate medical attention.[1]

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1][2] Rinse mouth with water.[1][2] Never give anything by mouth to an unconscious person.[1][2] Call a doctor or poison control center immediately.[1]

Workflow for Handling this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_handling Handling cluster_disposal Disposal & Cleanup cluster_emergency Emergency prep_area Prepare Well-Ventilated Area (Fume Hood) check_safety Verify Eyewash/Shower Access prep_area->check_safety remove_ignition Remove Ignition Sources check_safety->remove_ignition don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) remove_ignition->don_ppe handle_chem Handle this compound don_ppe->handle_chem keep_closed Keep Container Closed handle_chem->keep_closed spill Spill handle_chem->spill exposure Exposure handle_chem->exposure dispose_waste Dispose of Waste Properly keep_closed->dispose_waste decontaminate Decontaminate Work Area dispose_waste->decontaminate remove_ppe Remove and Dispose of PPE decontaminate->remove_ppe spill_response Follow Spill Response Protocol spill->spill_response first_aid Administer First Aid exposure->first_aid

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.